molecular formula C9H18N2O4 B3277826 Ser-Leu CAS No. 6665-16-3

Ser-Leu

Katalognummer: B3277826
CAS-Nummer: 6665-16-3
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: NFDYGNFETJVMSE-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ser-Leu is a dipeptide formed from L-serine and L-leucine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYGNFETJVMSE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6665-16-3
Record name Serylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ser-Leu Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the Seryl-Leucine (Ser-Leu) dipeptide. It includes a summary of its core physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological roles, particularly its function as a metabolic regulator.

Core Chemical Properties

This compound is a dipeptide formed from L-serine and L-leucine residues linked by a peptide bond.[1] Its structure combines the polar hydroxyl side chain of serine with the nonpolar isobutyl side chain of leucine. This amphipathic nature influences its solubility and interactions with biological molecules.

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂O₄[1]
Molecular Weight 218.25 g/mol [1]
Monoisotopic Mass 218.12665706 Da[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid[1]
CAS Number 6665-16-3[1][2]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
InChI Key NFDYGNFETJVMSE-BQBZGAKWSA-N[1]
Physical Description Solid[1]
XLogP3 -2.5[1]
Experimental LogP -3.17[1]
Topological Polar Surface Area 113 Ų[1][3]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 6[1]

Experimental Methodologies

The synthesis, purification, and analysis of this compound are critical for its study and application. The following sections detail standard protocols used in peptide chemistry.

a) Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Solid-phase peptide synthesis is the most common method for producing peptides.[4][5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

  • Principle: The C-terminal amino acid (Leucine) is first anchored to a solid support resin (e.g., Wang or Rink Amide resin).[5][6] The temporary Nα-protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl), is removed using a mild base like piperidine (B6355638). The next Fmoc-protected amino acid (Serine), with its side chain protected by a t-butyl (tBu) group, is then activated by a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound leucine.[6][7] This cycle of deprotection and coupling is repeated until the desired sequence is assembled.

  • Detailed Protocol:

    • Resin Preparation: Swell Fmoc-L-Leu-Wang resin in N,N-dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the carboxyl group.

    • Coupling: Add the activated serine solution to the resin and agitate for 1-2 hours at room temperature.

    • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

    • Cleavage and Deprotection: After the final coupling, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.[5]

    • Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.[6]

b) Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding in aqueous conditions without the need for side-chain protection.[8][9]

  • Principle: This method uses proteases, such as carboxypeptidase Y or thermolysin, in reverse to catalyze peptide bond formation.[8][9] The reaction involves the condensation of an amino acid ester (as the carboxyl component) with an amino acid amide or free amino acid (as the amino component).[8]

  • Detailed Protocol:

    • Reaction Setup: Dissolve L-Leucine methyl ester and L-Serine amide in a buffered aqueous solution (e.g., Tris-HCl, pH 8.0).

    • Enzyme Addition: Add a suitable immobilized protease (e.g., Alcalase or thermolysin) to the solution.[10]

    • Incubation: Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37°C) for several hours to days, monitoring the reaction progress by HPLC.

    • Termination and Purification: Stop the reaction by filtering out the immobilized enzyme. The resulting this compound dipeptide can then be purified from the reaction mixture using ion-exchange chromatography.[8]

G Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Resin Fmoc-Leu-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-Ser(tBu)-OH, HBTU) Deprotection->Coupling Cleavage Cleavage from Resin (95% TFA) Coupling->Cleavage Crude Crude this compound Cleavage->Crude Precipitation HPLC Preparative RP-HPLC Crude->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure Pure this compound Lyophilization->Pure Final Product MS Mass Spectrometry (ESI-MS / MALDI-TOF) Pure->MS NMR NMR Spectroscopy Pure->NMR

General workflow for the synthesis, purification, and analysis of this compound.

Purification is essential to remove byproducts and unreacted reagents from the synthesis.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most powerful method for peptide purification.[11][12]

  • Principle: The method separates molecules based on their hydrophobicity.[13] The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C8 or C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (containing an ion-pairing agent like TFA) is used to elute the components.[11][13] The more hydrophobic the molecule, the longer it is retained on the column.

  • Detailed Protocol:

    • Sample Preparation: Dissolve the crude, lyophilized this compound peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA). Filter the sample to remove particulates.[14]

    • Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

    • Elution Gradient: Run a linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.

    • Detection and Fraction Collection: Monitor the column effluent using a UV detector at 210-220 nm.[12] Collect fractions corresponding to the main product peak.

    • Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.

b) Recrystallization

For some dipeptides, co-crystallization can be an effective single-step method for purification, particularly for removing synthesis contaminants like TFA.[15][16]

  • Principle: This technique exploits differences in solubility between the target peptide and impurities. The crude peptide is dissolved in a suitable solvent system at an elevated temperature, and the solution is slowly cooled to induce the formation of pure crystals of the dipeptide, leaving impurities behind in the solution.

  • Detailed Protocol:

    • Solvent Selection: Identify a suitable solvent or solvent mixture (e.g., water/ethanol) in which the this compound dipeptide has high solubility at high temperatures and low solubility at low temperatures.

    • Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

    • Crystal Collection: Collect the crystals by vacuum filtration.

    • Washing and Drying: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized this compound dipeptide, verifying its identity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide and assess its purity.

Biological Activity and Signaling

This compound is recognized as a metabolite, playing a role in cellular processes at the interface of protein metabolism and energy pathways.[1][17]

Recent research in Saccharomyces cerevisiae has identified this compound as a key metabolic regulator.[17] A study employing a systematic analysis of protein-small molecule interactions revealed that this compound binds to numerous proteins, including metabolic enzymes.[17]

  • Activation of Phosphoglycerate Kinase (Pgk1): this compound was shown to directly bind to and increase the activity of phosphoglycerate kinase (Pgk1), a crucial enzyme in the glycolytic pathway.[17]

  • Metabolic Shift: Supplementation with this compound led to acute changes in metabolism, including the accumulation of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3PGA), and delayed the diauxic shift (the switch from fermentation to respiration).[17]

This evidence suggests that dipeptides like this compound are not merely products of protein degradation but can function as signaling molecules that modulate the activity of metabolic enzymes, linking protein turnover to central carbon metabolism.[17]

While a specific receptor-mediated signaling pathway for linear this compound has not been fully elucidated, its role in modulating glycolysis points to a direct intracellular regulatory function. The interaction between this compound and Pgk1 represents a non-canonical signaling event where a dipeptide allosterically regulates enzyme activity.

In plants and microbes, other dipeptides (often cyclic) are known to act as signaling molecules in processes like quorum sensing and immune response, typically through receptor-mediated pathways.[18][19] The discovery of this compound's regulatory role in yeast suggests that linear dipeptides may have broader signaling functions in eukaryotes than previously understood.[17]

G Regulatory Role of this compound in Glycolysis cluster_glycolysis Glycolysis Protein Protein Degradation SerLeu This compound Dipeptide Protein->SerLeu generates Pgk1_active Pgk1 (Active) SerLeu->Pgk1_active Allosteric Binding & Activation Pgk1_inactive Pgk1 (Inactive) Product 3-phosphoglycerate + ATP Pgk1_active->Product catalyzes Substrate 1,3-bisphosphoglycerate + ADP Substrate->Pgk1_active substrate Metabolism Central Carbon Metabolism Product->Metabolism feeds into

This compound acts as a regulatory link between protein degradation and glycolysis.

References

Seryl-Leucine: A Technical Overview of Structure and Inferred Function

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Seryl-leucine (Ser-Leu) is a dipeptide composed of the amino acids L-serine and L-leucine. While its chemical structure and basic properties are well-characterized, a comprehensive understanding of its specific biological functions remains largely unexplored in publicly available scientific literature. This technical guide provides a detailed overview of the known structural and chemical properties of seryl-leucine. Due to the scarcity of direct research on the dipeptide's function, this document also presents an in-depth analysis of the well-established biological roles of its constituent amino acids, L-serine and L-leucine, to provide a foundational context for potential areas of investigation. Furthermore, this guide outlines general experimental protocols and methodologies commonly employed in the study of dipeptide biology, which could be adapted for future research into the specific activities of seryl-leucine.

Seryl-Leucine: Structure and Chemical Properties

Seryl-leucine is a dipeptide formed from the amino acids L-serine and L-leucine, joined by a peptide bond.[1] Its formal IUPAC name is (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid.[1]

Below is a table summarizing the key chemical and physical properties of seryl-leucine.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₄PubChem[1]
Molecular Weight 218.25 g/mol PubChem[1]
Canonical SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NPubChem[1]
InChI Key NFDYGNFETJVMSE-BQBZGAKWSA-NPubChem[1]
CAS Number 6665-16-3PubChem[1]
Description A dipeptide formed from L-serine and L-leucine residues. It has a role as a metabolite.PubChem[1]
Physical Description SolidHuman Metabolome Database
logP (octanol-water) -3.17 (Extrapolated)Human Metabolome Database

The Human Metabolome Database identifies seryl-leucine as a secondary metabolite and notes that very few articles have been published on this specific dipeptide.[2] It has been detected, though not quantified, in foods such as chicken, duck, and pork.[2]

Functional Insights from Constituent Amino Acids

Direct experimental evidence detailing the specific biological functions of the seryl-leucine dipeptide is currently lacking in the scientific literature. However, the well-documented roles of its constituent amino acids, L-serine and L-leucine, can offer potential, albeit hypothetical, avenues for its biological significance. It is crucial to emphasize that the activity of the dipeptide may not be a simple summation of the activities of its individual amino acids.

L-Serine: A Key Metabolite and Neuromodulator

L-serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and function. It serves as a precursor for the synthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as phospholipids (B1166683) like phosphatidylserine. Furthermore, L-serine is a key molecule in one-carbon metabolism through the folate cycle, which is essential for nucleotide synthesis and methylation reactions. In the central nervous system, L-serine is a precursor to the neuromodulators D-serine and glycine, which are important co-agonists of NMDA receptors.

L-Leucine: A Potent Regulator of Protein Metabolism and Cell Signaling

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its profound effects on protein metabolism and cellular signaling. The most well-characterized function of leucine (B10760876) is its ability to stimulate protein synthesis through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine acts as a key signaling molecule, indicating amino acid availability to the cell. The binding of leucine, either directly or through its metabolites, to intracellular sensors leads to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

mTORC1_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Figure 1. Simplified L-Leucine mediated mTORC1 signaling pathway.

General Methodologies for Dipeptide Research

Investigating the specific functions of seryl-leucine would require a combination of in vitro and in vivo experimental approaches. The following outlines general protocols that could be adapted for the study of this dipeptide.

In Vitro Cell-Based Assays
  • Cell Viability and Proliferation Assays: To determine the effect of seryl-leucine on cell growth, assays such as the MTT or MTS assay can be employed. Cells of interest (e.g., muscle cells, neurons, cancer cell lines) would be cultured in the presence of varying concentrations of seryl-leucine, and cell viability would be measured over time.

  • Signaling Pathway Analysis (Western Blotting): To investigate if seryl-leucine can activate signaling pathways like mTORC1, Western blotting can be used. Cells would be treated with seryl-leucine, and cell lysates would be probed with antibodies specific for phosphorylated and total proteins in the pathway of interest (e.g., p-mTOR, p-S6K1, p-4E-BP1).

  • Metabolomics Analysis: To understand how seryl-leucine is metabolized and how it affects cellular metabolism, techniques like mass spectrometry-based metabolomics can be utilized. Cells would be incubated with labeled or unlabeled seryl-leucine, and changes in the intracellular and extracellular metabolite profiles would be analyzed.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C2C12 myoblasts) Treatment Treatment with Seryl-Leucine Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot (Transfer to Membrane) SDS_PAGE->Western_Blot Antibody_Incubation Antibody Incubation (Primary & Secondary) Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Data Analysis Detection->Analysis

Figure 2. General experimental workflow for Western blot analysis.

In Vivo Studies
  • Animal Models: To assess the physiological effects of seryl-leucine, animal models (e.g., mice, rats) could be utilized. Seryl-leucine could be administered orally or via injection, and various physiological parameters could be monitored, such as muscle mass, metabolic rate, and cognitive function.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of seryl-leucine, pharmacokinetic studies would be necessary. This would involve administering the dipeptide to animals and measuring its concentration in blood and various tissues over time using techniques like LC-MS/MS.

Conclusion and Future Directions

Seryl-leucine is a chemically defined dipeptide whose biological function remains a nascent field of research. While the individual roles of L-serine and L-leucine are well-established, providing a basis for hypothesized functions, dedicated studies on the dipeptide are necessary to elucidate its specific activities. Future research should focus on investigating the transport of seryl-leucine into cells, its metabolic fate, and its potential to modulate signaling pathways, particularly in tissues where its constituent amino acids are known to be highly active, such as skeletal muscle and the central nervous system. The application of the general experimental methodologies outlined in this guide will be instrumental in uncovering the physiological significance of this understudied dipeptide.

References

A Technical Guide on the Biological Role of the Ser-Leu Dipeptide in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dipeptide Seryl-Leucine (Ser-Leu) is a molecule composed of the amino acids serine and leucine (B10760876). While direct research into the specific metabolic signaling roles of the intact this compound dipeptide is limited, its metabolic impact can be inferred from the well-documented functions of its constituent amino acids following cellular uptake and hydrolysis. This guide provides a comprehensive overview of the metabolic roles of serine and leucine, summarizing their effects on key signaling pathways, glucose and lipid metabolism, and protein synthesis. We present available quantitative data, detail relevant experimental protocols for studying amino acid metabolism, and provide visualizations of the critical signaling pathways, such as the mTOR cascade, which is heavily influenced by leucine. This document serves as a foundational resource for researchers investigating the metabolic effects of dipeptides and their potential therapeutic applications.

Introduction to Dipeptide Metabolism

Dipeptides such as this compound are primarily absorbed into cells via peptide transporters like PepT1 and PepT2. Once inside the cell, they are rapidly broken down by cytosolic peptidases into their individual amino acid components.[1][2] Therefore, the primary biological role of this compound in metabolism is attributed to the combined effects of increased intracellular concentrations of L-serine and L-leucine. While some dipeptides may have functions beyond being simple amino acid donors, the current body of public research does not specify such a role for this compound.[2]

The Metabolic Role of L-Serine

L-serine is a crucial amino acid with a wide range of functions in cellular metabolism.[3] It is considered a "conditionally essential" amino acid, meaning that under certain pathological conditions, endogenous synthesis may not be sufficient to meet demand.[3]

Key Metabolic Functions of L-Serine:

  • Protein Synthesis: As a proteinogenic amino acid, serine is a fundamental building block for countless proteins. Its hydroxyl side chain is a key site for post-translational modifications like phosphorylation, which is a critical mechanism for regulating protein function and signal transduction.[3]

  • One-Carbon Metabolism: Serine is a major donor of one-carbon units for the folate and methionine cycles. These pathways are essential for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine, cysteine), and the universal methyl donor S-adenosylmethionine (SAM).[3]

  • Biosynthesis of Biomolecules: L-serine is a precursor for the synthesis of numerous essential molecules, including:

    • Phospholipids (e.g., phosphatidylserine)

    • Sphingolipids (e.g., ceramides (B1148491) and sphingomyelin)

    • The neurotransmitter D-serine

The Metabolic Role of L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its potent regulatory effects on protein and energy metabolism.[4]

Key Metabolic Functions of L-Leucine:

  • Activation of mTORC1 Signaling: Leucine is a primary activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central kinase that regulates cell growth, proliferation, and protein synthesis.[4][5] This activation stimulates protein synthesis by phosphorylating key targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

  • Insulin (B600854) Secretion and Glucose Homeostasis: Leucine can stimulate insulin secretion from pancreatic β-cells, particularly in the presence of glucose.[6][7] It acts as both a metabolic fuel and a signaling molecule within the β-cell.[6] The effect of leucine on insulin sensitivity is complex; while some studies suggest it can improve insulin signaling, chronic overstimulation of the mTORC1 pathway by high levels of leucine has been linked to insulin resistance through a negative feedback loop involving the phosphorylation of insulin receptor substrate-1 (IRS-1).[5][8][9]

  • Energy Metabolism: Leucine and its metabolites can influence energy homeostasis by promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation.[4] However, intravenous infusion of leucine in human subjects has been shown to decrease hepatic glucose production and the metabolic clearance of glucose.[10][11]

Quantitative Data Summary

Parameter MeasuredExperimental ConditionResultReference
Plasma Leucine ConcentrationIntravenous L-leucine infusion in healthy humansIncreased from 103 ± 8 to 377 ± 35 µmol/L[10][11]
Plasma Essential Amino AcidsIntravenous L-leucine infusion in healthy humansSignificant decrease in threonine, methionine, isoleucine, valine, tyrosine, and phenylalanine[10][11]
Lysine OxidationIntravenous L-leucine infusion in healthy humansDecreased from 13.2 ± 0.9 to 10.7 ± 1 µmol/kg/h[10]
Endogenous Leucine FluxIntravenous L-leucine infusion in healthy humansDecreased from 128 ± 4 to 113 ± 7 µmol/kg/h[10]
Hepatic Glucose ProductionIntravenous L-leucine infusion in healthy humansDecreased[10][11]
Glucose Area ResponseOral ingestion of 25g glucose + 1 mmol/kg leucineReduced by 50% over 2.5 hours compared to glucose alone[7]
Insulin Area ResponseOral ingestion of 25g glucose + 1 mmol/kg leucineIncreased by 66% compared to glucose alone[7]

Signaling Pathways

The most relevant signaling pathway associated with the metabolic effects of the this compound dipeptide is the mTORC1 pathway, which is strongly activated by the leucine component.

Leucine-Mediated mTORC1 Activation Pathway

mTORC1_Activation cluster_extracellular Extracellular cluster_cell Intracellular cluster_downstream Downstream Effects Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagGTPases Rag GTPases GATOR1->RagGTPases GAP activity mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis (Cell Growth) S6K1->Protein_Synth FourEBP1->Protein_Synth Relieves inhibition

Caption: Leucine activates mTORC1 by disrupting the Sestrin2-GATOR2 inhibitory complex.

Experimental Workflow for Amino Acid Infusion Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Recruit Subjects (e.g., 8 healthy humans) p2 Overnight Fast (10-12 hours) p1->p2 p3 Catheter Placement (Infusion & Sampling) p2->p3 e1 Baseline Blood Sampling (Time 0) p3->e1 Acclimatization e2 Begin Tracer Infusion (e.g., ¹³C-lysine, ²H₂-glucose) e1->e2 e3 Begin Saline (Control) or Leucine Infusion e2->e3 e4 Periodic Blood Sampling (e.g., every 15-30 min for 2-3 hours) e3->e4 a1 Plasma Separation & Storage at -80°C e4->a1 a2 Mass Spectrometry Analysis (Amino Acid Concentrations, Isotopic Enrichment) a1->a2 a3 Biochemical Assays (Glucose, Insulin, C-peptide) a1->a3 a4 Calculate Metabolic Kinetics (Flux, Oxidation, Production) a2->a4 a3->a4

Caption: Workflow for a human study on the metabolic effects of amino acid infusion.

Experimental Protocols

Detailed protocols for studying the metabolic effects of amino acids are extensive. Below are outlines of key methodologies that would be adapted to study this compound.

Protocol 1: In Vivo Amino Acid Infusion in Humans

(Based on methodologies described in referenced literature[10][11])

  • Subject Recruitment: Recruit healthy human subjects after obtaining informed consent. Subjects should undergo a health screening to exclude metabolic abnormalities.

  • Pre-study Diet and Fasting: Subjects consume a standardized diet for 3 days prior to the study and then undergo an overnight fast (10-12 hours).

  • Catheterization: On the morning of the study, place two intravenous catheters: one in an antecubital vein for the infusion of tracers and the test substance (e.g., L-leucine or this compound), and another in a contralateral hand vein, which is heated to obtain arterialized venous blood for sampling.

  • Tracer Infusion: A primed, continuous infusion of stable isotope tracers is initiated to measure substrate kinetics. Common tracers include L-[1-¹³C]lysine for protein turnover and D-[6,6-²H₂]glucose for glucose kinetics.

  • Experimental Period: After a baseline period to allow for tracer equilibration, the infusion of the test dipeptide (this compound) or a saline control is started and maintained for a period of 2-3 hours.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation and stored at -80°C.

    • Plasma concentrations of amino acids, glucose, insulin, C-peptide, and glucagon (B607659) are measured using appropriate analytical methods (e.g., LC-MS/MS, automated analyzers).

    • Isotopic enrichment of tracers in plasma is determined by mass spectrometry to calculate substrate flux, oxidation, and production rates.

Protocol 2: Analysis of mTORC1 Signaling in Cultured Cells
  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in standard growth medium. Prior to the experiment, cells are often serum-starved for a period (e.g., 2-4 hours) to establish a baseline low level of signaling.

  • Treatment: Treat cells with varying concentrations of this compound, L-leucine, or L-serine for specified time points (e.g., 15, 30, 60 minutes). A vehicle control (e.g., PBS) should be included.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key mTORC1 pathway proteins, such as phospho-mTOR, phospho-S6K1, phospho-4E-BP1, and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation, normalized to the total protein and the loading control.

Conclusion

The dipeptide this compound is expected to influence metabolism primarily by increasing the intracellular availability of L-serine and L-leucine. While L-serine plays a foundational role in numerous biosynthetic pathways, L-leucine acts as a potent signaling molecule, most notably through the activation of the mTORC1 pathway to promote protein synthesis. Leucine also exerts significant effects on glucose homeostasis and insulin secretion. The net metabolic effect of this compound administration would likely be a composite of these actions. Future research should focus on whether the intact this compound dipeptide possesses unique transport kinetics or signaling properties that differ from its constituent amino acids, which could open new avenues for its use in nutritional and therapeutic contexts.

References

Ser-Leu Containing Peptides: A Technical Guide to Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides containing the serine-leucine (Ser-Leu) motif are emerging as a significant class of bioactive molecules with diverse therapeutic potential. This technical guide provides an in-depth exploration of the bioactivities associated with this compound containing peptides, focusing on their antihypertensive, antioxidant, and anticancer properties. This document details the experimental protocols for assessing these activities, presents quantitative data for comparative analysis, and elucidates the underlying signaling pathways.

Antihypertensive Activity of this compound Peptides

This compound containing peptides have demonstrated notable efficacy as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data for Antihypertensive this compound Peptides
Peptide SequenceSourceBioactivityIC50 Value
Ala-Ser-LeuSilkworm pupaACE Inhibition102.15 µM[1]
Arg-Val-Pro-Ser-LeuEggACE InhibitionNot specified
Experimental Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines the in vitro determination of ACE inhibitory activity.

Principle:

The assay is based on the spectrophotometric measurement of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE. The presence of an ACE inhibitor reduces the amount of HA formed.[2]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Captopril (positive control)

  • 50 mM Sodium Borate (B1201080) Buffer (pH 8.3) with 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.

    • Prepare an ACE solution (e.g., 100 mU/mL) in cold borate buffer.

    • Prepare a 5 mM HHL substrate solution in borate buffer.

    • Prepare a series of dilutions of the test peptide and Captopril in deionized water.

  • Assay:

    • In microcentrifuge tubes, add 20 µL of the test peptide solution or Captopril (for the positive control) or deionized water (for the control).

    • Add 20 µL of the ACE solution to all tubes except the blank. Add 40 µL of deionized water to the blank tube.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the 5 mM HHL solution to all tubes.

    • Incubate the mixture at 37°C for 30-60 minutes.[3]

    • Stop the reaction by adding 150-250 µL of 1 M HCl.[2]

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously for 15-30 seconds to extract the hippuric acid.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Dissolve the residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

Signaling Pathway: Renin-Angiotensin System (RAS)

The primary mechanism of action for antihypertensive peptides is the inhibition of ACE within the Renin-Angiotensin System (RAS).

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II SerLeu_Peptide This compound Peptides SerLeu_Peptide->ACE Inhibition

Caption: Inhibition of ACE by this compound peptides blocks the conversion of Angiotensin I to Angiotensin II.

Antioxidant Activity of this compound Peptides

This compound containing peptides exhibit significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms.

Quantitative Data for Antioxidant this compound Peptides
Peptide SequenceSourceBioactivity AssayResult
Ser-His-Glu-Cys-Asn (SHECN)Soybean Protein HydrolysateDPPH Inhibition70.18 ± 4.06%[4]
Ser-His-Glu-Cys-Asn (SHECN)Soybean Protein HydrolysateABTS Inhibition88.16 ± 0.76%[4]
Ser-His-Glu-Cys-Asn (SHECN)Soybean Protein HydrolysateORAC0.3000 ± 0.0070 µmol GE/mg[4]
Leu-Ser-Trp (LSW)SoybeanFree Radical ScavengingSignificant inhibition of superoxide (B77818) and malondialdehyde levels (p < 0.001)[5]
Experimental Protocols for Antioxidant Assays

Principle:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH working solution in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test peptide and the positive control in the same solvent.

  • Assay:

    • Add 100 µL of each peptide dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, use 100 µL of the solvent instead of the peptide solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Determine the IC50 value.

Principle:

This assay is based on the ability of antioxidants to scavenge the stable ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[9]

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test peptide

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Prepare a series of dilutions of the test peptide and Trolox.

  • Assay:

    • Add 20 µL of each peptide dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for 6-30 minutes in the dark.[8]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value.

Principle:

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein and dilute it with phosphate buffer to the working concentration.

    • Prepare an AAPH solution in phosphate buffer. This solution is temperature-sensitive and should be prepared fresh.

    • Prepare a series of Trolox standards and dilutions of the test peptide.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the test peptide, Trolox standard, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 10-30 minutes in the plate reader.[11]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.[12]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Signaling Pathway: Keap1-Nrf2/ARE Pathway

A key mechanism for the cellular antioxidant effect of peptides is the activation of the Keap1-Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SerLeu_Peptide This compound Peptides Keap1_Nrf2 Keap1-Nrf2 Complex SerLeu_Peptide->Keap1_Nrf2 Disrupts interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Nrf2_nucleus->ARE Binds to

Caption: this compound peptides can promote the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the activation of antioxidant gene expression.[13][14][15]

Anticancer Activity of this compound Peptides

Certain this compound containing peptides have demonstrated cytotoxic effects against cancer cells, suggesting their potential as novel anticancer agents.

Quantitative Data for Anticancer this compound Peptides
Peptide SequenceSource/TypeBioactivityCell LineIC50 Value
Pro-Gln-Pro-Lys-Val-Leu-Asp-SerSyntheticCytotoxicityNot specifiedNot specified
Experimental Protocol: MTT Assay for Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the test peptide in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations.

    • Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[18][19]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Determine the IC50 value.

Signaling Pathway: Induction of Apoptosis via the Mitochondrial Pathway

A common mechanism of action for anticancer peptides is the induction of apoptosis through the disruption of the mitochondrial membrane potential and the subsequent activation of the caspase cascade.

Apoptosis_Pathway SerLeu_Peptide This compound Peptides Mitochondrion Mitochondrion SerLeu_Peptide->Mitochondrion Targets MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound peptides can induce apoptosis by targeting mitochondria and triggering the caspase cascade.

Experimental Workflows

General Workflow for Bioactive Peptide Identification from Natural Sources

Peptide_Identification_Workflow Source Natural Source (e.g., Plant, Animal) Extraction Protein Extraction Source->Extraction Hydrolysis Enzymatic Hydrolysis Extraction->Hydrolysis Fractionation Fractionation (e.g., Ultrafiltration) Hydrolysis->Fractionation Purification Purification (e.g., RP-HPLC) Fractionation->Purification Identification Sequence Identification (e.g., Mass Spectrometry) Purification->Identification Bioactivity Bioactivity Screening (e.g., ACE, DPPH, MTT) Purification->Bioactivity Synthesis Peptide Synthesis Identification->Synthesis Synthesis->Bioactivity

Caption: A typical workflow for the discovery of bioactive peptides from natural protein sources.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Solid Support (Resin) Attachment 1. Attachment of first Amino Acid Resin->Attachment Deprotection 2. Deprotection of N-terminus Attachment->Deprotection Coupling 3. Coupling of next protected Amino Acid Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat Steps 2-3 Wash->Repeat Repeat->Deprotection for each amino acid Cleavage 4. Cleavage from Resin & Deprotection Repeat->Cleavage synthesis complete Purification 5. Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: The cyclical process of solid-phase peptide synthesis (SPPS).

Conclusion

Peptides containing the this compound motif represent a promising area of research for the development of novel therapeutics. Their demonstrated antihypertensive, antioxidant, and anticancer activities, coupled with a growing understanding of their mechanisms of action, highlight their potential as lead compounds in drug discovery. The standardized protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of these versatile bioactive molecules. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully unlock the therapeutic potential of this compound containing peptides.

References

Theoretical Modeling of Ser-Leu Dipeptide Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of peptides and proteins is fundamental to their biological function. The simple dipeptide, Ser-Leu (Seryl-Leucine), serves as an important model system for understanding the intrinsic conformational preferences of amino acid residues, which in turn govern the folding and structure of larger polypeptide chains. The interplay of the polar hydroxyl group of serine and the hydrophobic isobutyl side chain of leucine (B10760876) presents a compelling case for detailed conformational analysis. Understanding the accessible and stable conformations of this compound is crucial for force field parameterization, rational drug design, and the interpretation of experimental structural data.

This technical guide provides a comprehensive overview of the theoretical modeling of the this compound dipeptide conformation. It details the computational methodologies employed to explore its potential energy surface, presents a framework for organizing the resulting quantitative data, and outlines the experimental protocols essential for validating the theoretical models. This document is intended to be a valuable resource for researchers and professionals in the fields of computational chemistry, structural biology, and drug discovery.

Theoretical Modeling Core

The theoretical investigation of the this compound dipeptide's conformation involves a multi-faceted approach, primarily relying on computational chemistry methods to explore the potential energy surface (PES) as a function of its torsional degrees of freedom. The key dihedral angles that define the conformation are the backbone angles phi (φ) and psi (ψ), and the side-chain angles chi1 (χ1) and chi2 (χ2) for both serine and leucine.

Computational Methodologies

A hierarchical approach is often employed, starting with less computationally expensive methods to broadly sample the conformational space, followed by higher-level calculations to refine the energies of the identified stable conformers.

1. Molecular Mechanics (MM): Molecular mechanics force fields, such as AMBER, CHARMM, or GROMOS, provide a rapid method for exploring the conformational landscape. These force fields approximate the potential energy of the system as a sum of bonded (bond stretching, angle bending, and dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. A systematic grid search or molecular dynamics simulations can be performed to identify low-energy regions of the conformational space.

2. Quantum Mechanics (QM): Quantum mechanical methods offer a more accurate description of the electronic structure and, consequently, the energetics of the dipeptide. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a commonly used method for geometry optimization and energy calculation of the conformers identified through MM methods.[1] For even higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.[1]

3. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound dipeptide in a given environment, typically in explicit solvent. By simulating the system over time, one can observe transitions between different conformational states and calculate the relative populations of these states. This approach is particularly useful for understanding the influence of solvent on the conformational preferences.

Conformational Search Strategy

A robust conformational search strategy is essential to ensure that all relevant low-energy conformers are identified. A typical workflow involves:

  • Initial Structure Generation: Generating a diverse set of starting structures by systematically varying the backbone and side-chain dihedral angles.

  • Energy Minimization: Optimizing the geometry of each starting structure using a molecular mechanics force field to find the nearest local energy minimum.

  • Clustering: Grouping the minimized structures based on their conformational similarity to identify unique conformers.

  • Quantum Mechanical Refinement: Performing higher-level QM calculations on the representative structures from each cluster to obtain more accurate geometries and relative energies.

Data Presentation

Conformer IDPhi (φ) (°)Psi (ψ) (°)Ser Chi1 (χ1) (°)Ser Chi2 (χ2) (°)Leu Chi1 (χ1) (°)Leu Chi2 (χ2) (°)Relative Energy (kcal/mol)
C1 (Global Minimum) -150.3155.165.2-175.4-60.8170.10.00
C2 -75.8140.2-178.962.1-65.3172.50.85
C3 -145.1-50.763.5-173.8175.668.91.23
C4 -70.2-45.368.160.5-62.4168.31.98
C5 65.940.8-175.465.7178.270.22.54

Note: The dihedral angles and relative energies in this table are hypothetical and serve as a template. Actual values would be obtained from quantum chemical calculations.

Experimental Protocols

Experimental validation is a critical step in confirming the accuracy of theoretical models. The following are detailed methodologies for key experiments used to probe the conformational properties of dipeptides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[3]

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To observe the overall proton signal distribution.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems and assign protons within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the inter-proton distance.

    • J-coupling Constants: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These couplings are related to the backbone dihedral angle φ through the Karplus equation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances of the this compound dipeptide.

    • Extract inter-proton distance restraints from the NOESY/ROESY spectra.

    • Use the measured ³J(HNHα) coupling constants to derive constraints on the φ dihedral angle.

    • Use the derived distance and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[4][5]

Methodology:

  • Crystallization:

    • Dissolve the purified this compound dipeptide in a suitable solvent to a high concentration.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and concentration) using techniques like vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam from a synchrotron or a rotating anode source.

    • Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Solve the phase problem using methods like direct methods or Patterson methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the atomic model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[2][6][7][8][9]

Methodology:

  • Sample Preparation:

    • Dissolve the this compound dipeptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).

    • The concentration of the dipeptide should be in the range of 0.1-1 mg/mL.

    • Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the presence of secondary structural elements. While a dipeptide is too short to form stable secondary structures like α-helices or β-sheets, its CD spectrum can be compared with theoretical spectra calculated for different conformers to provide an average picture of the conformational ensemble in solution.

Mandatory Visualizations

Theoretical_Modeling_Workflow cluster_0 Conformational Search cluster_1 Energy Refinement cluster_2 Analysis Initial_Structures Initial Structure Generation (Systematic Grid Search) MM_Minimization Molecular Mechanics Energy Minimization Initial_Structures->MM_Minimization Clustering Conformational Clustering MM_Minimization->Clustering QM_Optimization Quantum Mechanics Geometry Optimization (DFT) Clustering->QM_Optimization QM_Energy Single Point Energy Calculation (Higher-level QM) QM_Optimization->QM_Energy PES Potential Energy Surface QM_Energy->PES Data_Table Quantitative Data Summary (Dihedrals, Energies) PES->Data_Table

Caption: Workflow for the theoretical modeling of this compound conformation.

Validation_Logic cluster_0 Theoretical Modeling cluster_1 Experimental Validation cluster_2 Comparison & Refinement Theoretical_Model Predicted Conformational Ensemble (Energies, Populations) Comparison Comparison of Theoretical and Experimental Data Theoretical_Model->Comparison NMR NMR Spectroscopy (NOEs, J-couplings) NMR->Comparison XRay X-ray Crystallography (Solid-state Structure) XRay->Comparison CD Circular Dichroism (Secondary Structure Propensity) CD->Comparison Refinement Force Field Refinement / Model Improvement Comparison->Refinement Refinement->Theoretical_Model Iterative Improvement

Caption: Logical relationship between theoretical modeling and experimental validation.

Conclusion

The theoretical modeling of the this compound dipeptide conformation provides fundamental insights into the factors governing peptide and protein structure. By combining robust computational methodologies with rigorous experimental validation, a detailed understanding of its conformational landscape can be achieved. This in-depth technical guide has outlined the core principles and practical steps for such an investigation. The presented workflows, data presentation formats, and experimental protocols offer a comprehensive framework for researchers and professionals. A thorough characterization of the this compound dipeptide not only enhances our understanding of this specific molecular system but also contributes to the broader goal of accurately predicting and designing the structure and function of complex biomolecules. The iterative process of theoretical prediction and experimental verification is key to advancing the field of structural biology and rational drug design.

References

The Ser-Leu Motif: A Cornerstone of Protein Targeting Signals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise localization of proteins within a cell is fundamental to maintaining cellular function and homeostasis. This intricate process is governed by specific amino acid sequences within proteins, known as targeting signals, which act as molecular "zip codes," directing their cargo to the correct subcellular destination. Among these, the dipeptide sequence Ser-Leu (SL) emerges as a critical component, most notably as the C-terminal anchor of the canonical Peroxisomal Targeting Signal 1 (PTS1). This technical guide provides a comprehensive overview of the this compound motif's role in protein targeting, with a primary focus on its well-established function in peroxisomal import. We will delve into the molecular mechanisms of its recognition, the quantitative aspects of its interactions, and detailed experimental protocols for its study. Furthermore, we will explore the presence and potential roles of this compound sequences in other protein targeting pathways.

The this compound Sequence in Peroxisomal Targeting Signal 1 (PTS1)

The most well-characterized role of the this compound sequence is as the terminal dipeptide of the canonical Type 1 Peroxisomal Targeting Signal (PTS1). This signal is typically a C-terminal tripeptide with the consensus sequence -Ser-Lys-Leu-COO- (-SKL)[1][2][3]. The discovery that the C-terminal SKL tripeptide is sufficient to direct proteins to the peroxisome was a landmark in understanding organelle biogenesis[1][2].

The PTS1 Receptor: PEX5

The cytosolic receptor that recognizes the PTS1 signal is PEX5[2][4]. PEX5 is a cycling receptor that binds to PTS1-containing proteins in the cytoplasm and transports them to the peroxisomal membrane[2][5]. The C-terminal half of PEX5 contains a series of tetratricopeptide repeats (TPRs) that form a binding pocket for the PTS1 signal[4][6]. The interaction between the PEX5 TPR domain and the PTS1 signal is a critical step in the import of most peroxisomal matrix proteins[7][8]. Dysfunction of the PEX5 receptor or mutations in the PTS1 signal can lead to severe and often fatal peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome[9][10].

Structural Basis of PEX5-PTS1 Interaction

The crystal structure of the human PEX5 TPR domain in complex with a PTS1-containing peptide has revealed the molecular basis for this specific recognition[4][6]. The C-terminal carboxylate group of the PTS1 peptide forms a network of hydrogen bonds with conserved asparagine and arginine residues within the PEX5 binding pocket. The side chains of the Ser, Lys, and Leu residues fit into specific sub-pockets, with the leucine (B10760876) side chain making extensive hydrophobic contacts, thereby anchoring the C-terminus of the cargo protein[4]. The serine at the -3 position and the lysine (B10760008) at the -2 position also contribute to the binding affinity and specificity through hydrogen bonds and electrostatic interactions[4].

Quantitative Analysis of PEX5-PTS1 Binding

The affinity of the PEX5 receptor for various PTS1 sequences has been quantified using techniques such as fluorescence polarization and isothermal titration calorimetry. These studies have demonstrated that while the canonical -SKL motif provides strong binding, variations in this sequence are tolerated to different extents. The binding affinity is a key determinant of the efficiency of protein import into peroxisomes[10][11].

Binding Affinities of PEX5 for PTS1 Variants

The following table summarizes the dissociation constants (Kd) for the interaction of the human PEX5 C-terminal domain (PEX5-C) with various PTS1-containing peptides. These values highlight the importance of the this compound motif and the influence of neighboring residues.

PTS1 Peptide SequenceDissociation Constant (Kd)MethodReference
YQSKL 200 ± 40 nMFluorescence Polarization[12][13]
RHYLKPLQSKL 1.4 ± 0.4 nMFluorescence Polarization[12]
YKGGKSKL ~10 nMFluorescence Polarization[12]
YQANL 3600 ± 400 nMFluorescence Polarization[12]
YKANL Higher affinity than YQANLFluorescence Polarization[12]
YEKANL Higher affinity than YQANLFluorescence Polarization[12]
YREKANL Higher affinity than YQANLFluorescence Polarization[12]
YAREKANL Higher affinity than YQANLFluorescence Polarization[12]

Table 1: Binding affinities of human PEX5-C for various PTS1 peptides. The data illustrates the high affinity for the canonical SKL motif and the modulatory effects of upstream residues.

Signaling Pathways and Experimental Workflows

The import of PTS1-containing proteins into the peroxisome is a multi-step process involving several proteins known as peroxins (PEXs). The general pathway and common experimental workflows to study this process are depicted below.

PTS1-Mediated Peroxisomal Import Pathway

PTS1_Import_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Membrane cluster_matrix Peroxisomal Matrix Cargo Cargo Protein (-Ser-Leu-COO-) PEX5_loaded PEX5-Cargo Complex Cargo->PEX5_loaded PEX5_unloaded PEX5 (unloaded) PEX5_unloaded->PEX5_loaded Cargo Binding Docking_Complex Docking Complex (PEX13, PEX14) PEX5_loaded->Docking_Complex Translocon Translocon (PEX10, PEX12, PEX2) PEX5_loaded->Translocon Docking_Complex->Translocon Translocation Cargo_imported Imported Cargo Translocon->Cargo_imported Cargo Release PEX5_matrix PEX5 Translocon->PEX5_matrix PEX5_matrix->PEX5_unloaded Recycling

Caption: PTS1-mediated protein import into the peroxisome.

Experimental Workflow: In Vitro Peroxisomal Import Assay

In_Vitro_Import_Workflow cluster_prep Preparation cluster_reaction Import Reaction cluster_analysis Analysis Reporter Synthesize 35S-labeled or Biotinylated Reporter Protein (with PTS1) Incubation Incubate Reporter with Cells/Peroxisomes, ATP, and Cytosolic Extract Reporter->Incubation Cells Prepare Semi-permeabilized Cells or Isolated Peroxisomes Cells->Incubation Protease Treat with Protease to Degrade Unimported Protein Incubation->Protease Isolation Isolate Peroxisomes (Centrifugation) Protease->Isolation Detection Detect Imported Protein (SDS-PAGE/Autoradiography or ELISA/Western Blot) Isolation->Detection

Caption: Workflow for an in vitro peroxisomal protein import assay.

Experimental Workflow: Yeast Two-Hybrid Assay

Y2H_Workflow cluster_constructs Plasmid Construction cluster_yeast Yeast Transformation & Mating cluster_selection Selection & Analysis Bait Clone 'Bait' (e.g., PEX5) into DNA-binding domain vector Transform Transform Bait and Prey plasmids into different yeast mating types Bait->Transform Prey Clone 'Prey' (e.g., PTS1-cargo) into Activation domain vector Prey->Transform Mate Mate yeast strains to combine Bait and Prey plasmids in diploid cells Transform->Mate Plate Plate on selective media lacking specific nutrients (e.g., -His, -Ade) Mate->Plate Growth Growth indicates interaction and activation of reporter genes Plate->Growth Reporter_Assay Perform additional reporter assay (e.g., LacZ) Growth->Reporter_Assay

Caption: Workflow for a yeast two-hybrid protein interaction assay.

Detailed Experimental Protocols

In Vitro Peroxisomal Protein Import Assay

This protocol is adapted from established methods for quantifying peroxisomal protein import[9][14][15].

Objective: To quantitatively measure the import of a PTS1-containing protein into isolated peroxisomes or semi-permeabilized cells.

Materials:

  • Reporter Protein: Biotinylated luciferase or a 35S-methionine labeled protein containing a C-terminal PTS1 (e.g., -SKL).

  • Cells: Human A431 cells or fibroblasts.

  • Buffers: Import buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 5 mM MgCl2, 1 mM DTT), Wash buffer (Import buffer without ATP and cytosol).

  • Reagents: ATP, GTP, creatine (B1669601) phosphate, creatine kinase, digitonin (B1670571) (for cell permeabilization), Proteinase K, phenylmethylsulfonyl fluoride (B91410) (PMSF), cytosol extract (e.g., from rabbit reticulocytes or cultured cells).

  • Detection: Streptavidin-HRP and colorimetric substrate (for biotinylated reporter) or SDS-PAGE and autoradiography equipment (for radiolabeled reporter).

Procedure:

  • Preparation of Semi-Intact Cells: a. Grow cells to near confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in a hypotonic buffer and permeabilize with a low concentration of digitonin. d. Wash the now semi-permeabilized cells to remove cytosolic components.

  • In Vitro Import Reaction: a. Set up the import reaction mixture containing semi-permeabilized cells, import buffer, an ATP-regenerating system (ATP, creatine phosphate, creatine kinase), GTP, and cytosol extract. b. Add the biotinylated or radiolabeled reporter protein to initiate the import reaction. c. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A control reaction should be kept on ice.

  • Post-Import Protease Treatment: a. Terminate the import reaction by placing the tubes on ice. b. Add Proteinase K to each tube to digest any reporter protein that was not imported into the peroxisomes. c. Incubate on ice for 15-30 minutes. d. Inactivate the protease by adding PMSF.

  • Isolation of Peroxisomes and Detection: a. Pellet the peroxisomes (and cells) by centrifugation. b. Wash the pellet with wash buffer. c. Lyse the cells/peroxisomes to release the imported protein. d. For biotinylated reporters, perform an ELISA or a Western blot using streptavidin-HRP for detection. e. For radiolabeled reporters, separate the proteins by SDS-PAGE and visualize the imported protein by autoradiography.

Yeast Two-Hybrid (Y2H) Assay for PEX5-PTS1 Interaction

This protocol outlines the general steps for a yeast two-hybrid screen to identify or confirm protein-protein interactions[4][16][17].

Objective: To detect the interaction between PEX5 (bait) and a PTS1-containing protein (prey).

Materials:

  • Yeast Strains: Saccharomyces cerevisiae strains of opposite mating types (e.g., MATa and MATα) containing different reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.

  • Vectors: A bait vector with a DNA-binding domain (DBD) fusion (e.g., pGBKT7) and a prey vector with an activation domain (AD) fusion (e.g., pGADT7).

  • Media: Rich media (YPD), synthetic defined (SD) dropout media for selection (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade).

  • Reagents: Lithium acetate, polyethylene (B3416737) glycol (PEG), single-stranded carrier DNA (for yeast transformation), X-gal (for lacZ assay).

Procedure:

  • Cloning: a. Clone the coding sequence of PEX5 into the bait vector to create a DBD-PEX5 fusion. b. Clone the coding sequence of the PTS1-containing protein into the prey vector to create an AD-PTS1-protein fusion.

  • Yeast Transformation: a. Transform the bait plasmid into the MATa yeast strain and select on SD/-Trp plates. b. Transform the prey plasmid into the MATα yeast strain and select on SD/-Leu plates. c. Confirm the expression of the fusion proteins by Western blotting.

  • Mating: a. Mix colonies of the bait- and prey-containing yeast strains on a YPD plate and incubate overnight to allow mating and the formation of diploid cells.

  • Selection for Interaction: a. Replica-plate the mated yeast onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids. b. Replica-plate the diploid cells onto selective media of increasing stringency (e.g., SD/-Trp/-Leu/-His and then SD/-Trp/-Leu/-His/-Ade). c. Growth on the selective media indicates a positive interaction.

  • Reporter Gene Assay (β-galactosidase assay): a. Perform a colony-lift filter assay using X-gal to test for the activation of the lacZ reporter gene. b. A blue color indicates a positive interaction.

This compound in Other Targeting Signals

While the this compound dipeptide is the hallmark of the C-terminal PTS1, the individual amino acids, particularly the hydrophobic leucine, play significant roles in other targeting signals. The specific SL dipeptide is less commonly observed as a conserved functional unit in these other signals.

Mitochondrial Targeting Signals

Mitochondrial presequences are typically N-terminal, 15-50 amino acids long, and form a positively charged amphiphilic α-helix[18]. These signals do not have a strict consensus sequence but are rich in positively charged (Arg, Lys) and hydrophobic (Leu, Ala, Val) residues, and generally lack acidic residues[19][20]. While serine is a common amino acid in these sequences, and leucine is a key hydrophobic residue contributing to the amphipathic nature of the helix, a specific, conserved this compound motif is not a defining feature of mitochondrial targeting signals[19][20].

Endoplasmic Reticulum (ER) Targeting Signals

Proteins destined for the ER typically contain an N-terminal signal peptide of 16-30 amino acids[21][22]. This signal peptide is characterized by a central hydrophobic core, which is crucial for its function[21][22]. Leucine is a very common and critical residue within this hydrophobic core. Serine can also be present, but the specific this compound dipeptide is not a recognized conserved motif for ER targeting. However, leucine-rich sequences are important for the interaction with the signal recognition particle (SRP) and the translocon[21][23].

Nuclear Localization Signals (NLS)

Nuclear Localization Signals are diverse and can be located almost anywhere in a protein sequence[24][25]. Classical NLSs are rich in basic amino acids (lysine and arginine) and can be monopartite or bipartite[24][25]. While some non-classical NLSs have been identified that are not as rich in basic residues, a conserved this compound motif has not been described as a general NLS. The recognition of NLSs by importins is primarily based on the presentation of basic residues[24][25].

Conclusion and Future Directions

The this compound dipeptide, particularly in the context of the C-terminal -SKL tripeptide, represents a paradigm of protein targeting signals. Its interaction with the PEX5 receptor is a well-understood process at the molecular and quantitative levels, providing a solid foundation for research into peroxisome biology and related diseases. The experimental protocols detailed in this guide offer robust methods for investigating this and other protein-protein interactions involved in organelle biogenesis.

While the role of the SL motif is most prominent in peroxisomal targeting, the importance of leucine as a key hydrophobic residue is a recurring theme in other targeting pathways. Future research may uncover more subtle roles for the this compound dipeptide or similar motifs in other cellular targeting events. The continued development of high-throughput screening and advanced imaging techniques will undoubtedly shed more light on the complex code that governs the precise localization of proteins within the cell, with the simple yet elegant this compound motif serving as a foundational example. The quantitative understanding of these interactions is also crucial for the development of therapeutics that can modulate protein trafficking in disease states.

References

Seryl-Leucine: A Physicochemical and Biological Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Seryl-leucine (Ser-Leu) is a dipeptide composed of the amino acids L-serine and L-leucine. As a component of proteins and a product of protein metabolism, seryl-leucine is of interest to researchers in various fields, including biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, purification, analysis, and putative biological activity of seryl-leucine. The information is presented to support further research and application of this dipeptide.

Physicochemical Characteristics

The fundamental physicochemical properties of seryl-leucine are summarized in the table below, providing a foundation for its handling and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₄--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
Appearance Solid (predicted)--INVALID-LINK--
LogP (octanol-water partition coefficient) -3.17 (extrapolated)--INVALID-LINK--
Isoelectric Point (pI) Approximately 5.6 (calculated)Inferred from constituent amino acids
Solubility Expected to be soluble in water and aqueous buffers.Inferred from constituent amino acids
Stability Susceptible to hydrolysis, particularly at acidic or basic pH.[1][2][3]General peptide stability knowledge

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of seryl-leucine are crucial for obtaining high-purity material for research. The following protocols are based on established methods for peptide synthesis and analysis.

Synthesis of Seryl-Leucine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides.[4][5][6][7] The following protocol outlines the synthesis of seryl-leucine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-Leucine-Wang resin

  • Fmoc-L-Serine(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine (B10760876) residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate Fmoc-L-Serine(tBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15-20 minutes.

    • Add the activated serine solution to the deprotected resin and allow the coupling reaction to proceed for 2-4 hours with agitation.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added serine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the tert-butyl protecting group from the serine side chain.

  • Precipitation and Washing: Precipitate the crude seryl-leucine by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum.

experimental_workflow_synthesis Resin Fmoc-Leu-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Ser(tBu)-OH (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave and Deprotect (TFA Cocktail) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of seryl-leucine.
Purification of Seryl-Leucine by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography is the standard method for purifying synthetic peptides.[8][9][10][11][12]

Materials:

  • Crude seryl-leucine

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • C18 RP-HPLC column (preparative scale)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude seryl-leucine in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes) at a suitable flow rate.

    • Monitor the elution profile at 210-230 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the seryl-leucine dipeptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified seryl-leucine as a white powder.

Quantitative Analysis of Seryl-Leucine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for the quantification of peptides.[13][14][15][16][17]

Materials:

  • Purified seryl-leucine (for standard curve)

  • Internal standard (e.g., isotopically labeled seryl-leucine)

  • Sample matrix (e.g., plasma, cell culture media)

  • Protein precipitation agent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike the sample and calibration standards with the internal standard.

    • Precipitate proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the prepared sample onto a C18 column.

    • Separate seryl-leucine from other components using a suitable gradient of acetonitrile and water with 0.1% formic acid.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for seryl-leucine and the internal standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of seryl-leucine in the samples from the standard curve.

Biological Activity and Signaling Pathways

While direct studies on the specific biological activities of seryl-leucine are limited, it is widely accepted that dipeptides are often hydrolyzed into their constituent amino acids in biological systems.[18] Therefore, the biological effects of seryl-leucine are likely mediated by the actions of serine and, more significantly, leucine.

Leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism.[19][20][21][22][23][24] The cellular uptake of leucine is a prerequisite for mTORC1 activation.[25][26] Upon cellular entry, leucine promotes the localization of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular SerLeu Seryl-Leucine Hydrolysis Hydrolysis SerLeu->Hydrolysis Uptake Leucine Leucine Hydrolysis->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Promotes (upon phosphorylation)

Caption: Inferred signaling pathway of seryl-leucine via mTORC1 activation.

Stability Profile

The stability of seryl-leucine is a critical consideration for its storage and use in experimental settings. As a dipeptide, it is susceptible to chemical degradation, primarily through hydrolysis of the peptide bond.[2][3] The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes.[1][27][28]

  • pH Stability: Seryl-leucine is expected to be most stable at a neutral pH (around 6-7). In acidic or alkaline conditions, the rate of hydrolysis of the peptide bond increases.

  • Temperature Stability: For long-term storage, lyophilized seryl-leucine should be stored at -20°C or below. In solution, aliquots should be stored frozen to minimize degradation from repeated freeze-thaw cycles.

  • Enzymatic Degradation: In biological matrices, seryl-leucine is susceptible to cleavage by peptidases.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, purification, analysis, and inferred biological activity of seryl-leucine. The provided experimental protocols offer a starting point for researchers to produce and characterize this dipeptide for their specific applications. While the direct biological effects of seryl-leucine require further investigation, its role as a source of leucine suggests its potential to modulate the mTOR signaling pathway, a key regulator of cellular growth and metabolism. Future research should focus on elucidating any unique biological activities of the intact dipeptide and its transport and metabolism in various cell types.

References

The Seryl-Leucine Dipeptide in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the grand narrative of the origin of life, the spontaneous emergence of functional polymers from simple monomeric units remains a cornerstone of scientific inquiry. Among these, peptides hold a privileged position due to their catalytic potential and their role as fundamental building blocks of proteins. This technical guide delves into the significance of the seryl-leucine (Ser-Leu) dipeptide within the context of prebiotic chemistry. The choice of this compound is predicated on the prebiotic availability of its constituent amino acids, serine and leucine (B10760876), which are consistently found in meteorites and are products of simulated early Earth experiments. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the formation, stability, and potential functional roles of this compound on the primordial Earth.

Prebiotic Synthesis of Seryl-Leucine

The formation of peptide bonds in an aqueous prebiotic environment is a thermodynamically unfavorable process. However, several plausible mechanisms have been proposed and experimentally supported that could have facilitated the synthesis of dipeptides like this compound.

Mineral Surface Catalysis

Mineral surfaces are thought to have played a crucial role in concentrating amino acids and catalyzing peptide bond formation.[1][2][3][4] Layered double hydroxides (LDHs) and various clays (B1170129) have been shown to act as templates, aligning amino acids and promoting condensation reactions, particularly during wetting-drying cycles.[1][4] The hydroxyl group of serine and the hydrophobic side chain of leucine could influence their adsorption and orientation on mineral surfaces, potentially affecting the efficiency of peptide bond formation.

Condensation Agents

Volcanic gases could have provided the necessary chemical activation for peptide synthesis. Carbonyl sulfide (B99878) (COS), a simple volcanic gas, has been demonstrated to efficiently mediate the formation of peptides from amino acids in aqueous solutions under mild conditions, with yields reaching up to 80%. This pathway represents a compelling non-mineral-catalyzed route to dipeptides like this compound.

Quantitative Data on Prebiotic Peptide Formation

Direct quantitative data for the prebiotic synthesis of this compound is scarce in existing literature. However, by drawing parallels with studies on similar dipeptides and general peptide formation under plausible prebiotic conditions, we can estimate potential yields.

Formation ScenarioActivating Agent/CatalystTemperature (°C)pHPotential Yield (%)References
Wetting-Drying CyclesLayered Double Hydroxides65-85~7-91-10[1][4]
Aqueous CondensationCarbonyl Sulfide (COS)20-25~7up to 80
Salt-Induced Peptide FormationNaCl, Cu(II)85~71-5[5]
Hydrothermal VentsHigh Temperature/Pressure160-260~5-85-15[6]

Note: The yields presented are estimates based on analogous systems and are intended to provide a comparative framework.

Experimental Protocol: Mineral-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for studying prebiotic peptide formation on mineral surfaces.

Objective: To investigate the formation of this compound from serine and leucine in the presence of a mineral catalyst (e.g., montmorillonite (B579905) clay) under simulated prebiotic wetting-drying cycles.

Materials:

  • L-Serine and L-Leucine

  • Montmorillonite clay

  • Ultrapure water

  • Phosphate (B84403) buffer (pH 7.5)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Reaction vials

  • Centrifuge

  • Oven/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation of Amino Acid Solution: Prepare an equimolar solution of L-serine and L-leucine (e.g., 10 mM each) in ultrapure water. Adjust the pH to 7.5 with dilute HCl or NaOH.

  • Mineral Incubation: Add 100 mg of montmorillonite clay to a reaction vial. To this, add 1 ml of the amino acid solution.

  • Wetting-Drying Cycle:

    • Wetting Phase: Agitate the vial to ensure the clay is fully suspended and incubate at room temperature for 4 hours to allow for amino acid adsorption.

    • Drying Phase: Place the vial in an oven at 80°C until the water has completely evaporated.

  • Rehydration: After the drying phase, allow the vial to cool to room temperature and then add 1 ml of ultrapure water. Agitate to resuspend the clay.

  • Cycling: Repeat the wetting-drying-rehydration cycle for a predetermined number of cycles (e.g., 10 cycles).

  • Extraction of Products: After the final cycle, add 1 ml of phosphate buffer to the vial and agitate. Centrifuge the vial to pellet the clay. Carefully collect the supernatant.

  • Analysis: Analyze the supernatant for the presence and quantity of this compound using HPLC. A standard of chemically synthesized this compound should be used for comparison and quantification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Cycles cluster_analysis Analysis A Amino Acid Solution (Serine + Leucine) C Incubation (Adsorption) A->C B Mineral Catalyst (Montmorillonite) B->C D Drying Phase (80°C) C->D Wetting E Rehydration D->E Drying E->C Repeat Cycles F Extraction of Products E->F G HPLC Analysis F->G

Figure 1: Experimental workflow for the mineral-catalyzed prebiotic synthesis of this compound.

Stability and Hydrolysis of Seryl-Leucine

The persistence of dipeptides on the early Earth would have been contingent on their stability against hydrolysis. The peptide bond is susceptible to cleavage in aqueous environments, particularly at extreme pH and elevated temperatures. The rate of hydrolysis would have been a critical factor in determining the steady-state concentration of this compound.

ConditionpHTemperature (°C)Estimated Half-life
Neutral725Years
Acidic2100Hours to Days
Alkaline10100Hours to Days
Hydrothermal5-8>150Minutes to Hours

Note: These are general estimates for a typical dipeptide bond and can be influenced by the specific amino acid residues and the presence of catalysts.

Potential Catalytic Activity of Seryl-Leucine

While direct experimental evidence for the catalytic activity of this compound is currently lacking, the well-documented catalytic prowess of the seryl-histidine (Ser-His) dipeptide provides a strong basis for hypothesizing a similar, albeit likely more modest, role for this compound.[7][8][9][10] The serine residue, with its nucleophilic hydroxyl group, is a key component of the active sites of many modern proteases. In a prebiotic context, the this compound dipeptide could have acted as a primitive hydrolase or transferase.

catalytic_cycle SL This compound Dipeptide Intermediate Acyl-Ser-Leu Intermediate SL->Intermediate Nucleophilic Attack Substrate Ester Substrate (R-CO-OR') Substrate->Intermediate Intermediate->SL Hydrolysis Product1 Alcohol Product (R'-OH) Intermediate->Product1 Product2 Carboxylic Acid Product (R-COOH) Intermediate->Product2 Water H₂O Water->SL

Figure 2: Hypothetical catalytic cycle of this compound acting as a primitive hydrolase.

Seryl-Leucine and the Emergence of Homochirality

The origin of homochirality, the exclusive use of L-amino acids in proteins, is a profound mystery in the study of life's origins. Recent studies on proline-containing cyclic dipeptides have demonstrated significant enantioselectivity in their formation under prebiotic conditions. Specifically, the reaction of L-proline with a racemic mixture of leucine preferentially forms the heterochiral dipeptide (cyclo-L-Pro-D-Leu) over the homochiral version (cyclo-L-Pro-L-Leu).[4] This suggests that stereochemical interactions during dipeptide formation could have played a role in the selection and amplification of one enantiomer over the other. It is plausible that similar enantioselective processes could have occurred during the formation of linear dipeptides like this compound.

ReactantsProductRelative YieldEnantiomeric PreferenceReference
L-Pro + L-Leu + D-Leucyclo-L-Pro-D-Leu~6.6Heterochiral[4]
cyclo-L-Pro-L-Leu1
Experimental Protocol: Investigating Enantioselective this compound Formation

This protocol is adapted from the study on cyclo-Pro-Leu formation to investigate potential enantioselectivity in the synthesis of this compound.

Objective: To determine if there is a preferential formation of a specific stereoisomer of this compound from racemic serine and leucine under plausible prebiotic conditions.

Materials:

  • L-Serine, D-Serine, L-Leucine, and D-Leucine

  • Trimetaphosphate (P3m) as a condensing agent

  • Ultrapure water

  • Sodium hydroxide (NaOH) for pH adjustment

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing equimolar amounts of L-serine and a racemic mixture of D,L-leucine (e.g., 10 mM each) in an alkaline aqueous solution (initial pH adjusted to ~11 with NaOH). Add trimetaphosphate as a condensing agent.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 35°C) for an extended period (e.g., 6 days).

  • Quenching: Stop the reaction by adding a strong acid (e.g., 4 M HCl).

  • Analysis: Analyze the reaction products using Chiral HPLC to separate and quantify the different stereoisomers of this compound formed (L-Ser-L-Leu, L-Ser-D-Leu).

  • Control Experiments: Repeat the experiment with D-serine and racemic D,L-leucine to investigate the mirror-image system.

enantioselective_synthesis cluster_products Products Racemic_Leu Racemic Leucine (L-Leu + D-Leu) L_Ser_L_Leu L-Ser-L-Leu (Homochiral) Racemic_Leu->L_Ser_L_Leu L_Ser_D_Leu L-Ser-D-Leu (Heterochiral) Racemic_Leu->L_Ser_D_Leu L_Ser L-Serine L_Ser->L_Ser_L_Leu L_Ser->L_Ser_D_Leu L_Ser_D_Leu->L_Ser_L_Leu Preferential Formation?

Figure 3: Logical relationship in the enantioselective synthesis of this compound.

Interaction of Seryl-Leucine with Prebiotic Membranes

Early cellular life likely arose from the encapsulation of self-replicating molecules within lipid membranes. Peptides, particularly those with amphiphilic properties, could have played a role in stabilizing these primitive vesicles. The this compound dipeptide, with its polar serine residue and nonpolar leucine residue, possesses such amphiphilicity. Molecular simulations of the closely related Leu-Ser dipeptide have shown that it can dock to fatty acid bilayers, with the leucine side chain inserting into the hydrophobic core of the membrane. This interaction could have contributed to the stability and integrity of early protocells.

membrane_interaction cluster_interaction Interaction Membrane Fatty Acid Head Groups Hydrophobic Core Fatty Acid Head Groups Ser_Leu This compound Dipeptide Ser Ser Ser_Leu->Ser Leu Leu Ser_Leu->Leu Ser->Membrane:head Polar Interaction Leu->Membrane:core Hydrophobic Interaction

Figure 4: Diagram of this compound interacting with a prebiotic fatty acid membrane.

Analytical Methodologies for this compound Detection

The detection and quantification of dipeptides in complex prebiotic simulation experiments require sensitive and specific analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A standard method for separating and quantifying peptides. Reverse-phase HPLC with a C18 column is commonly used.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification of the dipeptide based on its mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

  • Chiral Chromatography: Specialized chiral columns are necessary to separate and quantify the different stereoisomers of this compound.

Conclusion

The seryl-leucine dipeptide, formed from prebiotically abundant amino acids, represents a compelling subject for research into the origins of life. While direct experimental data remains to be fully elucidated, plausible pathways for its synthesis and its potential roles in early catalysis, the emergence of homochirality, and the stabilization of primitive membranes are strongly indicated by analogous systems. Future research should focus on obtaining quantitative data for the formation and stability of this compound under a variety of prebiotic conditions and on experimentally verifying its potential catalytic and enantioselective properties. Such studies will undoubtedly provide deeper insights into the chemical evolution that preceded the first living cells.

References

Enzymatic Release of Ser-Leu from Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic release of the Ser-Leu (Seryl-Leucyl) dipeptide from proteins. It covers the identification of specific enzymes, detailed experimental protocols for achieving and quantifying this release, and an exploration of the potential biological significance of the this compound dipeptide. This document is intended to serve as a valuable resource for researchers in drug discovery and development, as well as for scientists investigating protein structure and function.

Introduction to the Enzymatic Release of this compound

The targeted release of specific dipeptides from proteins is a critical area of study in proteomics, drug development, and cellular biology. The this compound dipeptide, composed of the amino acids serine and leucine (B10760876), may act as a bioactive molecule or serve as a biomarker for specific physiological or pathological processes. Understanding the enzymatic mechanisms that can liberate this dipeptide is crucial for harnessing its potential therapeutic or diagnostic applications.

While no single enzyme is known to exclusively cleave the this compound bond with absolute specificity across all protein contexts, this guide details a specific and regulated enzymatic cleavage of a Leu-Ser bond and discusses other enzymes that may facilitate this release under certain conditions.

Enzymes for the Release of this compound from Proteins

The targeted enzymatic cleavage of a peptide bond is dictated by the specificity of the protease, which is determined by the amino acid residues flanking the scissile bond. The following sections describe enzymes with demonstrated or potential activity towards the this compound or Leu-Ser peptide bond.

Site-1 Protease (S1P): A Specific Case of Leu-Ser Cleavage

A prominent and well-documented example of specific cleavage at a Leu-Ser bond is mediated by the Site-1 Protease (S1P) , a sterol-regulated enzyme. S1P is a subtilisin-like serine protease that plays a crucial role in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).

Substrate and Cleavage Site: S1P cleaves Sterol Regulatory Element-Binding Protein-2 (SREBP-2) within its luminal loop, specifically at the Leu522-Ser523 bond . This cleavage is a critical step in the sterol regulatory pathway, initiating the release of the N-terminal domain of SREBP-2, which then acts as a transcription factor for genes involved in cholesterol and fatty acid metabolism.[1][2][3][4]

Recognition Sequence: The cleavage by S1P is highly specific and requires a recognition sequence. Alanine (B10760859) scanning mutagenesis has revealed that an arginine at the P4 position (Arg519) and the leucine at the P1 position (Leu522) are essential for this cleavage, defining a necessary tetrapeptide sequence of RXXL .[1][3][4]

Other Potential Enzymes for this compound Release

While S1P provides a specific example of Leu-Ser cleavage, other more commonly available proteases may cleave this compound or Leu-Ser bonds, albeit with lower specificity.

  • Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus exhibits a preference for cleaving on the N-terminal side of bulky and hydrophobic residues such as leucine, isoleucine, and phenylalanine.[5][6] Therefore, it has the potential to cleave a this compound bond, where Leucine is in the P1' position. The efficiency of this cleavage would likely be influenced by the surrounding amino acid sequence.

  • Dipeptidyl Peptidase IV (DPP-IV): This serine protease cleaves dipeptides from the N-terminus of polypeptides, with a strong preference for proline or alanine at the P1 position.[7][8][9] While this compound is not a preferred substrate, some studies suggest that DPP-IV can cleave dipeptides with other amino acids in the P1 position, including serine, although with significantly lower efficiency.[9]

  • Prolyl Endopeptidase (PEP): This enzyme cleaves peptide bonds on the C-terminal side of proline residues.[10][11][12][13] While it does not directly target the this compound bond, it could be used to generate smaller peptide fragments containing this compound at the C-terminus, which could then be further processed by other exopeptidases.

Quantitative Data on Enzymatic Release

The efficiency of enzymatic cleavage can be quantified by determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

EnzymeSubstrateP1 ResidueP1' Residuekcat/Km (M⁻¹s⁻¹)Comments
Site-1 Protease (S1P) SREBP-2LeucineSerineNot explicitly reported in the primary literature, but cleavage is efficient in cellular assays.Cleavage is highly regulated by cellular sterol levels.
Dipeptidyl Peptidase IV (DPP-IV) Synthetic dipeptide derivativesProline-5.0 x 10⁵High specificity for Proline at P1.
Alanine-1.8 x 10⁴Moderate specificity for Alanine at P1.
Serine-1.1 x 10²Low specificity for Serine at P1.[9]
Thermolysin Various peptides-LeucineHighGenerally high activity for cleavage before hydrophobic residues.

Experimental Protocols

This section provides detailed methodologies for the enzymatic release and subsequent analysis of the this compound dipeptide, with a focus on the S1P-mediated cleavage of SREBP-2 as a primary example.

Protocol for S1P-Mediated Cleavage of SREBP-2 in Cultured Cells

This protocol is adapted from the methodology described in the study by Duncan et al. (1997) in the Journal of Biological Chemistry.[1]

Objective: To induce and detect the cleavage of the Leu-Ser bond in SREBP-2 by S1P in a cellular context.

Materials:

  • Human embryonic kidney (HEK-293) cells

  • Expression vector encoding an epitope-tagged SREBP-2 fusion protein (e.g., with a C-terminal Ras tag and a triple epitope tag)

  • Transfection reagent (e.g., FuGENE 6)

  • Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS)

  • Sterol-depletion medium (e.g., DMEM with 10% lipoprotein-deficient serum)

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Antibodies for immunoprecipitation (against the C-terminal tag) and immunoblotting (against the N-terminal epitope tag)

  • Protein A/G-agarose beads

  • SDS-PAGE gels and immunoblotting reagents

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in DMEM supplemented with 10% FCS.

    • Transfect the cells with the expression vector for the tagged SREBP-2 fusion protein using a suitable transfection reagent according to the manufacturer's protocol.

  • Sterol Depletion to Induce Cleavage:

    • 24 hours post-transfection, switch the cells to a sterol-depletion medium to induce the activity of S1P.

    • Incubate the cells in the sterol-depletion medium for 16-24 hours.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice with lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of the Cleaved C-terminal Fragment:

    • Incubate the cell lysate with an antibody directed against the C-terminal tag of the SREBP-2 fusion protein.

    • Add protein A/G-agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Analysis by SDS-PAGE and Immunoblotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody against the N-terminal epitope tag to specifically detect the cleaved N-terminal fragment of SREBP-2.

General Protocol for In Vitro Enzymatic Release of Dipeptides

This protocol provides a general framework for the in vitro digestion of a protein to release dipeptides, which can be adapted for enzymes like thermolysin.

Objective: To generate and isolate dipeptides from a purified protein.

Materials:

  • Purified target protein

  • Selected protease (e.g., Thermolysin)

  • Digestion buffer appropriate for the chosen enzyme (e.g., Tris-HCl with CaCl2 for Thermolysin)

  • Quenching solution to stop the reaction (e.g., trifluoroacetic acid, TFA)

  • Ultrafiltration units or size-exclusion chromatography columns

  • Mass spectrometer for analysis

Procedure:

  • Protein Denaturation (Optional):

    • For some proteins, denaturation by heat or chemical denaturants (e.g., urea, guanidinium (B1211019) chloride) may be necessary to expose cleavage sites. If using denaturants, ensure they are compatible with the chosen protease or removed prior to digestion.

  • Enzymatic Digestion:

    • Dissolve the protein in the appropriate digestion buffer at a known concentration.

    • Add the protease at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 50-70°C for Thermolysin) for a defined period (e.g., 2-24 hours).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., TFA to a final concentration of 0.1%) to inactivate the enzyme by pH change.

  • Isolation of Dipeptides:

    • Separate the dipeptides from larger peptide fragments and the intact protein using ultrafiltration with a low molecular weight cutoff (e.g., 1 kDa) or by size-exclusion chromatography.

  • Analysis by Mass Spectrometry:

    • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the released this compound dipeptide.

Quantitative Analysis of this compound Release by Mass Spectrometry

Objective: To accurately quantify the amount of this compound dipeptide released from a protein.

Method: Targeted mass spectrometry using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) is the method of choice for sensitive and specific quantification of peptides.

Procedure:

  • Sample Preparation:

    • Prepare the enzymatic digest as described in Protocol 4.2.

    • Spike the sample with a known amount of a stable isotope-labeled this compound dipeptide to serve as an internal standard.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Introduce the eluting peptides into a tandem mass spectrometer operating in MRM or PRM mode.

    • Select the precursor ion corresponding to the this compound dipeptide.

    • Fragment the precursor ion and monitor specific product ions.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound dipeptide.

    • Calculate the concentration of the this compound dipeptide in the sample by comparing the peak area of the endogenous dipeptide to that of the internal standard and referencing the standard curve.

Signaling Pathways and Biological Roles

While the direct signaling roles of the this compound dipeptide are not yet well-established, peptides, in general, can act as signaling molecules by interacting with cell surface receptors.[7][10][11][14][15] The biological activity of this compound could be inferred from the known roles of its constituent amino acids.

  • Leucine: Leucine is a branched-chain amino acid that plays a critical role in activating the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis.[16][17][18] It is possible that the this compound dipeptide, upon cellular uptake, could be hydrolyzed to release leucine, thereby influencing the mTOR pathway.

  • Serine: Serine is a non-essential amino acid involved in numerous metabolic pathways, including the synthesis of purines, pyrimidines, and other amino acids. It is also a key residue for post-translational modifications such as phosphorylation, which is fundamental to a vast array of signaling cascades.[19]

Hypothesized Signaling Mechanism of this compound:

SerLeu_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide_Transporter Peptide Transporter (e.g., PepT1/2) This compound->Peptide_Transporter Uptake Ser-Leu_int This compound Peptide_Transporter->Ser-Leu_int Hydrolysis Hydrolysis Ser-Leu_int->Hydrolysis Leucine Leucine Hydrolysis->Leucine Serine Serine Hydrolysis->Serine mTOR_Pathway mTOR Signaling Pathway Leucine->mTOR_Pathway Activation Metabolic_Pathways Metabolic Pathways Serine->Metabolic_Pathways Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth

Caption: Hypothesized intracellular signaling of the this compound dipeptide.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the identification and quantification of enzymatically released this compound.

Experimental_Workflow_S1P cluster_cell_based Cell-Based Assay A Transfect cells with SREBP-2 construct B Induce S1P activity (Sterol Depletion) A->B C Cell Lysis & Protein Extraction B->C D Immunoprecipitation of C-terminal fragment C->D E SDS-PAGE & Immunoblot for N-terminal fragment D->E

Caption: Workflow for detecting S1P-mediated SREBP-2 cleavage.

Experimental_Workflow_In_Vitro cluster_in_vitro In Vitro Release and Quantification F Protein Digestion with selected protease G Reaction Termination F->G H Isolate Dipeptide Fraction (Ultrafiltration/SEC) G->H I Spike with Isotope-Labeled This compound Standard H->I J Quantitative Analysis by LC-MS/MS (MRM/PRM) I->J K Data Analysis and Quantification J->K

Caption: Workflow for in vitro release and quantification of this compound.

Conclusion

The enzymatic release of the this compound dipeptide from proteins is a nuanced process that is highly dependent on enzyme specificity and the protein substrate context. While the highly specific, sterol-regulated cleavage of the Leu-Ser bond in SREBP-2 by S1P provides a key example, other less specific proteases may also be employed to generate this dipeptide. The detailed protocols and quantitative methods outlined in this guide provide a solid foundation for researchers to investigate the release of this compound and to explore its potential biological functions. Further research is warranted to fully elucidate the signaling pathways directly modulated by the this compound dipeptide and to identify other enzymes that can efficiently and specifically catalyze its release. This knowledge will be instrumental in advancing the development of novel therapeutics and diagnostic tools based on this and other bioactive dipeptides.

References

Ser-Leu Degradation and Metabolic Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide seryl-leucine (Ser-Leu) is a subject of growing interest in various fields, including drug delivery and nutritional science. Understanding its degradation and subsequent metabolic fate is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the enzymatic breakdown of this compound, the metabolic pathways of its constituent amino acids, serine and leucine (B10760876), and their physiological significance. Detailed experimental protocols for studying this compound metabolism are provided, along with quantitative data where available. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Dipeptides, such as seryl-leucine (this compound), represent a unique class of molecules with distinct physicochemical and biological properties compared to their individual amino acid components. They are absorbed and metabolized through specific pathways, offering potential advantages in drug delivery systems and specialized nutrition. The degradation of this compound releases serine and leucine, two amino acids with diverse and critical roles in cellular metabolism, signaling, and protein synthesis. This guide delves into the core aspects of this compound degradation and the subsequent metabolic journey of its constituent amino acids.

This compound Degradation: Enzymatic Hydrolysis

The primary mechanism for this compound degradation is enzymatic hydrolysis of the peptide bond. This process is catalyzed by a class of enzymes known as dipeptidases .

Key Enzymes

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, the primary enzymes responsible are believed to be cytosolic and brush border membrane dipeptidases . Leucine aminopeptidases (LAPs), a subclass of exopeptidases, are strong candidates due to their preference for cleaving N-terminal amino acids, particularly leucine, from peptides. However, their broad substrate specificity suggests they can also act on dipeptides with N-terminal serine.

Quantitative Data on Dipeptide Hydrolysis
DipeptideEnzyme SourceKm (mM)Vmax (µmol/min/mg protein)Reference
Glycyl-leucinePorcine Intestinal Mucosa1.515.2(Fictional Example)
Alanyl-leucineRat Small Intestine0.825.6(Fictional Example)
Thr-LeuRat Peritoneal Cavity-0.088 ± 0.048 (mL/min)[1]

Note: The data for Glycyl-leucine and Alanyl-leucine are illustrative examples due to the lack of specific data for this compound. The hydrolysis rate for Thr-Leu is presented as a rate constant from an in vivo study.

Metabolic Fate of Constituent Amino Acids

Upon hydrolysis, serine and leucine are released and enter their respective metabolic pathways.

Metabolic Fate of Serine

L-serine is a non-essential amino acid with a central role in cellular metabolism. Its metabolic fate includes:

  • Protein Synthesis: Incorporated into newly synthesized proteins.

  • Conversion to Glycine: A major pathway involving serine hydroxymethyltransferase (SHMT), which also contributes to one-carbon metabolism.

  • Entry into Glycolysis/Gluconeogenesis: Serine can be converted to pyruvate (B1213749) by serine dehydratase, or to 3-phosphoglycerate, an intermediate in glycolysis.

  • Synthesis of other Biomolecules: Serine is a precursor for the synthesis of phospholipids (B1166683) (phosphatidylserine), sphingolipids, and the amino acid cysteine.

Metabolic Fate of Leucine

L-leucine is an essential branched-chain amino acid (BCAA) known for its potent anabolic effects. Its primary metabolic fates are:

  • Protein Synthesis: A key building block for protein synthesis, particularly in muscle tissue.

  • Catabolism for Energy: Leucine is a ketogenic amino acid, meaning its carbon skeleton is degraded to acetyl-CoA and acetoacetate, which can be used for energy production in the citric acid cycle or for the synthesis of ketone bodies and fatty acids.

  • Signaling Molecule: Leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Signaling Pathways

The degradation of this compound and the subsequent release of leucine have significant implications for cellular signaling, primarily through the activation of the mTORC1 pathway.

Ser_Leu_Degradation_Pathway Ser_Leu This compound Dipeptidase Dipeptidase (e.g., Leucine Aminopeptidase) Ser_Leu->Dipeptidase Hydrolysis Serine Serine Dipeptidase->Serine Leucine Leucine Dipeptidase->Leucine Metabolic_Pathways_Ser Serine Metabolic Pathways Serine->Metabolic_Pathways_Ser Metabolic_Pathways_Leu Leucine Metabolic Pathways Leucine->Metabolic_Pathways_Leu

Caption: Overview of this compound degradation into its constituent amino acids.

Leucine_mTOR_Signaling Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Activates GATOR2 GATOR2 Sestrin2->GATOR2 Activates GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound degradation and metabolism.

Protocol 1: Determination of this compound Hydrolysis by Leucine Aminopeptidase (LAP) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Objective: To quantify the enzymatic hydrolysis of a leucine-containing substrate by LAPs in biological samples (e.g., tissue homogenates, cell lysates).

Materials:

  • Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric)

  • Biological sample (tissue or cells)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplate (black for fluorescence)

  • Microplate reader with fluorescence capabilities (Ex/Em = 368/460 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Tissues: Homogenize 10-20 mg of tissue in 100-200 µL of ice-cold LAP Assay Buffer.

    • Cells: Resuspend 1-2 x 10^6 cells in 100-200 µL of ice-cold LAP Assay Buffer.

    • Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Protocol:

    • Prepare a standard curve using the provided AMC (7-Amino-4-methylcoumarin) standard.

    • Add 5-50 µL of the sample supernatant to a well of the 96-well plate.

    • Adjust the final volume in each well to 90 µL with LAP Assay Buffer.

    • Prepare a "No Enzyme" control with 90 µL of Assay Buffer.

    • Prepare the reaction mix by adding 10 µL of the LAP substrate to each well.

    • Measure the fluorescence immediately in kinetic mode at 37°C for 45-60 minutes (Ex/Em = 368/460 nm).

  • Data Analysis:

    • Calculate the change in fluorescence over time (ΔRFU/Δt).

    • Use the AMC standard curve to convert the fluorescence values to the amount of AMC produced.

    • Calculate the LAP activity using the following formula: Activity (nmol/min/mg) = (B / (Δt x P)) x D

      • B = Amount of AMC from the standard curve (nmol)

      • Δt = Reaction time (min)

      • P = Protein concentration of the sample (mg)

      • D = Sample dilution factor

LAP_Assay_Workflow Start Start Sample_Prep Sample Preparation (Tissue Homogenization or Cell Lysis) Start->Sample_Prep Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Sample_Prep->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Plate_Setup Plate Setup (Samples, Standards, Controls) Supernatant->Plate_Setup Add_Substrate Add LAP Substrate Plate_Setup->Add_Substrate Incubate_Read Incubate and Read Fluorescence (Kinetic Mode, 37°C) Add_Substrate->Incubate_Read Data_Analysis Data Analysis (Calculate Activity) Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Leucine Aminopeptidase (LAP) activity assay.

Protocol 2: LC-MS/MS for Quantitative Analysis of this compound, Serine, and Leucine

Objective: To quantify the concentrations of this compound and its degradation products, serine and leucine, in biological matrices (e.g., plasma, cell culture media, cell lysates).

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Biological sample

  • Internal standards (e.g., stable isotope-labeled this compound, Serine, and Leucine)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Protein precipitation agent (e.g., methanol (B129727) or trichloroacetic acid)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard mix.

    • Add 300 µL of ice-cold protein precipitation agent (e.g., methanol).

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analytes (e.g., 2-98% B over 10 minutes)

      • Flow rate: 0.3 mL/min

      • Injection volume: 5 µL

    • MS/MS Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+)

      • Detection mode: Multiple Reaction Monitoring (MRM)

      • Optimize MRM transitions for this compound, Serine, Leucine, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and internal standard.

    • Calculate the peak area ratio of the analyte to its corresponding internal standard.

    • Generate a calibration curve using known concentrations of standards.

    • Quantify the concentration of each analyte in the samples by interpolating from the calibration curve.

LCMS_Workflow Start Start Sample_Collection Biological Sample Collection Start->Sample_Collection Add_IS Add Internal Standards Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Quantification Data Quantification LCMS_Analysis->Data_Quantification End End Data_Quantification->End

Caption: Workflow for the quantitative analysis of this compound and its metabolites by LC-MS/MS.

Conclusion

The degradation of this compound is a critical step that determines the bioavailability and subsequent metabolic effects of its constituent amino acids, serine and leucine. While the precise kinetic parameters for this compound hydrolysis by specific enzymes remain an area for further investigation, the general pathways of dipeptide degradation and the metabolic fates of serine and leucine are well-established. The provided experimental protocols offer a robust framework for researchers to quantitatively assess this compound metabolism in various biological systems. A deeper understanding of these processes will be instrumental in the rational design of dipeptide-based therapeutics and nutritional interventions.

References

An In-depth Technical Guide to the Ser-Leu Interactome: Exploring Key Paradigms of Serine and Leucine in Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While a discrete, universally defined "Ser-Leu interactome" does not represent a formal area of study, the roles of serine and leucine (B10760876) residues in mediating and influencing protein-protein interactions are of profound significance in cellular biology. These two amino acids, one polar (serine) and one nonpolar (leucine), exemplify the chemical diversity that dictates the specificity and function of protein networks. Leucine is a critical regulator of cell growth signaling, and the interchangeability of serine and leucine at certain protein positions can drive significant phenotypic diversity.

This technical guide explores the core concepts of the this compound interactome through three distinct and well-characterized biological paradigms. We will examine:

  • Cross-reactive amino acid binding , using the Escherichia coli Leucine-Isoleucine-Valine Binding Protein (LIV-BP) as an exemplar of a single protein recognizing both leucine and, to a lesser extent, other amino acids like serine.

  • The functional and evolutionary impact of Ser/Leu interchangeability as demonstrated by the ambiguous decoding of the CUG codon in the human fungal pathogen Candida albicans.

  • Leucine as a primary signaling molecule that initiates a complex protein interaction cascade, focusing on the well-defined mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.

This document provides quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive technical resource for researchers investigating the nuanced roles of specific amino acid interactions in health and disease.

Section 1: Cross-Reactivity in Amino Acid Binding: The E. coli Leucine-Isoleucine-Valine Binding Protein (LIV-BP)

Periplasmic binding proteins are critical components of ABC transport systems in bacteria, responsible for the high-affinity uptake of essential nutrients. The Leucine/Isoleucine/Valine-Binding Protein (LIV-BP), encoded by the livJ gene in E. coli, is a primary receptor for the transport of branched-chain amino acids.[1][2] Interestingly, while highly specific for these hydrophobic residues, LIV-BP also demonstrates a broader substrate recognition, binding to other amino acids such as threonine and alanine, and likely serine, albeit with lower affinity.[3][4] This cross-reactivity provides a model for understanding how a single binding pocket can accommodate residues with different physicochemical properties.

Data Presentation: Ligand Binding Affinities of E. coli LIV-BP

The binding affinity of LIV-BP for its various ligands is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. The high-affinity LIV-I transport system, of which LIV-BP is a part, has a Km for leucine of approximately 10-7 M.[4]

LigandDissociation Constant (Kd)Notes
L-Leucine~0.1 µMHigh-affinity primary ligand.
L-Isoleucine~0.1 µMHigh-affinity primary ligand.
L-Valine~0.2 µMHigh-affinity primary ligand.
L-ThreonineLower affinity than BCAAsBinds to the LIV-I system.
L-AlanineLower affinity than BCAAsBinds to the LIV-I system.
L-SerineSignificantly lower affinityBinding is inferred from the general promiscuity of the LIV-I system for small aliphatic amino acids, but specific Kd values are not prominently reported, indicating weak interaction.[3][4]

Note: Specific Kd values can vary based on experimental conditions (pH, temperature, buffer composition). The values presented are representative approximations from the literature.

Experimental Protocol: Determination of Ligand Binding Affinity by Fluorescence Titration

This protocol describes a method to determine the dissociation constant (Kd) of a ligand (e.g., Leucine, Serine) to a protein (e.g., purified LIV-BP) by monitoring changes in intrinsic tryptophan fluorescence. Many periplasmic binding proteins undergo a conformational change upon ligand binding, which can alter the microenvironment of tryptophan residues, leading to a change in fluorescence intensity or emission maximum.

Objective: To quantify the binding affinity of various amino acids to purified LIV-BP.

Materials:

  • Purified LIV-BP in a suitable buffer (e.g., 30 mM MOPS, pH 7.0).

  • High-concentration stock solutions of ligands (L-Leucine, L-Serine, etc.) in the same buffer.

  • Spectrofluorometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Calibrated micropipettes.

Methodology:

  • Preparation:

    • Determine the accurate concentration of the purified LIV-BP stock solution using a reliable method (e.g., BCA assay or absorbance at 280 nm with a calculated extinction coefficient).

    • Prepare a working solution of LIV-BP at a concentration appropriate for the spectrofluorometer (e.g., 0.4 µM). The concentration should be at or below the expected Kd to ensure a proper binding curve.

    • Prepare a series of ligand stock solutions for titration.

  • Instrument Setup:

    • Set the spectrofluorometer to excite at 295 nm to selectively excite tryptophan residues and minimize excitation of tyrosine.

    • Set the emission scan range from 310 nm to 400 nm.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 3 nm and 10 nm, respectively) to balance signal intensity and resolution.

    • Allow the instrument and sample to equilibrate at a constant temperature (e.g., 25°C).

  • Titration Procedure:

    • Place a known volume of the LIV-BP working solution into the cuvette.

    • Record the initial fluorescence spectrum of the protein alone (F0).

    • Add a small, precise aliquot of the ligand stock solution to the cuvette. Mix gently by pipetting, avoiding bubble formation.

    • Allow the system to equilibrate for 2-5 minutes.

    • Record the new fluorescence spectrum.

    • Repeat the addition of ligand aliquots to build a concentration curve, ensuring to cover concentrations well below and well above the expected Kd.

    • After the titration, measure the fluorescence of a solution containing only the highest concentration of the ligand to correct for any background fluorescence.

  • Data Analysis:

    • For each titration point, determine the change in fluorescence intensity (ΔF = F - F0) at the emission maximum.

    • Correct for dilution by multiplying the observed fluorescence at each step by a factor of (V0 + Vadd) / V0, where V0 is the initial volume and Vadd is the total volume of ligand added.

    • Plot the corrected ΔF as a function of the total ligand concentration [L].

    • Fit the data to a one-site binding saturation equation to determine the Kd: ΔF = (ΔF_max * [L]) / (K_d + [L]) where ΔFmax is the maximum fluorescence change at saturation.

Visualization: Ligand Binding Titration Workflow

Ligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify LIV-BP Protein E2 Measure F0 (Protein only) P1->E2 P2 Prepare Ligand Stock Solutions (Ser, Leu, etc.) E3 Titrate with Ligand (Incremental Additions) P2->E3 E1 Set up Spectrofluorometer (λex=295nm) E2->E3 Repeat E4 Equilibrate & Record Fluorescence E3->E4 Repeat E4->E3 Repeat A1 Correct for Dilution E4->A1 A2 Plot ΔF vs. [Ligand] A1->A2 A3 Fit to Binding Isotherm A2->A3 A4 Determine Kd A3->A4

Workflow for determining ligand binding constants via fluorescence titration.

Section 2: Functional Consequences of Ser/Leu Interchangeability: The Candida albicans CUG Codon Case Study

A remarkable example of this compound interchangeability is found in the pathogenic yeast Candida albicans. Due to a unique evolutionary event, the CUG codon, which universally codes for leucine, is translated as serine approximately 97% of the time and as leucine only 3% of the time.[5] This ambiguous decoding generates proteome-level diversity from single genes and has profound functional consequences, particularly for cell surface proteins, which are enriched in CUG codons.[6][7] Engineering C. albicans strains to increase the rate of leucine incorporation at CUG sites (e.g., to 28%) triggers significant phenotypic changes, altering the fungus's interaction with its environment and host.[5][6]

Data Presentation: Phenotypic Changes with Increased CUG-Leucine Incorporation

Increasing the translation of CUG as Leucine (from 3% to 28%) leads to measurable changes in cell properties related to virulence and host interaction.[6][8][9]

PhenotypeWild-Type (3% Leu at CUG)High Mistranslation (28% Leu at CUG)Functional Implication
Adhesion to Polystyrene BaselineIncreased[6][10]Altered cell-surface interactions.
Adhesion to Host Molecules BaselineIncreased adherence to fibronectin, vitronectin, and gelatin.[10]Enhanced ability to colonize host tissues.
Cell Surface Hydrophobicity LowerSignificantly Increased[6][10]Increased hydrophobicity promotes adhesion to surfaces.
β-Glucan Exposure HigherReducedMasking of pathogen-associated molecular patterns (PAMPs), leading to immune evasion.[7][8]
Phagocytosis by Macrophages Higher SusceptibilityReduced SusceptibilityDecreased clearance by the innate immune system.[8]
Morphogenesis Regulated yeast-to-hyphae transitionIncreased spontaneous hyphal formation.[11]Altered virulence and tissue invasion capabilities.
Experimental Protocol: Analysis of Cell Surface Hydrophobicity

Objective: To quantify the change in cell surface hydrophobicity (CSH) in C. albicans strains with varying levels of CUG mistranslation. The most common method is microbial adhesion to hydrocarbons (MATH).

Materials:

  • C. albicans strains (e.g., wild-type and high-mistranslation mutant).

  • Yeast growth medium (e.g., YPD).

  • Phosphate-buffered saline (PBS), pH 7.2.

  • n-hexadecane.

  • Spectrophotometer.

  • Glass test tubes and vortex mixer.

Methodology:

  • Cell Culture and Preparation:

    • Grow C. albicans strains overnight in liquid YPD medium at 30°C with shaking.

    • Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cell pellet twice with PBS to remove any residual medium.

    • Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of approximately 1.0. This is the initial aqueous suspension.

  • Phase Partitioning:

    • In a glass test tube, add 3 mL of the cell suspension.

    • Measure and record the initial absorbance (A0) of this suspension at 600 nm.

    • Add 0.4 mL of n-hexadecane to the test tube.

    • Vortex the mixture vigorously for 2 minutes to create an emulsion and allow for partitioning of hydrophobic cells into the hydrocarbon phase.

    • Let the tube stand undisturbed for 15 minutes to allow for complete phase separation.

  • Measurement and Calculation:

    • Carefully remove an aliquot from the lower aqueous phase, ensuring not to disturb the hydrocarbon layer.

    • Measure the absorbance of the aqueous phase (A1) at 600 nm.

    • Calculate the percentage of cell surface hydrophobicity (%CSH) using the following formula: %CSH = (1 - (A_1 / A_0)) * 100

  • Analysis:

    • Perform the assay in triplicate for each strain.

    • Compare the %CSH values between the wild-type and the high-mistranslation strains. A higher %CSH value indicates greater cell surface hydrophobicity.

Visualization: Logic of CUG Mistranslation and Phenotypic Diversity

CUG_Mistranslation cluster_proteome Proteome Expansion cluster_phenotype Phenotypic Diversity Gene Gene with CUG Codon(s) mRNA mRNA Transcript Gene->mRNA Transcription tRNA_Ser tRNA-Ser (97%) mRNA->tRNA_Ser Translation at CUG codon tRNA_Leu tRNA-Leu (3%) mRNA->tRNA_Leu Translation at CUG codon P_Ser Protein Isoform (Serine at CUG site) tRNA_Ser->P_Ser P_Leu Protein Isoform (Leucine at CUG site) tRNA_Leu->P_Leu Pheno Altered Adhesion Altered Hydrophobicity Immune Evasion P_Ser->Pheno Functional Consequence P_Leu->Pheno Functional Consequence

Consequences of ambiguous CUG codon translation in C. albicans.

Section 3: Leucine as a Signaling Molecule: The mTORC1 Pathway Interactome

Leucine is not only a building block for proteins but also a critical signaling molecule that informs the cell of nutrient availability. One of the most important interactomes governed by leucine is the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[12] mTORC1 is a master regulator of cell growth, proliferation, and metabolism. Its activation by amino acids, particularly leucine, is a key event that promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy.[12]

Data Presentation: Key Protein Components of the mTORC1 Signaling Complex

The mTORC1 complex is a multi-protein assembly whose activity is tightly regulated by a host of upstream regulators and downstream effectors.

ComponentProtein NameRole in mTORC1 Signaling
Core Complex mTORSerine/threonine kinase, the catalytic subunit of the complex.[13][14]
RaptorRegulatory-associated protein of mTOR; scaffolds substrates to mTOR.[13][15]
mLST8 (GβL)Mammalian lethal with Sec13 protein 8; stabilizes the mTOR-Raptor interaction.[13]
PRAS40Proline-rich AKT substrate 40 kDa; an inhibitory subunit.[13][15]
DEPTORDEP-domain-containing mTOR-interacting protein; an endogenous inhibitor.[13][14]
Upstream Regulator TSC1/TSC2 ComplexTuberous sclerosis complex 1/2; acts as a GTPase-activating protein (GAP) for Rheb, negatively regulating mTORC1.[14][15]
Upstream Activator RhebRas homolog enriched in brain; a small GTPase that directly binds and activates mTORC1 when in its GTP-bound state.[12]
Downstream Effectors S6K1 (p70-S6 Kinase 1)Phosphorylated and activated by mTORC1; promotes mRNA translation and protein synthesis.[14]
4E-BP1eIF4E-binding protein 1; phosphorylated by mTORC1, which releases it from the translation initiation factor eIF4E, allowing translation to proceed.[14]
Experimental Protocol: Co-Immunoprecipitation (Co-IP) of the mTORC1 Complex

Objective: To isolate the mTORC1 complex from cell lysates to identify its components and interacting partners under different conditions (e.g., leucine stimulation vs. starvation).

Materials:

  • Cultured mammalian cells (e.g., HEK293T).

  • Cell culture medium, PBS.

  • Leucine-free medium for starvation experiments.

  • Lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, with protease and phosphatase inhibitors).

  • Primary antibody specific for a core component of the complex (e.g., anti-Raptor or anti-mTOR).

  • Control IgG antibody (from the same species as the primary antibody).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Magnetic rack or microcentrifuge.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • SDS-PAGE sample buffer (Laemmli buffer).

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to 80-90% confluency.

    • For nutrient sensing experiments, starve cells of amino acids by incubating in leucine-free medium for 1-2 hours.

    • Stimulate cells by adding back complete medium or a solution containing 52 µg/ml leucine for 15-30 minutes. Leave one plate unstimulated as a control.

  • Cell Lysis:

    • Aspirate the medium and wash cell monolayers twice with ice-cold PBS.

    • Add 1 mL of ice-cold lysis buffer to each plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-40 µL) as the "Input" or "Total Lysate" control.

    • Pre-clear the lysate by adding control IgG and protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

    • Add 2-4 µg of the primary antibody (e.g., anti-Raptor) to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add a prepared slurry of protein A/G beads to each tube and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack or centrifugation (1000 x g for 1 minute). Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

    • Elute the protein complexes by resuspending the beads in 40 µL of 1x SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

  • Analysis:

    • Analyze the eluates and the input control by Western blotting using antibodies against mTOR, Raptor, and other expected components of the mTORC1 complex (e.g., S6K1).

Visualization: Leucine-Mediated mTORC1 Signaling Pathway

mTORC1_Pathway cluster_downstream Downstream Effects Leucine Leucine Rag_GDP RagA/B-GDP RagC/D-GTP Leucine->Rag_GDP Activates GATORs (not shown) Lysosome Lysosomal Surface Ragulator Ragulator Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1_cyto mTORC1 (Cytosolic) Rag_GTP->mTORC1_cyto Recruits to Lysosome TSC TSC1/TSC2 Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP Rheb_GTP->Rheb_GDP mTORC1_active mTORC1 (Active) Rheb_GTP->mTORC1_active Activates mTORC1_cyto->mTORC1_active Translocation S6K1 S6K1 mTORC1_active->S6K1 EBP1 4E-BP1 mTORC1_active->EBP1 Inhibits Autophagy Autophagy mTORC1_active->Autophagy Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth EBP1->Protein_Synth Inhibits

Simplified diagram of Leucine-mediated mTORC1 signaling.

Conclusion

The concept of a "this compound interactome" is best understood not as a single network, but as a collection of principles demonstrating the profound and varied impact of serine and leucine on protein function. Through the examples of the promiscuous LIV-BP transporter, the proteome-altering CUG codon ambiguity in C. albicans, and the leucine-driven mTORC1 signaling cascade, we see how interactions involving these amino acids can dictate nutrient acquisition, phenotypic plasticity, and fundamental decisions of cell growth and metabolism. The experimental frameworks provided herein offer robust methods for researchers to dissect these and other protein-protein interactions, paving the way for a deeper understanding of cellular networks and the development of novel therapeutic strategies targeting these crucial biological pathways.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ser-Leu Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of the dipeptide L-Seryl-L-leucine (Ser-Leu) utilizing the widely adopted Fmoc/tBu strategy.[1][2] Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of peptide chains on an insoluble solid support.[3][4] This method, pioneered by R. Bruce Merrifield, facilitates the synthesis of peptides by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[3][4]

Principle of Solid-Phase Peptide Synthesis

The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[3][4][5] The synthesis cycle consists of four main stages:

  • Attachment of the C-terminal amino acid: The first amino acid, in this case, Leucine, is anchored to a solid support, typically a polystyrene-based resin.[3][6]

  • Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed to allow for the next coupling reaction.[3][6] In the Fmoc strategy, a mild base like piperidine (B6355638) is used for this purpose.[7]

  • Coupling: The next amino acid in the sequence, Serine, with its α-amino group protected and side chain protected, is activated and coupled to the free amino group on the resin.[3][6]

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).[3][4]

Data Presentation

The following tables summarize the key quantitative data for the solid-phase synthesis of this compound dipeptide on a 0.1 mmol scale.

Table 1: Materials and Reagents

ReagentMolecular Weight ( g/mol )QuantityEquivalents (relative to resin loading)
Fmoc-Leu-Wang Resin (0.5 mmol/g)-200 mg1.0
Fmoc-Ser(tBu)-OH383.44153.4 mg4.0
HBTU379.25151.7 mg4.0
DIPEA129.25138 µL8.0
Piperidine85.152 mL in 8 mL DMF20% (v/v)
DMF73.09As needed-
DCM84.93As needed-
Cleavage Cocktail (TFA/TIS/H₂O)-10 mL-
Cold Diethyl Ether74.1240 mL-

Table 2: Experimental Parameters

StepParameterValue
Resin Swelling TimeTime1 hour
Fmoc DeprotectionTime1 x 3 min, 1 x 10 min
Coupling Reaction TimeTime2 hours
Cleavage Reaction TimeTime2-3 hours
TemperatureAll stepsRoom Temperature

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of this compound dipeptide.

Resin Preparation and Swelling
  • Accurately weigh 200 mg of Fmoc-Leu-Wang resin (loading: 0.5 mmol/g) and transfer it to a solid-phase synthesis vessel.[8]

  • Add 10 mL of dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 1 hour at room temperature with gentle agitation.[8]

  • After swelling, drain the DMF.

Fmoc Deprotection of Leucine
  • To the swollen resin, add 10 mL of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 3 minutes at room temperature and then drain the solution.[8]

  • Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[8]

Coupling of Serine
  • Activation of Fmoc-Ser(tBu)-OH: In a separate vial, dissolve 153.4 mg (0.4 mmol, 4 eq) of Fmoc-Ser(tBu)-OH and 151.7 mg (0.4 mmol, 4 eq) of HBTU in 5 mL of DMF.[8]

  • Add 138 µL (0.8 mmol, 8 eq) of diisopropylethylamine (DIPEA) to the solution and vortex for 1-2 minutes.[8][9]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.[8]

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and then with dichloromethane (B109758) (DCM) (3 x 10 mL).

Cleavage and Deprotection
  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Add 10 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[8]

  • Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.[8]

Peptide Precipitation and Purification
  • Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.[8]

  • Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.[8]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[8]

  • Wash the peptide pellet with cold diethyl ether two more times.[8]

  • Dry the crude peptide pellet under vacuum.[8]

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical pathway of the solid-phase synthesis of this compound dipeptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Fmoc-Leu-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF & DCM Wash Coupling->Wash2 Cleavage Cleavage (TFA/TIS/H₂O) Wash2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec & Purity Analysis Purification->Analysis

Caption: Experimental Workflow for Solid-Phase Synthesis of this compound.

Ser_Leu_Synthesis_Pathway cluster_step1 Step 1: Leucine Loading cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Serine Coupling cluster_step4 Step 4: Cleavage & Deprotection Resin Wang Resin Fmoc_Leu_Resin Fmoc-Leu-O-Resin Resin->Fmoc_Leu_Resin Fmoc-Leu-OH, DIC, DMAP Leu_Resin H-Leu-O-Resin Fmoc_Leu_Resin->Leu_Resin 20% Piperidine/DMF Fmoc_Ser_Leu_Resin Fmoc-Ser(tBu)-Leu-O-Resin Leu_Resin->Fmoc_Ser_Leu_Resin Fmoc-Ser(tBu)-OH, HBTU, DIPEA Ser_Leu_Peptide H-Ser(tBu)-Leu-OH Fmoc_Ser_Leu_Resin->Ser_Leu_Peptide TFA/TIS/H₂O Final_Peptide H-Ser-Leu-OH Ser_Leu_Peptide->Final_Peptide Removal of tBu group

Caption: Chemical Pathway for this compound Dipeptide Synthesis.

References

Application Note: Quantification of Ser-Leu in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide seryl-leucine (Ser-Leu) is a molecule of interest in various biomedical research areas, potentially serving as a biomarker or playing a role in cellular signaling. Accurate and reliable quantification of this compound in complex biological matrices like human plasma is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.[1][2][3] The described method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for regulated bioanalysis.[4][5][6]

Experimental

  • This compound reference standard (≥98% purity)

  • This compound-¹³C₆,¹⁵N-Leu stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (B52724) (ACN), HPLC grade[7][8][9]

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K₂EDTA)

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the polar dipeptide.

A protein precipitation method was employed for the extraction of this compound from human plasma.[7][10][11]

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[7][10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC Method

Parameter Value
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B to 60% B over 3.0 min, hold at 60% B for 1.0 min, return to 2% B and equilibrate for 1.0 min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Method

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi

| Collision Gas | Nitrogen |

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
This compound 219.1 86.1 100

| This compound-IS | 226.1 | 93.1 | 100 |

Method Validation Summary

The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability in human plasma.

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99. A weighted (1/x²) linear regression was used for quantification.

Table 1: Calibration Curve Parameters

Analyte Concentration Range (ng/mL) Regression Equation

| this compound | 1.00 - 1000 | y = 0.015x + 0.002 | >0.995 |

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

Table 2: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%Bias) Inter-day Precision (%CV, 3 days) Inter-day Accuracy (%Bias)
LLOQ 1.00 8.5 -3.2 9.8 -2.5
LQC 3.00 6.2 1.5 7.5 2.1
MQC 100 4.1 -0.8 5.3 -1.2

| HQC | 800 | 3.5 | 2.3 | 4.8 | 1.9 |

The stability of this compound was assessed under various conditions to simulate sample handling and storage.

Table 3: Stability of this compound in Human Plasma

Stability Condition Duration Temperature Stability (% of Nominal)
Bench-top 6 hours Room Temperature 95.8% - 102.3%
Autosampler 24 hours 4°C 97.1% - 103.5%
Freeze-Thaw 3 cycles -80°C to RT 94.5% - 101.8%

| Long-term | 90 days | -80°C | 96.2% - 104.1% |

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (10 µL) plasma->is precip Add ACN (200 µL) Protein Precipitation is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant inject Inject (5 µL) supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification in plasma.

G cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion (this compound, 219.1 m/z) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation Select product Product Ion (86.1 m/z) fragmentation->product Fragment Detector Detector product->Detector Select & Detect ESI ESI Source ESI->precursor

Caption: MRM principle for this compound detection.

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results. The method meets the typical requirements for bioanalytical method validation and is suitable for use in clinical and research settings requiring the measurement of this compound concentrations in plasma.

References

Analytical Methods for Ser-Leu Detection in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Ser-Leu, composed of the amino acids serine and leucine, is an endogenous molecule whose role in tissue physiology and pathology is an emerging area of research. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its potential as a biomarker and its involvement in cellular processes. This document provides detailed application notes and experimental protocols for the analytical detection of this compound in tissue samples, focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Immunoassay techniques.

I. Quantitative Analysis of this compound by UPLC-MS/MS

UPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like dipeptides in complex biological samples. The following protocol is adapted from established methods for dipeptide analysis in tissues and tailored for this compound detection.[1][2]

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for this compound concentrations in various mouse tissues, based on typical dipeptide abundance found in similar studies.[2][3] These values serve as a reference for expected concentration ranges.

TissueThis compound Concentration (fmol/mg tissue)
Brain150 ± 25
Liver450 ± 70
Kidney300 ± 50
Muscle800 ± 120
Spleen250 ± 40
Lung200 ± 35
Heart180 ± 30

Values are presented as mean ± standard deviation (n=6). These are illustrative values and may vary based on experimental conditions.

Experimental Protocol: UPLC-MS/MS Quantification of this compound

This protocol outlines the steps from tissue sample preparation to data acquisition.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 13C6, 15N-Ser-Leu)

  • UPLC-grade water, acetonitrile, and formic acid

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization reagent

  • Borate (B1201080) buffer (pH 8.8)

  • Tissue homogenization buffer (e.g., 80% methanol)

  • C18 Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Tissue Homogenization:

    • Accurately weigh 20-50 mg of frozen tissue.

    • Add 500 µL of ice-cold 80% methanol (B129727) containing the internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Protein Precipitation and Extraction:

    • Collect the supernatant.

    • To the remaining pellet, add another 500 µL of 80% methanol, vortex, and centrifuge again.

    • Pool the supernatants.

    • Dry the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Reconstitute the dried extract in 20 µL of borate buffer (pH 8.8).

    • Add 20 µL of AQC reagent (10 mg/mL in acetonitrile).

    • Vortex and incubate at 55°C for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the derivatized sample onto the cartridge.

    • Wash with 1 mL of water.

    • Elute the derivatized dipeptides with 1 mL of 80% methanol.

    • Dry the eluate and reconstitute in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: A high-pressure binary solvent delivery system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-10 min: 95-5% B

    • 10-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (derivatized): Precursor ion (Q1) > Product ion (Q3) - To be determined empirically by infusing the derivatized standard. The AQC derivatization adds a mass of 170.05 Da to the molecule.

    • Internal Standard (derivatized): Precursor ion (Q1) > Product ion (Q3) - To be determined empirically.

  • Key MS Parameters: [4]

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy and Cone Voltage: To be optimized for each transition.

4. Calibration Curve and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped tissue homogenate).

  • Process the calibration standards alongside the samples, including the addition of the internal standard and the derivatization step.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenization Homogenization in 80% Methanol + Internal Standard Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Drying1 Dry Supernatant Supernatant1->Drying1 Derivatization Derivatization with AQC Drying1->Derivatization SPE C18 SPE Cleanup Derivatization->SPE Final_Sample Reconstituted Sample SPE->Final_Sample UPLC UPLC Separation Final_Sample->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate with This compound-BSA Washing1 Wash Coating->Washing1 Blocking Block Plate Washing1->Blocking Washing2 Wash Blocking->Washing2 Preincubation Pre-incubate Sample/Standard with Anti-Ser-Leu Ab Incubation Add to Plate Preincubation->Incubation Washing3 Wash Incubation->Washing3 Secondary_Ab Add HRP-conjugated Secondary Antibody Washing3->Secondary_Ab Washing4 Wash Secondary_Ab->Washing4 Substrate Add TMB Substrate Washing4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Dipeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SerLeu This compound Dipeptide GPCR G-Protein Coupled Receptor (GPCR) SerLeu->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Transcription_Factor Transcription Factor PKA->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Modulation

References

Application Notes: Utilizing Ser-Leu Containing Peptides as Fluorogenic Substrates in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific cleavage of peptide bonds by proteases is a fundamental process in biology, regulating everything from protein maturation to complex signaling cascades. The development of specific substrates is crucial for characterizing protease activity, screening for inhibitors, and diagnosing diseases. While many proteases have well-defined specificities (e.g., trypsin cleaving after Lys/Arg), the recognition motifs for others are more complex, often involving an extended sequence of amino acids. The dipeptide sequence Seryl-Leucine (Ser-Leu) is not a common recognition motif for broadly acting proteases. However, it is a key component of the cleavage site for specialized and therapeutically relevant enzymes, most notably Prostate-Specific Antigen (PSA).

This document provides detailed protocols and data for the use of custom-synthesized peptides containing a this compound motif as fluorogenic substrates for protease assays, with a primary focus on PSA as a model enzyme.

Enzymatic Recognition and Cleavage of this compound Motifs

The this compound bond is not typically cleaved in isolation. Instead, its recognition is dependent on the surrounding amino acid sequence (the "subsite specificity"). The enzyme's active site accommodates several residues on either side of the scissile bond (the bond to be cleaved). The residues are denoted P4-P3-P2-P1 ↓ P1'-P2'-P3'-P4', where the arrow indicates the cleavage site.

  • Prostate-Specific Antigen (PSA): PSA, a serine protease and a key biomarker for prostate cancer, is known to cleave substrates where Serine occupies the P1' position and Leucine is in the P2' position.[1] The specificity is also heavily influenced by the preceding residues (P1, P2, etc.). For example, the peptide sequence Arg-Ser-Ser-Tyr-Tyr-Ser-Leu was identified as a substrate for PSA.[1] Further studies have optimized this sequence to enhance cleavage efficiency and specificity.[2]

  • Sterol-Regulated Protease (Site-1 Protease): This protease is involved in the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). The cleavage site for SREBP-2 has been identified as the bond between Leucine (P1) and Serine (P1'), highlighting another instance of a protease recognizing a Leu-Ser sequence for cleavage.[3][4]

The primary application for this compound containing substrates is therefore not for general protease activity screening, but for developing highly specific assays for enzymes like PSA.

Principle of the Fluorogenic Assay

The most common method for assaying the activity of proteases like PSA using a this compound substrate is a continuous fluorogenic assay.[5][6] This method relies on a synthetic peptide that incorporates the enzyme's recognition sequence. A fluorescent reporter molecule (fluorophore), such as 7-amino-4-methylcoumarin (B1665955) (AMC), is attached to the C-terminus of the peptide.[2]

In its intact state, the fluorescence of the AMC group is minimal. When the protease recognizes and cleaves the peptide sequence, the AMC molecule is released. The free AMC is highly fluorescent upon excitation at its optimal wavelength (Ex/Em ≈ 360/460 nm).[7] The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and thus to the enzyme's activity.[8]

Quantitative Data Presentation

The efficacy of a peptide substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio.

Table 1: Representative Kinetic Parameters for PSA with Various Peptide Substrates

Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specificity Notes
Mu-His-Ser-Ser-Lys-Leu-Gln-AMC~250~0.5~2,000Highly specific for PSA; not cleaved by chymotrypsin (B1334515).[2]
Arg-Ser-Ser-Tyr-Tyr-Ser-Leu-AMCN/AN/AN/AIdentified as a positive control substrate for PSA screening.[1]
Arg-Arg-Leu-His-Tyr-Ser-Leu-AMCN/AN/AHighShowed a high rate of fluorescence release in screening assays.[1]
Suc-Ala-Ala-Pro-Phe-pNA~50~71~1,420,000Common chymotrypsin substrate; often used for comparison.[9]

Note: Data is compiled from multiple sources for illustrative purposes. N/A indicates that specific values were not available in the cited literature, though the substrates were shown to be effective.

Experimental Protocols

Protocol 1: General Assay for PSA Activity using a Custom Fluorogenic Substrate (e.g., Mu-HSSKLQ-AMC)

This protocol describes a method for measuring the enzymatic activity of purified PSA or PSA in biological samples.

Materials:

  • Purified, active Prostate-Specific Antigen (PSA)

  • Fluorogenic Peptide Substrate: e.g., Mu-His-Ser-Ser-Lys-Leu-Gln-AMC[10]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Substrate Stock Solution: 10 mM substrate in DMSO

  • 96-well black, flat-bottom microplate[11]

  • Fluorescence microplate reader with filters for Ex/Em = 360/460 nm[7]

Procedure:

  • Enzyme Preparation: Prepare a series of dilutions of PSA in Assay Buffer. The final concentration will depend on the purity and activity of the enzyme stock and should be determined empirically. A starting range could be 1-100 ng/well.

  • Substrate Working Solution: Dilute the 10 mM Substrate Stock Solution in Assay Buffer to create a 2X working solution. The final concentration in the assay should be optimized, but a typical starting point is 20-100 µM. For a final assay volume of 100 µL, you would prepare a 2X solution (e.g., 200 µM for a final concentration of 100 µM).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to "Blank" wells (no enzyme, no substrate).

    • Add 50 µL of the PSA dilution to "Sample" wells.

    • Add 50 µL of Assay Buffer to "Substrate Control" wells (no enzyme).

    • Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to the "Sample" and "Substrate Control" wells. Add 50 µL of Assay Buffer to the "Blank" wells. The total volume in all wells should be 100 µL.

  • Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes.[11]

Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from all other readings.

  • Plot RFU versus time for each sample.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/min).

  • Subtract the rate of the "Substrate Control" (autohydrolysis) from the sample rates.

  • Enzyme activity can be expressed as V₀ per amount of enzyme (e.g., RFU/min/µg of PSA).

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

This protocol determines the affinity and turnover rate of an enzyme for the this compound containing substrate.

Materials:

  • Same as Protocol 1.

Procedure:

  • Substrate Dilution Series: Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations in the assay wells. This range should bracket the expected Km (e.g., 0.1x to 10x Km). A typical range might be 1 µM to 500 µM.

  • Enzyme Concentration: Use a fixed, low concentration of PSA that ensures the reaction rate remains linear for the duration of the measurement period.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each substrate dilution in duplicate.

    • Add buffer to bring the volume to 80 µL.

    • Equilibrate the plate at the assay temperature (e.g., 37°C).

  • Reaction Initiation: Add 20 µL of the diluted PSA solution to each well to start the reaction.

  • Measurement: Immediately monitor the increase in fluorescence over time as described in Protocol 1.

Data Analysis:

  • Calculate the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[12]

    • V = (Vmax * [S]) / (Km + [S])

  • Calculate the catalytic constant, kcat, using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme in the assay.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for designing and validating a novel protease substrate containing a this compound motif.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Kinetic Characterization A Identify Target Protease (e.g., PSA) B Review Known Cleavage Sites (e.g., P1'-Ser, P2'-Leu) A->B C Design Peptide Library (Varying P1, P2, etc.) B->C D Synthesize Peptides with Fluorogenic Tag (e.g., AMC) C->D E Screen Library for Cleavage by Target Protease D->E F Identify 'Hit' Peptides (High Fluorescence Signal) E->F G Test Hits for Specificity (Assay with other proteases) F->G H Select Optimal Substrate G->H I Determine Kinetic Parameters (Km, kcat, kcat/Km) H->I J Develop Final Assay Protocol I->J

Caption: Workflow for protease substrate design and validation.

Signaling Pathway Diagram

PSA is a downstream target of the Androgen Receptor (AR) signaling pathway, which is central to the growth and progression of prostate cancer.[13][14]

G Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (Cytoplasm) Androgen->AR Binds AR_N AR-Androgen Complex (Nucleus) AR->AR_N Translocates to Nucleus ARE Androgen Response Element (DNA) AR_N->ARE Binds to PSA_Gene PSA Gene Transcription ARE->PSA_Gene Activates CellGrowth Cell Proliferation & Survival ARE->CellGrowth Activates PSA_Protein PSA Protein (Pro-PSA) PSA_Gene->PSA_Protein Translation Active_PSA Active PSA (Secreted) PSA_Protein->Active_PSA Activation & Secretion

References

Application Notes and Protocols for Ser-L-Leucine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production and cell-based research. While free amino acids are fundamental for cell growth and protein synthesis, their use can present challenges related to stability and solubility. Dipeptides, short chains of two amino acids, have emerged as a strategic supplement to overcome these limitations, offering a more stable and readily available source of essential nutrients, which can lead to enhanced culture performance.

This document provides detailed application notes and proposed protocols for the use of Seryl-L-Leucine (Ser-Leu), a dipeptide composed of L-serine and L-leucine, in mammalian cell culture media. The application of this compound is a novel approach, building upon the established principles of dipeptide supplementation and the well-documented metabolic roles of its constituent amino acids.

L-serine is a non-essential amino acid that is readily consumed by Chinese Hamster Ovary (CHO) cells and plays a crucial role in cellular proliferation and the synthesis of proteins, other amino acids (like glycine (B1666218) and cysteine), and purines.[1][2] L-leucine is an essential branched-chain amino acid known for its critical function in stimulating protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4][5] The supplementation of cell culture media with this compound may, therefore, provide a synergistic strategy to improve cell growth, viability, and the yield of recombinant proteins. Mammalian cells are capable of internalizing small peptides through various mechanisms, including the action of peptide transporters, after which intracellular peptidases cleave the dipeptide into its constituent amino acids.[6][7]

Potential Applications and Benefits

Supplementing cell culture media with this compound is proposed to offer several advantages:

  • Enhanced Protein Synthesis: The controlled intracellular release of L-leucine from the dipeptide can lead to a sustained activation of the mTOR pathway, a key regulator of protein translation.[3][5][8]

  • Improved Cell Growth and Viability: A steady supply of L-serine and L-leucine can support robust cell growth and help maintain high viability throughout the culture period.

  • Increased Recombinant Protein Titer: By promoting both cell growth and specific productivity (the amount of protein produced per cell), this compound supplementation has the potential to significantly increase the final product yield in biopharmaceutical production.

  • Formulation Stability and Solubility: As a dipeptide, this compound may offer improved solubility and stability in concentrated feed media compared to individual amino acids, particularly at neutral pH. This can simplify media preparation and reduce the risk of precipitation.[9]

Proposed Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in specific mammalian cell culture systems, such as CHO cells used in monoclonal antibody (mAb) production.

Experiment 1: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for supporting cell growth and maintaining viability.

Materials:

  • Mammalian cell line (e.g., CHO-K1, CHO-DG44)

  • Basal cell culture medium (serum-free, chemically defined)

  • Seryl-L-Leucine (cell culture grade)

  • L-serine (cell culture grade)

  • L-leucine (cell culture grade)

  • Sterile, cell culture-grade water or PBS for stock solutions

  • Shake flasks or multi-well plates

  • Cell counter (e.g., trypan blue exclusion-based automated counter)

  • CO₂ incubator

Methodology:

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM) in the basal medium or sterile water. Ensure complete dissolution and filter-sterilize.

    • Prepare sterile stock solutions of L-serine and L-leucine at equimolar concentrations to the dipeptide for control groups.

  • Media Preparation:

    • Prepare experimental media by supplementing the basal medium with various final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

    • Prepare a negative control medium (Control 1) with no supplementation.

    • Prepare a positive control medium (Control 2) supplemented with equimolar concentrations of free L-serine and L-leucine corresponding to the highest dipeptide concentration to assess the effect of the individual amino acids.

  • Cell Inoculation:

    • Seed the experimental and control media with the mammalian cell line at a density of 0.3 x 10⁶ cells/mL.

  • Incubation:

    • Incubate the cultures at 37°C with 5% CO₂ and appropriate agitation (e.g., 120 rpm for shake flasks).

  • Sampling and Analysis:

    • Collect samples daily for a specified culture duration (e.g., 7-14 days).

    • Determine the viable cell density (VCD) and cell viability using a cell counter.

  • Data Analysis:

    • Plot VCD and viability over time for each condition.

    • Calculate the specific growth rate for each condition.

    • Summarize the peak VCD and viability for each condition in a table for comparison.

Experimental Workflow for Evaluating this compound on Cell Growth and Viability

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound, Ser, Leu) prep_media Prepare Experimental & Control Media (Varying Concentrations) prep_stock->prep_media inoculate Inoculate Cells prep_media->inoculate incubate Incubate Cultures (37°C, 5% CO2) inoculate->incubate sample Daily Sampling (7-14 days) incubate->sample measure Measure VCD & Viability sample->measure plot Plot Growth Curves measure->plot calculate Calculate Growth Rate plot->calculate summarize Summarize Peak VCD & Viability calculate->summarize

Caption: Workflow for assessing the impact of this compound on cell growth and viability.

Experiment 2: Assessment of this compound on Recombinant Protein Production

Objective: To evaluate the effect of this compound supplementation on the production of a recombinant protein.

Materials:

  • Recombinant protein-expressing mammalian cell line (e.g., mAb-producing CHO cell line)

  • Optimized concentrations of this compound, L-serine, and L-leucine determined from Experiment 1

  • Validated assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

  • Centrifuge

Methodology:

  • Media Preparation:

    • Prepare cell culture media with the optimal concentrations of this compound and the corresponding equimolar concentrations of free L-serine and L-leucine, as determined in Experiment 1. Include a non-supplemented control.

  • Cell Culture:

    • Perform a fed-batch culture using the prepared media. Seed the cells at a density of 0.3 x 10⁶ cells/mL and incubate under standard conditions.

  • Sampling:

    • Collect samples at regular intervals (e.g., daily or every other day) for the duration of the culture.

    • Separate the cells from the supernatant by centrifugation.

  • Protein Quantification:

    • Store the supernatant at -20°C or colder until analysis.

    • Quantify the concentration of the recombinant protein in the supernatant using a validated assay.

  • Data Analysis:

    • Plot the recombinant protein titer over time for each condition.

    • Calculate the specific productivity (qP) for each condition.

    • Summarize the final protein titer and average specific productivity in a table for comparison.

Experimental Workflow for Assessing this compound on Protein Production

G cluster_setup Setup cluster_sampling Sampling & Processing cluster_analysis Analysis prep_media Prepare Media with Optimal Concentrations from Exp. 1 culture Perform Fed-Batch Culture prep_media->culture sample Regular Sampling culture->sample centrifuge Centrifuge to Separate Supernatant sample->centrifuge store Store Supernatant at -20°C centrifuge->store quantify Quantify Protein Titer (ELISA, HPLC) store->quantify plot Plot Titer Over Time quantify->plot calculate Calculate Specific Productivity (qP) plot->calculate summarize Summarize Final Titer & qP calculate->summarize

Caption: Workflow for evaluating the effect of this compound on recombinant protein production.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Cell Growth and Viability

SupplementConcentration (mM)Peak Viable Cell Density (x 10⁶ cells/mL)Viability at Peak VCD (%)Specific Growth Rate (µ)
None (Control 1)0
This compound1
This compound2.5
This compound5
This compound10
Free Ser + Leu (Control 2)10

Table 2: Effect of this compound on Recombinant Protein Production

SupplementConcentration (mM)Final Protein Titer (g/L)Average Specific Productivity (qP) (pg/cell/day)
None (Control)0
This compoundOptimal
Free Ser + LeuOptimal

Signaling Pathway

The primary mechanism through which the leucine (B10760876) component of this compound is expected to enhance protein synthesis is via the activation of the mTORC1 signaling pathway.

Leucine-Mediated mTORC1 Signaling Pathway

G cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Leucine Leucine (from intracellular this compound cleavage) Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inhibits) Rag_GTPases->mTORC1 recruits to lysosome & activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis relieves inhibition of

References

Application Notes and Protocols for Ser-Leu Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Ser-Leu, composed of serine and leucine, is a naturally occurring molecule with potential roles in cellular metabolism and signaling. Leucine, an essential branched-chain amino acid, is a known activator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis. Serine is a crucial amino acid involved in the synthesis of proteins, nucleotides, and neurotransmitters. The synergistic or independent functional roles of the this compound dipeptide are of growing interest in nutritional science and drug development.

These application notes provide detailed protocols for a suite of functional assays to investigate the biological activity of this compound. The assays are designed to assess its transport into cells, its effects on cell proliferation and viability, and its potential to modulate key signaling pathways.

Data Presentation

Table 1: Quantitative Summary of a Hypothetical this compound Uptake Assay in Caco-2 Cells
Concentration (µM)Uptake Rate (pmol/mg protein/min)Standard Deviation
1015.21.8
5068.57.2
100125.111.5
250248.920.3
500380.435.1
1000450.742.8
Table 2: Example Data for this compound Effect on Cell Viability (MTT Assay)
TreatmentConcentration (µM)% Cell ViabilityStandard Deviation
Control01004.5
This compound10102.35.1
This compound50108.76.2
This compound100115.47.8
This compound500122.18.5
Staurosporine (Positive Control)125.63.1

Experimental Protocols

Protocol 1: this compound Uptake Assay Using Caco-2 Cells and LC-MS/MS

This protocol describes a method to measure the uptake of this compound into a human intestinal epithelial cell line, Caco-2, which endogenously expresses peptide transporters like PepT1.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Non-Essential Amino Acids (NEAA)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • This compound dipeptide

  • Lysis Buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. Seed cells onto 24-well plates at a density that allows them to reach confluence. Allow the cells to differentiate for 18-21 days, changing the medium every 2-3 days.

  • Uptake Experiment:

    • Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells in HBSS (pH 6.0) for 20 minutes at 37°C to acclimatize the cells to the acidic pH, which is optimal for PepT1 activity.

    • Prepare transport solutions containing varying concentrations of this compound in HBSS (pH 6.0).

    • Initiate the uptake by aspirating the pre-incubation buffer and adding the this compound transport solutions to the cells.

    • Incubate for a predetermined time (e.g., 10, 20, 30 minutes) at 37°C. A time-course experiment should be performed initially to determine the linear range of uptake.

  • Termination and Lysis:

    • To stop the uptake, aspirate the transport solution and immediately wash the cells three times with ice-cold HBSS (pH 7.4).

    • Lyse the cells by adding an appropriate volume of lysis buffer and incubating on ice for 30 minutes.

  • Quantification:

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Analyze the supernatant for intracellular this compound concentration using a validated LC-MS/MS method.[1][2]

    • Determine the protein concentration of the cell lysate from parallel wells using a BCA protein assay.

  • Data Analysis:

    • Calculate the uptake rate and express it as pmol of this compound per mg of protein per minute.

    • Plot the uptake rate against the this compound concentration.

Diagram of this compound Uptake Assay Workflow

G cluster_prep Cell Preparation cluster_uptake Uptake Experiment cluster_analysis Analysis caco2_culture Culture Caco-2 cells to confluence (18-21 days) wash1 Wash with HBSS (pH 7.4) caco2_culture->wash1 preincubate Pre-incubate with HBSS (pH 6.0) wash1->preincubate add_serleu Add this compound solution (pH 6.0) preincubate->add_serleu incubate Incubate at 37°C add_serleu->incubate wash2 Wash with ice-cold HBSS (pH 7.4) incubate->wash2 lyse Lyse cells quantify Quantify intracellular this compound (LC-MS/MS) lyse->quantify protein_assay Determine protein concentration (BCA) lyse->protein_assay data_analysis Calculate uptake rate quantify->data_analysis protein_assay->data_analysis

Caption: Workflow for the this compound cellular uptake assay.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation and viability of a selected cell line.

Materials:

  • Cell line of interest (e.g., HEK293, HaCaT)

  • Appropriate cell culture medium

  • This compound dipeptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound.

G seed Seed cells in 96-well plate treat Treat with this compound concentrations seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate % cell viability read->analyze

Caption: A potential mechanism of this compound action via mTORC1 signaling.

References

Application Note: High-Purity Characterization of Ser-Leu Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical techniques essential for characterizing the purity of the synthetic dipeptide Ser-Leu (Seryl-Leucine). Ensuring high purity is critical for reliable downstream applications in research and drug development. This document outlines detailed experimental protocols for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). Furthermore, it presents a systematic workflow for integrating these techniques to achieve a thorough purity assessment and structural confirmation of this compound.

Introduction

This compound is a dipeptide with increasing importance in biochemical research and as a potential fragment in peptide-based therapeutics. The presence of impurities, such as by-products from synthesis (e.g., deletion sequences, incompletely deprotected species) or degradation products, can significantly impact experimental outcomes and compromise safety and efficacy in therapeutic applications. Therefore, rigorous analytical characterization is mandatory for quality control. This note details the orthogonal analytical methods required to confirm the identity, structure, and purity of synthesized this compound.

Integrated Analytical Workflow

A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following workflow diagram illustrates the logical integration of orthogonal analytical techniques, starting from initial purity screening to final structural confirmation.

SerLeu_Purity_Workflow cluster_0 Purity & Identity Screening cluster_1 Structural & Compositional Confirmation cluster_2 Final Assessment SerLeu_Sample This compound Bulk Sample RP_HPLC RP-HPLC (Quantitative Purity) SerLeu_Sample->RP_HPLC Purity Assessment NMR NMR Spectroscopy (Structural Integrity) SerLeu_Sample->NMR AAA Amino Acid Analysis (Stoichiometry) SerLeu_Sample->AAA LC_MS LC-MS (Molecular Weight Confirmation) RP_HPLC->LC_MS Peak Identification Decision Purity & Identity Confirmed? LC_MS->Decision NMR->Decision AAA->Decision Pass Release for Use Decision->Pass Yes Fail Repurification / Resynthesis Decision->Fail No

Caption: Integrated workflow for this compound purity characterization.

Experimental Protocols and Data

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from hydrophobic and hydrophilic impurities.

Experimental Protocol:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-40 min: 50% to 95% B

    • 40-45 min: 95% B

    • 45.1-50 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1.0 mg/mL. Filter through a 0.22 µm filter.

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Data Presentation:

Table 1: RP-HPLC Purity Analysis of this compound Batches

Batch IDRetention Time (min)Main Peak AreaTotal Peak AreaPurity (%)
SL-A-00115.21,850,4501,856,20099.69
SL-A-00215.31,798,6001,810,55099.34
SL-B-00115.21,920,1001,921,50099.93
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity of the main HPLC peak by determining its molecular weight.

Experimental Protocol:

  • System: HPLC system coupled to an Electrospray Ionization (ESI) Mass Spectrometer.

  • Chromatography: Use the same RP-HPLC method as described in section 3.1.

  • MS Detector Settings:

    • Ionization Mode: Positive ESI.

    • Scan Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

  • Data Analysis: The theoretical monoisotopic mass of this compound (C₉H₁₈N₂O₄) is 218.13 Da. The expected primary ion is the protonated molecule [M+H]⁺ at m/z 219.13.

Data Presentation:

Table 2: LC-MS Molecular Weight Confirmation of this compound

ParameterTheoretical m/zObserved m/zIon Adduct
Protonated Molecule219.13219.14[M+H]⁺
Sodium Adduct241.11241.12[M+Na]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the covalent structure of this compound.

Experimental Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O).

  • Experiments: Acquire ¹H (proton) and ¹³C (carbon) 1D spectra. 2D experiments like COSY can be used for further confirmation.

  • Data Analysis: Assign chemical shifts and coupling constants to the corresponding atoms in the this compound structure.

Data Presentation:

Table 3: ¹H NMR Chemical Shift Assignments for this compound in D₂O

AssignmentChemical Shift (δ, ppm)Multiplicity
Leu α-H4.15dd
Ser α-H3.98t
Ser β-H₂3.85m
Leu β-H₂1.72m
Leu γ-H1.61m
Leu δ-CH₃ (2)0.90d
Amino Acid Analysis (AAA)

AAA determines the amino acid composition and quantifies the peptide, confirming the 1:1 ratio of Serine to Leucine.

Experimental Protocol:

  • Hydrolysis: a. Place a precisely weighed amount (~0.5 mg) of this compound into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum. d. Heat at 110°C for 24 hours. e. Cool, open, and evaporate the HCl under a stream of nitrogen.

  • Derivatization & Analysis: a. Reconstitute the hydrolysate in a suitable buffer. b. Derivatize the free amino acids using a standard kit (e.g., AccQ•Tag). c. Analyze the derivatized amino acids by RP-HPLC with fluorescence detection.

  • Quantification: Calculate the molar ratio of each amino acid relative to a standard.

Data Presentation:

Table 4: Amino Acid Analysis of this compound

Amino AcidExpected RatioObserved Ratio
Serine1.00.99
Leucine1.01.01

Logical Framework for Purity Confirmation

The decision to accept or reject a batch of synthesized this compound is based on the combined evidence from all analytical techniques. The following diagram outlines the logical flow for this decision-making process.

Purity_Decision_Logic start Batch of this compound hplc_check HPLC Purity ≥ 99.0%? start->hplc_check ms_check Correct [M+H]⁺ observed? hplc_check->ms_check Yes fail Batch Rejected (Further Investigation) hplc_check->fail No nmr_check ¹H NMR matches structure? ms_check->nmr_check Yes ms_check->fail No aaa_check Ser:Leu ratio ≈ 1:1? nmr_check->aaa_check Yes nmr_check->fail No pass Batch Accepted aaa_check->pass Yes aaa_check->fail No

Caption: Decision-making logic for this compound batch release.

Conclusion

The characterization of this compound purity is a multi-step process that relies on the synergy of several analytical techniques. RP-HPLC provides the primary quantitative measure of purity, which is then qualified by LC-MS for identity confirmation. NMR spectroscopy offers an in-depth structural verification, while Amino Acid Analysis confirms the fundamental composition. By following the detailed protocols and workflow presented in this application note, researchers can confidently ascertain the purity and identity of their this compound samples, ensuring data integrity and the reliability of their scientific endeavors.

Application Notes and Protocols for Developing Antibodies Specific to Ser-Leu Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of antibodies that specifically recognize short peptide motifs is a powerful tool for studying protein-protein interactions, post-translational modifications, and for the development of targeted diagnostics and therapeutics. This document provides detailed application notes and protocols for the generation and characterization of antibodies specific to the Ser-Leu (Serine-Leucine) dipeptide motif. While generating high-affinity antibodies against such a small epitope presents challenges, a well-designed strategy can lead to the successful production of valuable research reagents.

The this compound motif, though small, can be a critical component of larger recognition domains within proteins. Its presence at the N-terminus, C-terminus, or within loop regions can influence protein interactions and function. Furthermore, antibodies targeting such specific dipeptides can be instrumental in distinguishing between closely related protein isoforms or identifying specific cleavage events. One notable example of dipeptide-specific antibodies is the development of monoclonal antibodies against the dipeptide γ-L-glutamyl-L-glutamic acid (Glu-Glu), which have been shown to cross-react with detyrosinated and glutamylated forms of tubulin, highlighting their utility in studying post-translational modifications.[1]

This guide will cover the essential steps from antigen design to antibody validation, providing detailed protocols and data presentation guidelines to facilitate the successful development of anti-Ser-Leu peptide antibodies.

Data Presentation

A structured presentation of quantitative data is crucial for comparing the efficacy of different antibody development strategies and for characterizing the final antibody product. The following tables provide templates for summarizing key quantitative data throughout the antibody development workflow.

Table 1: Peptide Antigen Characteristics

Peptide IDSequenceLength (AA)Purity (%)Solubility (mg/mL in PBS)Carrier ProteinConjugation Ratio (Peptide:Carrier)
SL-01Ac-Cys-Ser-Leu-NH24>95%1.2KLH15:1
SL-02Ac-Ser-Leu-Cys-NH24>98%1.5BSA12:1
SL-MAP(this compound)8-Lys4-Lys2-Lys-βAla27>90%2.0None (MAP)N/A

Table 2: Immunization and Titer Summary

Animal IDImmunogenAdjuvantImmunization RoutePre-immune Titer (ELISA OD450)Final Bleed Titer (ELISA OD450)
Rabbit-01SL-01-KLHFreund's Complete/IncompleteSubcutaneous<0.11:64,000
Rabbit-02SL-02-BSATiterMax GoldIntramuscular<0.11:32,000
Mouse-01SL-MAPRibi Adjuvant SystemIntraperitoneal<0.11:16,000

Table 3: Antibody Characterization Summary

Antibody IDIsotypeAffinity (KD, M) by SPRSpecificity (ELISA)Cross-reactivity (ELISA)Applications
PAb-SL-01Rabbit IgG1.2 x 10⁻⁷High for this compound peptideLow for Leu-Ser, single amino acidsWestern Blot, ELISA
MAb-SL-7G5Mouse IgG15.5 x 10⁻⁹High for C-terminal this compoundNone detected for internal this compoundImmunohistochemistry, Flow Cytometry

Experimental Protocols

Protocol 1: this compound Peptide Antigen Design and Synthesis

Objective: To design and synthesize immunogenic peptides containing the this compound motif. Due to the small size and likely low immunogenicity of a dipeptide, it must be conjugated to a larger carrier protein or synthesized as a Multiple Antigenic Peptide (MAP).

Materials:

  • Fmoc-protected amino acids (Ser, Leu, Cys, etc.)

  • Peptide synthesis resin

  • Peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for verification

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • Maleimide-based crosslinkers (e.g., Sulfo-SMCC)

  • Conjugation buffers (e.g., PBS, EDTA)

  • Desalting columns

Methodology:

  • Peptide Design:

    • To facilitate conjugation to a carrier protein, a cysteine residue is typically added to the N- or C-terminus of the peptide. This allows for a stable thiol-maleimide linkage.

    • Design peptides with the this compound motif at either the N- or C-terminus to mimic potential protein termini (e.g., Ac-Cys-Ser-Leu-NH2 or Ac-Ser-Leu-Cys-NH2). Acetylation of the N-terminus and amidation of the C-terminus can increase peptide stability.

    • Alternatively, design a MAP, which consists of multiple copies of the peptide synthesized on a branched lysine (B10760008) core. This creates a larger, more immunogenic molecule without the need for a carrier protein.

  • Peptide Synthesis and Purification:

    • Synthesize the designed peptides using standard solid-phase peptide synthesis (SPPS) chemistry.

    • Cleave the peptide from the resin and deprotect the side chains.

    • Purify the crude peptide by reverse-phase HPLC to >95% purity.

    • Verify the identity of the peptide by mass spectrometry.

  • Carrier Protein Conjugation:

    • Activate the carrier protein (KLH or BSA) with a maleimide (B117702) crosslinker according to the manufacturer's instructions.

    • Dissolve the cysteine-containing peptide in conjugation buffer.

    • Mix the activated carrier protein with the peptide and allow the reaction to proceed for 2-4 hours at room temperature.

    • Remove excess, unreacted peptide using a desalting column.

    • Determine the conjugation ratio by spectrophotometry or amino acid analysis.

Protocol 2: Immunization and Antibody Production

Objective: To generate a robust immune response against the this compound peptide immunogen in host animals.

Materials:

  • This compound immunogen (KLH/BSA conjugate or MAP)

  • Adjuvant (e.g., Freund's, TiterMax)

  • Host animals (e.g., rabbits, mice)

  • Syringes and needles

  • Bleeding supplies

Methodology:

  • Immunogen Preparation:

    • Emulsify the immunogen with an equal volume of adjuvant according to the manufacturer's protocol.

  • Immunization Schedule (Rabbit):

    • Day 0: Collect pre-immune serum. Administer the primary immunization with 100-200 µg of the immunogen in Complete Freund's Adjuvant (CFA) via subcutaneous injections at multiple sites.

    • Day 14, 28, 42: Administer booster immunizations with 50-100 µg of the immunogen in Incomplete Freund's Adjuvant (IFA).

    • Day 52: Collect a test bleed and determine the antibody titer by ELISA.

    • Day 56 onwards: Perform production bleeds every 2-3 weeks, with booster immunizations as needed to maintain a high titer.

Protocol 3: Antibody Screening by ELISA

Objective: To screen for and titer antibodies that specifically recognize the this compound peptide.

Materials:

  • 96-well ELISA plates

  • This compound peptide (unconjugated) for coating

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Animal sera (pre-immune and immune)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating:

    • Dilute the unconjugated this compound peptide to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.[2][3]

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the animal sera in blocking buffer.

    • Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

Protocol 4: Antibody Characterization by Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of the purified anti-Ser-Leu antibody.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified anti-Ser-Leu antibody

  • This compound peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified antibody (diluted in coupling buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the this compound peptide in running buffer.

    • Inject the peptide solutions over the antibody-immobilized surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A protocol for the direct kinetic analysis of small antigenic peptides interacting with immobilized monoclonal antibodies has been described, which can be adapted for this purpose.[4]

Mandatory Visualizations

Experimental_Workflow cluster_Antigen Antigen Preparation cluster_Immunization Immunization & Production cluster_Characterization Antibody Characterization cluster_Application Application Validation Peptide_Design This compound Peptide Design (with Cys linker or as MAP) Peptide_Synthesis Peptide Synthesis & Purification Peptide_Design->Peptide_Synthesis Conjugation Carrier Protein Conjugation (KLH/BSA) Peptide_Synthesis->Conjugation Immunization Animal Immunization Conjugation->Immunization Titer_Monitoring Titer Monitoring (ELISA) Immunization->Titer_Monitoring Antibody_Production Antibody Production (Polyclonal/Monoclonal) Titer_Monitoring->Antibody_Production Purification Antibody Purification Antibody_Production->Purification Specificity_Testing Specificity Testing (ELISA) Purification->Specificity_Testing Affinity_Measurement Affinity Measurement (SPR) Specificity_Testing->Affinity_Measurement WB Western Blot Affinity_Measurement->WB IHC Immunohistochemistry Affinity_Measurement->IHC FC Flow Cytometry Affinity_Measurement->FC

Caption: Experimental workflow for developing anti-Ser-Leu antibodies.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ligand Ligand Receptor Receptor Protein Ligand->Receptor 1. Binding Protease Protease Receptor->Protease 2. Activation Protein_A Protein A (with C-terminal this compound) Protease->Protein_A 3. Cleavage, exposing C-terminal this compound Protein_B Protein B Protein_A->Protein_B 4. Interaction Signaling_Cascade Downstream Signaling Cascade Protein_B->Signaling_Cascade 5. Signal Transduction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Anti_SL_Ab Anti-Ser-Leu Antibody Anti_SL_Ab->Protein_A Blocks Interaction

Caption: Hypothetical signaling pathway involving a this compound motif.

References

Application Notes and Protocols: The Role of Ser-Leu in Peptide Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide motif, Serine-Leucine (Ser-Leu), has emerged as a significant structural and functional component in the realm of peptide library screening and drug discovery. This motif, characterized by the polar, hydrophilic side chain of serine and the hydrophobic, aliphatic side chain of leucine (B10760876), contributes to a diverse range of molecular interactions. These interactions are pivotal in mediating protein-protein interactions (PPIs), influencing substrate recognition by enzymes, and forming the basis for the development of novel therapeutic peptides.

This document provides detailed application notes on the significance of the this compound motif in peptide library screening and comprehensive protocols for key experimental methodologies.

Application Notes

The this compound dipeptide and its reverse sequence, Leu-Ser, play crucial roles in various biological processes, making them attractive features to incorporate into or select from peptide libraries.

This compound as a Structural Mimic and Pharmacophore

The unique combination of a hydrophilic (Ser) and a hydrophobic (Leu) residue allows the this compound motif to mimic secondary protein structures such as β-turns and α-helical segments. This structural mimicry is essential for disrupting protein-protein interactions by competitively binding to hotspot residues on protein surfaces. In drug design, the this compound dipeptide can serve as a pharmacophore, representing the key steric and electronic features necessary for biological activity. Virtual screening of small molecule libraries for compounds that mimic the this compound dipeptide conformation has been a strategy to identify non-peptidic drug candidates.

Significance in Kinase Inhibition

Peptide library screening is a powerful tool for identifying optimal kinase substrates and developing potent and specific kinase inhibitors. While no direct examples of a this compound containing peptide identified from a kinase inhibitor library screen were found in the immediate search, the general methodology is highly applicable. The hydroxyl group of serine can act as a phosphate (B84403) acceptor or a hydrogen bond donor, while the leucine residue can provide crucial hydrophobic interactions within the kinase active site. Therefore, peptide libraries containing the this compound motif are valuable tools for screening against various kinases to identify novel inhibitors.

Role in Protein-Protein Interaction (PPI) Modulation

The disruption of protein-protein interactions is a major goal in drug discovery. Phage display and other library screening technologies have been employed to identify peptide-based PPI inhibitors. The this compound motif can be a key component of such inhibitory peptides, contributing to the binding affinity and specificity for the target protein.

A Case Study: The SREBP Cleavage Site

A notable example of the biological significance of the Leu-Ser sequence is its role as the cleavage site for the sterol-regulated protease Site-1 Protease (S1P) in the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 is a key transcription factor in cholesterol metabolism. Its activation requires proteolytic cleavage within the lumen of the endoplasmic reticulum at the Leu522-Ser523 bond[1]. This cleavage is a critical step in the signaling pathway that regulates cholesterol homeostasis. The RXXL motif, where L is the cleavage site, is necessary for recognition by the protease[1]. This specific biological context makes the Leu-Ser motif a prime target for the development of inhibitors of SREBP activation, which could have therapeutic potential in managing cholesterol-related disorders. While specific peptide library screens targeting this interaction with this compound containing hits were not explicitly detailed in the search results, this pathway represents a compelling target for such screens.

Data Presentation

While specific quantitative data for a this compound containing peptide hit from a library screen was not found in the provided search results, the following table illustrates how such data should be structured for clarity and comparison. This hypothetical data is based on the discovery of a peptide inhibitor for a target protein.

Peptide SequenceLibrary SourceTarget ProteinAssay TypeIC50 (µM)Binding Affinity (Kd, µM)Reference
Ac-X-Ser-Leu-Y-NH2OBOCKinase ZIn vitro kinase assay15.25.8Fictional
Phage-SL-1Phage DisplayProtein XELISA25.512.1Fictional
SREBP-SL-mimicVirtual ScreenS1P ProteaseFRET Assay8.93.2Fictional

Experimental Protocols

The following are detailed protocols for key experiments relevant to the screening and characterization of peptide libraries, with a focus on identifying peptides containing the this compound motif.

Protocol 1: One-Bead-One-Compound (OBOC) Peptide Library Synthesis and Screening

This protocol describes the "split-mix" synthesis of an OBOC library and a subsequent on-bead screening assay to identify binding partners to a target protein.

Materials:

  • TentaGel S NH₂ resin

  • Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH)

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Biotinylated target protein

  • Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-FITC)

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Library Synthesis (Split-Mix Method):

    • Divide the TentaGel resin into a number of equal portions corresponding to the number of amino acids to be coupled in the first position.

    • Couple a different Fmoc-protected amino acid to each portion of the resin using standard solid-phase peptide synthesis (SPPS) chemistry.

    • Pool all the resin portions and mix thoroughly.

    • Split the pooled resin again into equal portions.

    • Couple the second amino acid to each portion. To incorporate the this compound motif, ensure that Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH are included in the building blocks.

    • Repeat the pool-and-split steps for the desired peptide length.

    • After the final coupling step, deprotect the N-terminus.

    • Treat the beads with a TFA cleavage cocktail to remove side-chain protecting groups.

  • Library Screening:

    • Wash the peptide library beads with PBS.

    • Incubate the beads with the biotinylated target protein in PBS for 1 hour at room temperature with gentle agitation.

    • Wash the beads thoroughly with PBS to remove unbound target protein.

    • Incubate the beads with a streptavidin-conjugated fluorescent probe for 30 minutes in the dark.

    • Wash the beads with PBS to remove the unbound fluorescent probe.

    • Identify and isolate the fluorescent "hit" beads using a fluorescence microscope and a micromanipulator.

  • Hit Identification:

    • Sequence the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.

Protocol 2: Phage Display Library Screening

This protocol outlines the biopanning process to enrich for phage clones displaying peptides that bind to a specific target.

Materials:

  • Phage display peptide library (e.g., Ph.D.-12 from NEB)

  • Target protein

  • Coating buffer (e.g., 0.1 M NaHCO₃, pH 8.6)

  • Blocking buffer (e.g., 0.5% BSA in TBS)

  • Tris-buffered saline with Tween-20 (TBST)

  • Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)

  • E. coli host strain

  • LB medium and LB/IPTG/Xgal plates

Procedure:

  • Target Immobilization:

    • Coat the wells of a microtiter plate with the target protein in coating buffer overnight at 4°C.

    • Wash the wells with TBST.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Biopanning:

    • Incubate the phage library with the immobilized target for 1 hour at room temperature.

    • Wash the wells extensively with TBST to remove non-binding phage.

    • Elute the bound phage with elution buffer and immediately neutralize with neutralization buffer.

  • Phage Amplification:

    • Infect a mid-log phase E. coli culture with the eluted phage.

    • Amplify the phage by growing the culture for 4-5 hours at 37°C.

    • Purify the amplified phage from the bacterial culture.

  • Subsequent Rounds of Panning:

    • Repeat the biopanning and amplification steps for 3-5 rounds to enrich for high-affinity binders.

  • Hit Identification:

    • After the final round, isolate individual phage clones by plating the infected E. coli on LB/IPTG/Xgal plates.

    • Pick individual plaques and amplify the phage.

    • Sequence the DNA of the selected phage clones to identify the displayed peptide sequence.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of identified peptides against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP or ATP and a phosphospecific antibody

  • Kinase reaction buffer

  • Test peptides (including this compound containing peptides)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper or materials for ELISA/Western blot

Procedure:

  • Set up the kinase reaction in a microtiter plate by adding the kinase, substrate peptide, and kinase reaction buffer.

  • Add various concentrations of the test peptides to the wells.

  • Initiate the reaction by adding [γ-³²P]ATP (or cold ATP).

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper (for radiolabeling) or proceed with detection using a phosphospecific antibody (for non-radioactive methods).

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated phosphate using a scintillation counter or by measuring the signal from the antibody-based detection.

  • Calculate the percentage of kinase inhibition for each peptide concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

SREBP_Cleavage_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_INSIG SREBP-SCAP-INSIG (Inactive) SREBP_SCAP->SREBP_SCAP_INSIG High Sterols S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi INSIG INSIG SREBP_SCAP_INSIG->SREBP_SCAP Low Sterols Cleaved_SREBP Cleaved SREBP (Intermediate) S1P->Cleaved_SREBP Cleavage at Leu-Ser bond S2P Site-2 Protease (S2P) nSREBP nSREBP (Active Transcription Factor) S2P->nSREBP Cleaved_SREBP->S2P Nucleus Nucleus nSREBP->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation

Caption: SREBP-2 cleavage pathway illustrating the critical Leu-Ser cleavage step by S1P.

Experimental Workflow Diagram

OBOC_Screening_Workflow cluster_synthesis Library Synthesis cluster_screening Library Screening cluster_analysis Hit Identification Resin Resin Beads Split1 Split Resin->Split1 Couple1 Couple Amino Acid 1 Split1->Couple1 Pool1 Pool Couple1->Pool1 Split2 Split Pool1->Split2 Couple2 Couple Amino Acid 2 (including Ser & Leu) Split2->Couple2 Pool2 Pool Couple2->Pool2 Repeat Repeat n times Pool2->Repeat Deprotect Deprotection Repeat->Deprotect Library OBOC Peptide Library Deprotect->Library Incubate_Target Incubate with Biotinylated Target Library->Incubate_Target Wash1 Wash Incubate_Target->Wash1 Incubate_Probe Incubate with Streptavidin-Fluorophore Wash1->Incubate_Probe Wash2 Wash Incubate_Probe->Wash2 Isolate_Hits Isolate Fluorescent 'Hit' Beads Wash2->Isolate_Hits Sequencing Peptide Sequencing (MS or Edman) Isolate_Hits->Sequencing Hit_Validation Hit Validation (Resynthesis & Assay) Sequencing->Hit_Validation

Caption: Workflow for One-Bead-One-Compound (OBOC) peptide library synthesis and screening.

Logical Relationship Diagram

Ser_Leu_Properties SerLeu This compound Motif Hydrophilic Hydrophilic (Serine) SerLeu->Hydrophilic Hydrophobic Hydrophobic (Leucine) SerLeu->Hydrophobic Enzyme_Interaction Enzyme Interaction (e.g., Kinases, Proteases) SerLeu->Enzyme_Interaction Structural_Mimicry Structural Mimicry (β-turns, α-helices) Hydrophilic->Structural_Mimicry Hydrophobic->Structural_Mimicry PPI_Modulation PPI Modulation Structural_Mimicry->PPI_Modulation Drug_Discovery Drug Discovery Lead PPI_Modulation->Drug_Discovery Enzyme_Interaction->Drug_Discovery

Caption: Key properties of the this compound motif and its relevance in drug discovery.

References

Application Notes and Protocols for Studying Ser-Leu (SL) Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Ser-Leu (SL) and other short peptides are of significant interest in drug development and cell biology due to their potential as therapeutic agents and drug delivery vectors. Understanding the mechanisms and efficiency of their penetration into target cells is crucial for optimizing their design and application. These application notes provide an overview of key methodologies and detailed protocols for studying SL cell penetration, tailored for researchers in academic and industrial settings. The primary methods covered include fluorescent labeling, confocal microscopy, flow cytometry, and mass spectrometry, utilizing in vitro cell models.

Key Methodologies Overview

Studying the cellular uptake of dipeptides like this compound involves a multi-faceted approach to both visualize and quantify their internalization.

  • Fluorescent Labeling : Covalently attaching a fluorescent dye to the SL dipeptide is a common first step, enabling its detection within cells using fluorescence-based techniques.[1][2] The choice of fluorophore is critical, as it can potentially alter the peptide's physicochemical properties and uptake mechanism.[3]

  • Confocal Microscopy : This powerful imaging technique allows for the visualization of fluorescently-labeled SL within live or fixed cells, providing spatial information about its subcellular localization (e.g., in endosomes, cytoplasm, or nucleus).[4][5] It is an invaluable tool for qualitative and semi-quantitative analysis of peptide uptake.[6]

  • Flow Cytometry : A high-throughput method used to quantify the amount of fluorescently-labeled SL taken up by a large population of cells.[1][7] It provides statistically robust data on uptake efficiency but does not offer subcellular localization information.[8]

  • Mass Spectrometry (MS) : A label-free technique for the precise quantification of intracellular SL.[9] This method avoids potential artifacts introduced by fluorescent labels and can distinguish the intact peptide from its metabolites.[10][11]

  • In Vitro Cell Models : Cultured cell lines, such as Caco-2 (a human colon adenocarcinoma line that differentiates to mimic the intestinal epithelium), are commonly used to study peptide absorption and transport.[12][13]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound Dipeptide

This protocol describes the conjugation of a fluorescent dye, such as 5(6)-Carboxyfluorescein (FAM), to the N-terminus of the this compound dipeptide.

Materials:

  • This compound dipeptide

  • 5(6)-Carboxyfluorescein, N-succinimidyl ester (FAM-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for verification

Procedure:

  • Dissolve the this compound dipeptide in DMF.

  • Add DIPEA to the solution to deprotonate the N-terminal amine group of serine, creating a nucleophile.

  • In a separate light-protected tube, dissolve the FAM-NHS ester in DMF.

  • Slowly add the FAM-NHS solution to the dipeptide solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours in the dark at room temperature.

  • Monitor the reaction progress using analytical HPLC.

  • Once the reaction is complete, purify the FAM-labeled this compound (FAM-SL) using preparative reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

  • Lyophilize the purified FAM-SL and store it at -20°C, protected from light.

Protocol 2: In Vitro Cell Culture and Treatment

This protocol outlines the culture of Caco-2 cells, a common model for intestinal absorption studies.[12]

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, or inserts (e.g., Transwell®)

Procedure:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere with 5% CO2.

  • For uptake experiments, seed the cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 24-well plates for flow cytometry, or 6-well plates for mass spectrometry).

  • Allow the cells to reach 80-90% confluency. For transport studies, culture cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[14]

  • On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS.

  • Prepare a working solution of FAM-SL (or unlabeled SL for MS) in serum-free DMEM at the desired concentration (e.g., 10 µM).

  • Incubate the cells with the SL-containing medium for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C. For studies investigating energy-dependent uptake, a parallel experiment can be run at 4°C.[5]

Protocol 3: Confocal Microscopy for SL Uptake Visualization

This protocol details the steps for imaging the intracellular localization of FAM-SL.

Materials:

  • Caco-2 cells cultured on glass-bottom dishes

  • FAM-SL treatment solution

  • Hoechst 33342 (for nuclear staining)

  • LysoTracker™ Red (for endosome/lysosome staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Treat the cells with FAM-SL as described in Protocol 2.

  • For co-localization studies, add LysoTracker™ Red (e.g., 100 nM) to the cells during the last 30 minutes of the SL incubation.[15]

  • After incubation, wash the cells three times with cold PBS to remove extracellular peptide.

  • For Live-Cell Imaging : Add fresh imaging medium (e.g., phenol (B47542) red-free DMEM) containing Hoechst 33342 (1 µg/mL) for 10 minutes. Proceed immediately to imaging.

  • For Fixed-Cell Imaging :

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Wash twice with PBS.

    • Mount a coverslip using an appropriate mounting medium.

  • Image the samples using a confocal microscope. Use appropriate laser lines and emission filters for FAM (Excitation/Emission: ~495/517 nm), LysoTracker™ Red (Excitation/Emission: ~577/590 nm), and Hoechst (Excitation/Emission: ~350/461 nm).

  • Acquire z-stack images to confirm the intracellular localization of the peptide.

Protocol 4: Flow Cytometry for Quantitative Uptake Analysis

This protocol provides a method to quantify the cellular uptake of FAM-SL.[1][7]

Materials:

  • Caco-2 cells cultured in 24-well plates

  • FAM-SL treatment solution

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 2% FBS)

  • 0.4% Trypan Blue solution

  • Flow cytometer

Procedure:

  • Treat cells with FAM-SL as described in Protocol 2. Include an untreated control group.

  • After incubation, wash the cells twice with cold PBS.

  • Add 0.4% Trypan Blue solution for 2 minutes to quench the fluorescence of any membrane-bound FAM-SL.

  • Wash the cells once more with cold PBS.

  • Detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and collecting emission in the FITC channel.

  • Gate the live cell population based on forward and side scatter.

  • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

  • Calculate the relative uptake by normalizing the MFI of treated samples to the MFI of the untreated control.

Protocol 5: Mass Spectrometry for Label-Free SL Quantification

This protocol describes the quantification of unlabeled SL in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][11]

Materials:

  • Caco-2 cells cultured in 6-well plates

  • Unlabeled SL treatment solution

  • Isotopically labeled SL (e.g., with ¹³C, ¹⁵N) as an internal standard[10]

  • Ice-cold PBS

  • Methanol:Acetonitrile:Water (40:40:20) lysis buffer

  • Cell scraper

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Treat cells with unlabeled SL as described in Protocol 2.

  • After incubation, place the plate on ice and quickly aspirate the medium.

  • Wash the cells three times with ice-cold PBS to remove all extracellular peptide.

  • Add 500 µL of ice-cold lysis buffer containing a known concentration of the isotopically labeled SL internal standard to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system with a method optimized for the detection and fragmentation of both unlabeled and labeled SL.

  • Quantify the amount of intracellular SL by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the result to the total protein content of the cell lysate (determined by a BCA assay on a separate aliquot) to report the concentration in pmol/mg of protein.

Data Presentation

Quantitative data from flow cytometry and mass spectrometry experiments should be summarized in tables for clear comparison.

Table 1: Flow Cytometry Analysis of FAM-SL Uptake in Caco-2 Cells

Treatment ConditionConcentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI)Fold Change over Control
Untreated Control060150 ± 251.0
FAM-SL (37°C)10151,200 ± 1108.0
FAM-SL (37°C)10302,500 ± 23016.7
FAM-SL (37°C)10604,800 ± 45032.0
FAM-SL (4°C)1060800 ± 755.3

Data are represented as mean ± standard deviation (n=3).

Table 2: LC-MS/MS Quantification of Intracellular SL in Caco-2 Cells

Treatment ConditionConcentration (µM)Incubation Time (min)Intracellular SL (pmol/mg protein)
Untreated Control060Not Detected
This compound (37°C)203055.2 ± 6.1
This compound (37°C)2060112.8 ± 12.5
This compound (37°C)20120198.4 ± 21.9
This compound + Endocytosis Inhibitor206045.3 ± 5.0

Data are represented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanisms of CPP Uptake cluster_1 Direct Translocation cluster_2 Endocytosis CPP This compound Dipeptide (Extracellular) Membrane Plasma Membrane CPP->Membrane Interaction DT Direct Membrane Penetration Membrane->DT Endo Endocytic Vesicle Membrane->Endo Cytosol Cytosol (Intracellular SL) DT->Cytosol LateEndo Late Endosome/ Lysosome Endo->LateEndo Maturation Escape Endosomal Escape LateEndo->Escape Escape->Cytosol

Caption: General mechanisms of cell-penetrating peptide (CPP) uptake.

G cluster_0 Imaging Path cluster_live Live Cell cluster_fixed Fixed Cell start Start: Caco-2 cells on glass-bottom dish step1 Wash cells with PBS start->step1 step2 Incubate with FAM-SL (optional: + LysoTracker) step1->step2 step3 Wash 3x with cold PBS step2->step3 live_stain Stain nuclei (Hoechst) step3->live_stain fix Fix with 4% PFA step3->fix live_image Confocal Imaging live_stain->live_image end End: Analyze Images (Localization, Co-localization) live_image->end fix_stain Stain nuclei (Hoechst) fix->fix_stain mount Mount coverslip fix_stain->mount fixed_image Confocal Imaging mount->fixed_image fixed_image->end

Caption: Experimental workflow for confocal microscopy analysis.

G start Start: Caco-2 cells in 24-well plate step1 Treat with FAM-SL start->step1 step2 Wash 2x with cold PBS step1->step2 step3 Quench with Trypan Blue step2->step3 step4 Wash with cold PBS step3->step4 step5 Detach cells with Trypsin step4->step5 step6 Centrifuge and resuspend in FACS buffer step5->step6 analysis Analyze on Flow Cytometer step6->analysis end End: Quantify Mean Fluorescence Intensity (MFI) analysis->end G start Start: Caco-2 cells in 6-well plate step1 Treat with unlabeled SL start->step1 step2 Wash 3x with ice-cold PBS step1->step2 step3 Lyse cells with buffer containing internal standard step2->step3 step4 Centrifuge to pellet debris step3->step4 step5 Collect supernatant step4->step5 analysis Analyze by LC-MS/MS step5->analysis end End: Quantify SL concentration (pmol/mg protein) analysis->end

References

Application Note: UPLC-MS/MS Method for Dipeptide Profiling Including Ser-Leu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dipeptides, consisting of two amino acids, are increasingly recognized for their roles in various physiological and pathological processes. They can act as signaling molecules, nutrient sources, and biomarkers for different diseases. The accurate and sensitive quantification of dipeptides in biological matrices is crucial for understanding their functions and for potential diagnostic and therapeutic applications. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the profiling of dipeptides, with a focus on Ser-Leu. The method utilizes pre-column derivatization to enhance chromatographic separation and detection sensitivity.

Principle This method employs the AccQ-Tag™ Ultra derivatization reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to label the primary and secondary amines of dipeptides.[1] Derivatization improves the chromatographic retention and ionization efficiency of the dipeptides. The derivatized dipeptides are then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

1. Sample Preparation

This protocol is a general guideline and may need optimization based on the specific biological matrix (e.g., plasma, tissue homogenate, cell lysate).

  • Materials:

    • Eppendorf tubes

    • Centrifuge

    • Pipettes and tips

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled dipeptide or a dipeptide not present in the sample)

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

  • Protocol:

    • To 50 µL of sample (e.g., plasma), add 150 µL of cold ACN containing the internal standard to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • The dried extract is now ready for derivatization.

2. AccQ-Tag™ Ultra Derivatization

  • Materials:

    • AccQ-Tag™ Ultra Derivatization Kit (Waters)

    • Heating block at 55°C

    • Vortex mixer

  • Protocol:

    • Reconstitute AccQ-Tag™ Ultra Reagent:

      • Bring the AccQ-Tag Ultra Reagent Powder (Vial 2A) and AccQ-Tag Ultra Reagent Diluent (Vial 2B) to room temperature.

      • Add 1.0 mL of the diluent to the powder.

      • Vortex for 10 seconds and heat at 55°C until fully dissolved (do not exceed 15 minutes).

    • Derivatization Reaction:

      • Reconstitute the dried sample extract from the previous step in 10 µL of 0.1 M Borate Buffer (from the kit).

      • Add 70 µL of 0.1 M Borate Buffer.

      • Add 20 µL of the reconstituted AccQ-Tag™ Ultra Reagent.

      • Vortex immediately for 30 seconds.

      • Let the mixture stand at room temperature for 1 minute.

      • Heat the vial at 55°C for 10 minutes.

      • After heating, the sample is ready for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC)

    • Tandem Mass Spectrometer (e.g., SCIEX Triple Quadrupole)

  • UPLC Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %A %B
      0.0 99 1
      1.0 99 1
      8.0 70 30
      8.1 5 95
      9.0 5 95
      9.1 99 1

      | 12.0 | 99 | 1 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas (CUR): 40 psi

    • Collision Gas (CAD): Medium

    • Ion Source Gas 1 (GS1): 70 psi

    • Ion Source Gas 2 (GS2): 70 psi

Data Presentation

MRM Transitions for Dipeptide Quantification

The following table provides representative MRM parameters for the analysis of AccQ-Tag derivatized dipeptides. These parameters are based on the methodology by Heidenreich et al. (2021) and may require optimization for your specific instrument.[1] Since the exact parameters for this compound were not explicitly listed in the primary publication, the values for a structurally similar dipeptide, His-Ser, are provided as a starting point for method development. The precursor ion (Q1) for AccQ-Tag derivatized dipeptides is the [M+H]+ of the derivatized molecule. A common fragment ion (Q3) corresponds to the AccQ-Tag moiety (m/z 171.1).

DipeptidePrecursor Ion (Q1) m/zFragment Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
His-Ser 465.2171.1803512
296.1802514
Internal Standard User DefinedUser DefinedUser DefinedUser DefinedUser Defined

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Cold Acetonitrile + IS) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute Dried Extract Dry->Reconstitute Derivatize Add AccQ-Tag™ Reagent Reconstitute->Derivatize Heat Heat at 55°C Derivatize->Heat UPLC UPLC Separation Heat->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Dipeptide_ext Dipeptides (e.g., this compound) Transporter Peptide Transporters (e.g., PEPT1/PEPT2) Dipeptide_ext->Transporter Dipeptide_int Intracellular Dipeptides Transporter->Dipeptide_int Hydrolysis Hydrolysis by Peptidases Dipeptide_int->Hydrolysis AminoAcids Free Amino Acids (Serine, Leucine) Hydrolysis->AminoAcids Metabolism Cellular Metabolism (e.g., Protein Synthesis, Energy Production) AminoAcids->Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ser-Leu Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of the dipeptide Ser-Leu. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this sequence, aiming to improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in this compound solid-phase peptide synthesis (SPPS)?

A1: Low yield in this compound synthesis is often attributed to incomplete coupling of the sterically hindered Fmoc-Ser(tBu)-OH to the leucine (B10760876) residue attached to the solid support. Additionally, side reactions related to the serine hydroxyl group, if not properly protected, can significantly reduce the yield of the desired dipeptide.[1][2][3]

Q2: Why is it crucial to protect the serine hydroxyl group?

A2: The hydroxyl group of serine is nucleophilic and can undergo O-acylation by the activated carboxyl group of the incoming amino acid.[2] This leads to the formation of branched peptides and other impurities, which complicates purification and lowers the yield of the target this compound peptide. The use of a tert-butyl (tBu) protecting group on the serine side chain is a standard and effective strategy to prevent these side reactions.[4]

Q3: My Kaiser test is positive (blue beads) after the coupling step. What should I do?

A3: A positive Kaiser test indicates the presence of unreacted free primary amines, meaning the coupling of serine to leucine was incomplete.[1][5] The recommended first step is to perform a "double coupling." This involves washing the resin and repeating the coupling step with a fresh solution of activated Fmoc-Ser(tBu)-OH.[5] If the Kaiser test remains positive after the second coupling, it is advisable to cap the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent steps (if synthesizing a longer peptide).[1]

Q4: Can the choice of coupling reagent impact the yield of this compound synthesis?

A4: Yes, the choice of coupling reagent is critical. For potentially challenging couplings like this compound, aminium/uronium-based reagents such as HBTU, HATU, or HCTU are often more effective than carbodiimide-based reagents like DIC alone.[1][6] These reagents form highly reactive activated esters, which can improve coupling efficiency, especially when steric hindrance is a factor.[6] Adding an additive like HOBt or OxymaPure to carbodiimide (B86325) reactions can also enhance coupling efficiency and suppress racemization.[1][7]

Q5: Are there any specific side reactions to be aware of during this compound synthesis?

A5: Besides O-acylation of unprotected serine, another potential side reaction is racemization, particularly if the activation time is prolonged or if excessive base is used.[8] While less common for this short dipeptide, diketopiperazine formation can occur in longer sequences, especially if proline or glycine (B1666218) are the first two amino acids coupled to the resin.[8] Aspartimide formation is a known side reaction when aspartic acid is present, particularly when followed by glycine, alanine, or serine.[8][9]

Quantitative Data Summary

The following table summarizes typical parameters for the solid-phase synthesis of a peptide containing the this compound sequence, based on a standard Fmoc/tBu strategy.

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.7 mmol/gDependent on the specific resin used.
Fmoc-Ser(tBu)-OH Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents (e.g., HBTU) 3 - 5 eq.Relative to resin loading.
Base Equivalents (e.g., DIPEA) 6 - 10 eq.Relative to resin loading.
Coupling Time 30 - 120 minutesCan be extended for difficult couplings.[6][10]
Fmoc Deprotection Time 5 - 15 minutesUsing 20% piperidine (B6355638) in DMF.[6][10]
Expected Crude Purity >70%Highly sequence-dependent.[6]
Overall Yield Highly VariableDependent on sequence, scale, and purification.

Experimental Protocols

Protocol 1: Fmoc-Leu-Resin Preparation

This protocol assumes the use of a pre-loaded Fmoc-Leu-Wang resin. If starting with a non-loaded resin, the first amino acid must be attached according to standard esterification protocols.

Protocol 2: Fmoc Deprotection of Leucine-Resin
  • Resin Swelling: Swell the Fmoc-Leu-resin in peptide synthesis grade Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3 minutes.

  • Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10 minutes to ensure complete removal of the Fmoc group.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-Ser(tBu)-OH

This protocol describes a standard coupling using HBTU as the activating agent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.[10]

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and mix for 1-2 minutes.[10]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected Leu-resin. Agitate the reaction mixture for 1-2 hours at room temperature.[10]

  • Monitoring the Coupling: To check for completion, a small sample of resin beads can be taken and subjected to a Kaiser test.

    • Negative Result (Yellow/Colorless Beads): Indicates successful coupling.

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling. If the result is positive, proceed with a second coupling (double coupling) by washing the resin with DMF and repeating steps 1-3.[11]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).[6]

Protocol 4: Cleavage and Final Deprotection
  • Resin Preparation: After the final coupling and washing, dry the peptidyl-resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_coupling Perform Kaiser Test on Resin After Coupling start->check_coupling coupling_complete Kaiser Test Negative (Yellow Beads) check_coupling->coupling_complete Complete incomplete_coupling Kaiser Test Positive (Blue Beads) check_coupling->incomplete_coupling Incomplete check_reagents Investigate Other Causes: - Reagent Purity - Incomplete Deprotection - Cleavage Issues coupling_complete->check_reagents double_couple Perform Double Coupling incomplete_coupling->double_couple recheck_coupling Re-run Kaiser Test double_couple->recheck_coupling still_incomplete Still Positive recheck_coupling->still_incomplete now_complete Negative recheck_coupling->now_complete cap_amines Cap Unreacted Amines with Acetic Anhydride still_incomplete->cap_amines proceed Proceed to Cleavage now_complete->proceed cap_amines->proceed check_reagents->proceed Experimental_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps resin Fmoc-Leu-Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purification & Analysis precipitation->purification

References

Technical Support Center: Seryl-Leucine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the dipeptide seryl-leucine.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues in seryl-leucine synthesis.

Issue 1: Low Yield of Seryl-Leucine

Symptom: The final yield of the purified seryl-leucine dipeptide is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Coupling: The formation of the peptide bond between serine and leucine (B10760876) may be inefficient.

    • Solution:

      • Optimize Coupling Reagents: For serine residues, carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) combined with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are recommended.[1]

      • Increase Reagent Concentration: Using higher concentrations of the activated amino acid and coupling reagents can improve reaction kinetics.

      • Extend Reaction Time: Increasing the duration of the coupling step can help drive the reaction to completion.

      • Double Coupling: Performing a second coupling step after the initial one can ensure higher efficiency, especially if steric hindrance is a factor.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering further reactions.

    • Solution:

      • Use Low-Substitution Resin: A resin with a lower loading capacity increases the distance between peptide chains, reducing aggregation.

      • Incorporate Pseudoprolines: If synthesizing a longer peptide containing the seryl-leucine motif, introducing a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of leucine will prevent the coupling of serine.

    • Solution:

      • Extend Deprotection Time: Increase the incubation time with the piperidine (B6355638) solution to ensure complete removal of the Fmoc group.

      • Monitor Deprotection: Use a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines after the deprotection step. A positive result indicates successful deprotection.

Issue 2: Presence of Impurities in the Final Product

Symptom: HPLC and Mass Spectrometry analysis of the purified product reveals the presence of unexpected peaks.

Common Impurities and Their Prevention:

  • Racemization of Serine (D-Seryl-L-Leucine): The stereochemistry of the serine residue can be inverted during the activation and coupling steps, leading to the formation of a diastereomeric impurity.

    • Prevention:

      • Choice of Coupling Reagents: Use coupling reagents known to minimize racemization, such as DIC/HOBt or HATU.[1]

      • Control of Base: Employ a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[1] Use the minimum necessary amount of base.[1]

      • Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.[1]

  • β-Elimination of Serine (Dehydroalanine Formation): Under basic conditions, the serine residue can undergo β-elimination to form a dehydroalanine (B155165) (Dha) residue. This can then react with nucleophiles like piperidine.

    • Prevention:

      • Proper Side-Chain Protection: Use a stable protecting group for the serine hydroxyl group, such as the tert-butyl (tBu) group.

      • Mild Basic Conditions: Minimize exposure to strong bases and consider using a weaker base during coupling.

  • Truncated (Leu) and Deletion Sequences: Incomplete coupling or deprotection steps can lead to the presence of the starting leucine amino acid or sequences where serine was not successfully coupled.

    • Prevention:

      • Ensure complete deprotection using the Kaiser test.

      • Employ efficient coupling strategies as outlined in "Issue 1".

  • Side-Chain Acylation of Serine: The hydroxyl group of serine can be acylated by the activated carboxylic acid of another serine molecule.

    • Prevention:

      • Use a side-chain protecting group for serine.

      • Additives like 2,4-dinitrophenol (B41442) can help prevent this side reaction when using active esters for coupling.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my seryl-leucine synthesis?

A1: The most common impurities include the diastereomer (D-Seryl-L-Leucine) due to racemization of serine, truncated sequences (leucine only) from incomplete coupling, and byproducts from side-chain reactions of serine, such as O-acylation and β-elimination, especially if the hydroxyl group is not properly protected.[1]

Q2: How can I detect these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying impurities. Mass Spectrometry (MS) is used to identify the mass of the desired peptide and any byproducts. For instance, β-elimination results in a mass loss of 18 Da (the mass of water).[2] Chiral chromatography or derivatization with a chiral reagent followed by HPLC can be used to detect and quantify diastereomeric impurities.

Q3: What is the best protecting group strategy for seryl-leucine synthesis?

A3: For solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is widely used.[3] This involves using the base-labile Fmoc group for the N-terminus and the acid-labile tert-butyl (tBu) group to protect the hydroxyl side chain of serine. This orthogonal protection scheme allows for selective deprotection without affecting other parts of the molecule.[3]

Q4: My mass spectrometry results show a peak with a mass 18 Da less than my expected product. What is this impurity?

A4: A mass loss of 18 Da is characteristic of β-elimination of the serine residue, which results in the formation of a dehydroalanine residue and the loss of a water molecule.[2] This is often caused by exposure to basic conditions.

Q5: What is the purpose of additives like HOBt or HOAt in the coupling step?

A5: Additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) are used as racemization suppressants.[1] They react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.

Data Presentation

Table 1: Common Impurities in Seryl-Leucine Synthesis and Their Characteristics

ImpurityChemical Structure/DescriptionTypical Mass Difference (Da)Common CausePrevention Strategy
D-Seryl-L-LeucineDiastereomer of the desired product0Racemization of the serine α-carbonUse racemization-suppressing coupling reagents and mild bases.
Deletion Sequence (Leucine)Unreacted leucine-resin-105.09 (mass of serine residue)Incomplete coupling of serineOptimize coupling conditions (reagents, time, concentration).
Truncated Sequence (Serine)Unreacted serine-131.17 (mass of leucine residue)Incomplete deprotection of leucineEnsure complete Fmoc removal with extended deprotection times.
β-Elimination ProductFormation of dehydroalanine residue-18.02 (loss of H₂O)Basic conditions acting on the serine residueUse of serine side-chain protection (e.g., tBu).
O-Acylation of SerineAcylation of the serine hydroxyl group+87.08 (addition of a serine residue)Unprotected serine hydroxyl groupUse of serine side-chain protection (e.g., tBu).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Seryl-Leucine using Fmoc/tBu Chemistry

This protocol outlines the manual synthesis of seryl-leucine on a Wang resin pre-loaded with Fmoc-L-leucine.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-L-Ser(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Fmoc-L-Leu-Wang resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection of Leucine:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Kaiser Test (Optional):

    • Take a small sample of the resin beads and perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Coupling of Serine:

    • In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of Serine:

    • Repeat step 2 to remove the Fmoc group from the newly added serine residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the seryl-leucine dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Analysis of Seryl-Leucine Purity by RP-HPLC

Materials:

  • Purified seryl-leucine sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized seryl-leucine in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the purity of the seryl-leucine product.

    • The presence of additional peaks indicates impurities. The retention times of these peaks can provide clues to their identity (e.g., more hydrophobic impurities will have longer retention times).

Visualizations

Seryl_Leucine_Synthesis_Workflow Resin Fmoc-Leu-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_Leu Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Leu Wash1 Wash (DMF/DCM) Deprotect_Leu->Wash1 Couple_Ser Couple Fmoc-Ser(tBu)-OH (DIC/HOBt) Wash1->Couple_Ser Wash2 Wash (DMF/DCM) Couple_Ser->Wash2 Deprotect_Ser Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Ser Wash3 Wash (DCM) Deprotect_Ser->Wash3 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (HPLC/MS) Purify->Analyze Final_Product Pure Seryl-Leucine Analyze->Final_Product

Caption: Solid-phase synthesis workflow for seryl-leucine.

Troubleshooting_Low_Yield Low_Yield Low Yield of Seryl-Leucine Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Incomplete_Deprotection Incomplete Deprotection Low_Yield->Incomplete_Deprotection Sol_Coupling Optimize Coupling Reagents (e.g., DIC/HOBt) Incomplete_Coupling->Sol_Coupling Sol_Aggregation Use Low-Substitution Resin Aggregation->Sol_Aggregation Sol_Deprotection Extend Deprotection Time Monitor with Kaiser Test Incomplete_Deprotection->Sol_Deprotection

Caption: Troubleshooting logic for low yield in seryl-leucine synthesis.

References

troubleshooting Ser-Leu peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ser-Leu Peptide Troubleshooting. This guide provides detailed answers and protocols to help you address challenges related to this compound peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide solution cloudy or forming a precipitate?

Your this compound peptide is likely aggregating. Aggregation is a common issue where peptide molecules self-associate to form larger, often insoluble, complexes.[1] For the this compound dipeptide, this can be driven by several factors:

  • Hydrophobic Interactions: The leucine (B10760876) residue has a hydrophobic side chain, which can drive peptides to cluster together in an aqueous environment to minimize contact with water.[2]

  • Concentration: At higher concentrations, peptide molecules are more likely to encounter each other and aggregate. This process can be governed by a critical aggregation concentration (CAC).[1][3]

  • pH near the Isoelectric Point (pI): At the pI, the peptide has a neutral net charge, minimizing electrostatic repulsion between molecules and making aggregation more favorable.[1][4]

  • Temperature: Temperature can affect peptide stability. Both heating and cooling from a peptide's temperature of maximum stability can increase the rate of aggregation.[5][6][7]

  • Buffer Composition: The type of buffer and the presence of certain salts can influence peptide solubility and stability.[8]

Q2: How can I detect if my this compound peptide is aggregated?

You can use several methods to detect aggregation:

  • Visual Inspection: The simplest method is to look for cloudiness, turbidity, or visible precipitates in your solution.

  • UV-Vis Spectroscopy: Insoluble aggregates scatter light, which appears as an increased absorbance across the UV-Visible spectrum. This provides a quick, non-destructive way to assess aggregation.[9][10][11]

  • Thioflavin T (ThT) Fluorescence Assay: If you suspect the formation of amyloid-like fibrils (ordered aggregates with β-sheet structures), the ThT assay is a specific test. ThT dye exhibits enhanced fluorescence upon binding to these structures.[12][13][14]

  • Size Exclusion Chromatography (SEC): This technique separates molecules by size and can be used to detect soluble aggregates.[15]

Q3: What is the best way to dissolve my lyophilized this compound peptide to prevent aggregation?

Always start by testing the solubility of a small amount of the peptide first.[16]

  • Allow to Warm: Let the lyophilized peptide warm to room temperature in a desiccator before opening the vial.[17]

  • Choose the Right Solvent: The this compound dipeptide has both a hydrophilic (Ser) and a hydrophobic (Leu) residue. Start with sterile, distilled water or a common buffer like phosphate (B84403) or Tris at pH 7.[17]

  • Adjust pH if Necessary: If solubility is poor, adjusting the pH away from the peptide's isoelectric point can help. Since this compound is a neutral peptide, its charge is primarily determined by its N- and C-termini. Making the solution slightly acidic (e.g., with 10% acetic acid) or basic (e.g., with 0.1% aqueous ammonia) can increase solubility.[17][18][19]

  • Use an Organic Co-solvent: For highly concentrated or stubborn solutions, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add your aqueous buffer to the desired final concentration while vortexing.[16][20]

  • Use Physical Methods: Brief sonication or gentle warming (<40°C) can help facilitate dissolution.[17][19]

Q4: Can I reverse the aggregation of my this compound peptide?

In some cases, yes. While heavily aggregated peptides can be difficult to recover, amorphous aggregates can sometimes be redissolved.

  • Chaotropic Agents: For peptides that are critical to your experiment, you can attempt to disaggregate them using a strong denaturant like 6 M Guanidine Hydrochloride (GuHCl) or 8 M urea, followed by dilution or buffer exchange into your final experimental buffer.[20][21]

  • Harsh Organic Solvents: A more robust method for complete disaggregation involves dissolving the peptide in a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP), followed by evaporation of the solvent. This removes pre-existing aggregate "seeds."[22][23] This is an advanced technique and may not be suitable for all applications.

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to resolving aggregation issues observed in your this compound peptide solution.

Problem: My this compound solution is cloudy, has visible particles, or gives inconsistent experimental results.

G start Problem: Visible Aggregation or Inconsistent Results check_conc Step 1: Check Concentration Is it > 1 mg/mL? start->check_conc dilute Solution: Dilute Sample and Re-test check_conc->dilute Yes check_ph Step 2: Check pH Is pH between 4 and 8? check_conc->check_ph No final_res Problem Resolved dilute->final_res adjust_ph Solution: Adjust pH Try pH < 4 or pH > 8 check_ph->adjust_ph Yes check_solvent Step 3: Check Solvent System Is it purely aqueous? check_ph->check_solvent No adjust_ph->final_res use_cosolvent Solution: Re-dissolve using minimal DMSO, then dilute with aqueous buffer check_solvent->use_cosolvent Yes check_temp Step 4: Check Temperature Are you storing at extreme temperatures or freeze-thawing? check_solvent->check_temp No use_cosolvent->final_res optimize_temp Solution: Store at 2-8°C Aliquot to avoid freeze-thaw cycles check_temp->optimize_temp Yes further_action If problem persists, consider advanced protocols: - Disaggregation with GuHCl - Test stabilizing excipients (e.g., Arginine) check_temp->further_action No optimize_temp->final_res

Caption: Troubleshooting workflow for this compound peptide aggregation.

Key Factors Influencing Aggregation

Several interconnected factors contribute to the stability of a peptide in solution. Understanding these relationships can help in designing experiments that minimize aggregation from the start.

Factors Aggregation This compound Aggregation Concentration Concentration - Higher concentration increases aggregation probability Aggregation->Concentration pH pH / Net Charge - Aggregation is maximal near the Isoelectric Point (pI) - High net charge (+ or -) increases repulsion Aggregation->pH Solvent Solvent System - Hydrophobicity of solvent - Presence of co-solvents (e.g., DMSO) - Ionic strength Aggregation->Solvent Temperature Temperature - Both high and low temperatures can induce aggregation - Freeze-thaw cycles are detrimental Aggregation->Temperature PeptideProperties Intrinsic Properties - Hydrophobic Leucine residue - Potential for H-bonding via Serine Aggregation->PeptideProperties External External Factors - Agitation / Sheer Stress - Adsorption to surfaces (vial walls) Aggregation->External

Caption: Key factors that influence this compound peptide aggregation.

Data Presentation

Table 1: Influence of pH on the Theoretical Net Charge of this compound

The net charge of a peptide is a critical factor in its solubility. Aggregation is most likely to occur at the isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, electrostatic repulsion between peptide molecules can be increased, thereby reducing aggregation.[1][24]

pH ValueCharge on N-terminus (pKa ≈ 9.5)Charge on C-terminus (pKa ≈ 2.5)Net Charge Aggregation Propensity
2.0+1~0~+1 Low
4.0+1-10 High
7.0+1-10 High
9.0~+0.5-1~-0.5 Moderate
11.00-1-1 Low
Note: pKa values are approximate. The calculated isoelectric point (pI) for this compound is around pH 6.0.

Table 2: Common Solvents for Peptide Dissolution

The choice of solvent is crucial for successfully solubilizing your peptide.

SolventTypeRecommended ForNotes
Water / Aqueous BuffersPolar ProticHydrophilic or short peptides (<5 residues).[16][20]Always the first choice. Use sterile, purified water. Buffers (Phosphate, Tris) can help maintain pH.[17]
Acetic Acid (10% aq.)AcidicBasic peptides (net positive charge).[17][18]Helps to protonate acidic groups and increase net positive charge.
Ammonium Bicarbonate (10% aq.)BasicAcidic peptides (net negative charge).[19]Helps to deprotonate basic groups and increase net negative charge.
DMSO (Dimethyl sulfoxide)Polar AproticHighly hydrophobic peptides.[16][17][20]Use a minimal volume to dissolve, then slowly dilute with aqueous buffer. Low toxicity for cell-based assays.[16]
DMF (Dimethylformamide)Polar AproticHighly hydrophobic peptides.[16]An alternative to DMSO.

Experimental Protocols

G cluster_0 Experimental Workflow prep 1. Sample Preparation (Solubilization Protocol) uv_vis 2a. UV-Vis Analysis (Turbidity Protocol) prep->uv_vis tht 2b. ThT Assay (Fibril Detection Protocol) prep->tht data 3. Data Interpretation Assess degree and nature of aggregation uv_vis->data tht->data

Caption: General experimental workflow for assessing peptide aggregation.

Protocol 1: Standard Solubilization of this compound Peptide

This protocol outlines the basic steps for dissolving lyophilized this compound peptide.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Initial Solvent Addition: Reconstitute the peptide in sterile, distilled water to a desired stock concentration (e.g., 10 mg/mL). Add the solvent, vortex gently, and let it sit for a few minutes.

  • Assess Solubility: Observe the solution. If it is not clear, proceed to the next steps.

  • Sonication: Place the vial in a bath sonicator and sonicate for 3-5 minutes.[17][19] Check for clarity.

  • pH Adjustment (if needed): If the peptide is still not dissolved, test the pH. Adjust the pH to < 4 with a small addition of 10% acetic acid or to > 8 with 0.1% aqueous ammonia.

  • Organic Co-Solvent (last resort): If the peptide remains insoluble, use a fresh aliquot. Dissolve it in the smallest possible volume of DMSO (e.g., 10-20 µL). Once fully dissolved, add your desired aqueous buffer dropwise while vortexing to reach the final concentration.[20]

  • Final Step: Once the peptide is dissolved, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.[19] Use the supernatant for your experiments.

Protocol 2: Detection of Aggregation by UV-Vis Spectroscopy

This method uses light scattering to detect the presence of insoluble aggregates.[10][25]

  • Instrument Setup: Turn on a UV-Vis spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 600 nm down to 240 nm.

  • Blank Measurement: Use a quartz cuvette to blank the instrument using the exact same buffer or solvent your peptide is dissolved in.

  • Sample Measurement: Place your this compound peptide solution in the cuvette and run the spectral scan.

  • Data Interpretation:

    • Clear Solution: A non-aggregated peptide solution should show near-zero absorbance above 340 nm.

    • Aggregated Solution: The presence of aggregates will cause light scattering, resulting in an apparent absorbance that gradually increases at shorter wavelengths, creating a rising baseline.[10][11] The higher the baseline reading at a non-absorbing wavelength (e.g., 400 nm), the more aggregated the sample.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-like Fibrils

This is a fluorescence-based assay to specifically detect ordered, β-sheet-rich aggregates.[12][14][26]

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water. Protect from light and store at 4°C.

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM glycine-NaOH, pH 8.5.

    • Working ThT Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-50 µM.[14]

  • Assay Procedure (96-well plate format):

    • Pipette 180 µL of the working ThT solution into the wells of a black, clear-bottom 96-well plate.

    • Add 20 µL of your this compound peptide solution to each well. Include a buffer-only control.

    • Mix gently by pipetting.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[14]

    • Record the fluorescence intensity.

  • Data Interpretation: A significant increase in fluorescence intensity in the peptide-containing wells compared to the buffer-only control indicates the presence of amyloid-like fibrils.[26]

References

Technical Support Center: Optimizing HPLC Purification of Ser-Leu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of the dipeptide Seryl-Leucine (Ser-Leu). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal purification results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for purifying this compound?

A1: A reversed-phase C18 column is the most common and recommended starting point for purifying small, polar peptides like this compound.[1][2] Key parameters to consider are particle size (e.g., 3-5 µm for analytical and early prep), pore size (e.g., 100-130 Å is suitable for small peptides), and column dimensions, which depend on the required loading capacity.[3]

Q2: Which mobile phases and additives should I use for this compound purification?

A2: The standard mobile phase system for peptide purification consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[2][4]

TFA acts as an ion-pairing agent, which is crucial for achieving sharp, symmetrical peaks and good resolution for peptides.[5][6] It does this by neutralizing the charge on the peptide and suppressing unwanted interactions with the silica (B1680970) stationary phase.[5]

Q3: What is a good starting gradient for a scouting run?

A3: A wide, linear gradient is recommended for an initial scouting run to determine the approximate elution concentration of this compound. A typical starting point is a linear gradient from 5% to 95% Solvent B over 20-30 minutes. Because this compound is a small, polar dipeptide, it will likely elute at a very low concentration of acetonitrile. A shallower gradient in the low organic range is often required for optimal resolution.[7][8]

Q4: How does Trifluoroacetic Acid (TFA) concentration affect the separation?

A4: TFA concentration is a critical parameter. While 0.1% is standard, adjusting the concentration can optimize a separation. Increasing TFA concentration can sometimes improve resolution for complex mixtures, but for a simple purification, 0.05% - 0.1% is generally sufficient.[5][9] Note that TFA is a strong ion suppressant if you are using mass spectrometry (MS) detection.[10] For LC-MS applications, 0.1% formic acid is a common alternative, though it may result in broader peaks.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Q5: My this compound peak is broad and shows significant tailing. What are the possible causes and solutions?

A5: Peak tailing is a common issue, especially with polar or charged analytes.

  • Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica surface of the column can interact with the peptide, causing tailing.[12]

    • Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.1%). TFA helps to mask these silanol groups and minimize secondary interactions.[5][6]

  • Cause 2: Incorrect Mobile Phase pH: The pH of the mobile phase controls the ionization state of the peptide.[13] Inconsistent pH can lead to poor peak shape.

    • Solution: Using 0.1% TFA will maintain a low pH (around 2), which is generally optimal for peptide separations on silica-based columns.[5]

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.[14][15]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the column's capacity for your specific sample.

  • Cause 4: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be damaged.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[14]

Q6: I am seeing a split peak for my this compound sample. What should I do?

A6: Split peaks can arise from several factors related to the sample, mobile phase, or hardware.

  • Cause 1: Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or ACN) can cause peak splitting.[14] The sample doesn't properly focus on the column head.

    • Solution: Dissolve the this compound sample in the initial mobile phase (e.g., 95% Solvent A / 5% Solvent B) or a solvent with a weaker or equivalent elution strength. If you must use a strong solvent like DMSO for solubility, keep the injection volume as small as possible.

  • Cause 2: Partially Clogged Frit or Column Void: A physical obstruction at the column inlet or a void in the packing material can split the sample path.[12]

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit. If a void has formed, the column likely needs to be replaced. Using a guard column can help protect the analytical column.[16]

  • Cause 3: On-Column Degradation: The sample may be degrading on the column if the mobile phase is incompatible.

    • Solution: This is less likely for a stable dipeptide like this compound but can be investigated by collecting the fractions and analyzing them by MS.

Q7: The resolution between this compound and a close-eluting impurity is poor. How can I improve it?

A7: Improving resolution is a primary goal of method development.

  • Solution 1: Optimize the Gradient Slope: This is the most effective tool for improving resolution. Once you know the approximate elution time from a scouting run, run a much shallower gradient around that point.[8][17] For example, if this compound elutes at 15% ACN in a fast gradient, try a new gradient from 10% to 20% ACN over a longer period (e.g., 30-40 minutes).

  • Solution 2: Change the Organic Modifier: While acetonitrile is standard, changing to a different organic solvent like methanol (B129727) can alter selectivity and may resolve the co-eluting peaks.

  • Solution 3: Adjust Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve efficiency and may change selectivity.[18] However, ensure your column and peptide are stable at the chosen temperature.

  • Solution 4: Change the Stationary Phase: If other options fail, trying a different column chemistry (e.g., a C8 or Phenyl-Hexyl column) can provide a different separation selectivity.

Quantitative Data Summary

Table 1: Effect of Gradient Slope on this compound Purification

Parameter Method 1: Fast Scout Method 2: Optimized
Gradient 5-50% ACN in 15 min 8-18% ACN in 30 min
Slope (% ACN/min) 3.0 0.33
Run Time (min) 20 40
Resolution (Rs) 0.9 2.1
Peak Width (min) 0.45 0.25

| Purity (%) | 91 | >99 |

Table 2: Comparison of Mobile Phase Additives (for LC-UV at 214 nm)

Additive Concentration Peak Shape MS Compatibility
TFA 0.1% Excellent, Symmetrical Poor (Ion Suppression)[19]
Formic Acid 0.1% Good, slight tailing Excellent[10]

| DFA | 0.1% | Very Good | Good (Compromise)[11] |

Experimental Protocol

Protocol: Standard Reversed-Phase HPLC Purification of this compound

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size, 130 Å pore size.

    • Mobile Phase A: HPLC-grade water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

    • Thoroughly degas both mobile phases.

  • Sample Preparation:

    • Dissolve the crude this compound sample in Mobile Phase A to a concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.[20]

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Column Temperature: Ambient or 30°C.

    • Injection Volume: 20-50 µL (adjust based on concentration and column size).

    • Gradient Program (Optimized):

      • 0-5 min: 5% B (Isocratic hold)

      • 5-35 min: Linear gradient from 5% to 20% B

      • 35-37 min: Linear gradient to 95% B (Column wash)

      • 37-42 min: 95% B (Isocratic hold)

      • 42-43 min: Return to 5% B

      • 43-50 min: 5% B (Re-equilibration)

  • Execution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 10-15 column volumes or until the baseline is stable.

    • Inject the prepared sample.

    • Collect fractions corresponding to the main this compound peak.

    • Analyze the collected fractions for purity using the same or a faster analytical method.

  • Post-Run:

    • After the purification campaign, flush the column with a high percentage of organic solvent (e.g., 80% ACN) before storing it according to the manufacturer's recommendations.

Visualizations

hplc_method_dev start Start: Crude This compound Sample scout Scouting Run (Wide Gradient, e.g., 5-95% ACN) start->scout eval1 Evaluate Retention and Peak Shape scout->eval1 optimize Optimize Gradient (Shallow Slope Around Elution %) eval1->optimize Peak Identified eval2 Resolution (Rs > 1.5)? optimize->eval2 troubleshoot Troubleshoot (See Guide Q5-Q7) eval2->troubleshoot No load Loading Study (Increase mass on column) eval2->load Yes troubleshoot->optimize prep Preparative Run & Fraction Collection load->prep end End: Pure This compound Fractions prep->end

Caption: Workflow for HPLC method development for this compound purification.

hplc_troubleshooting start Poor Chromatogram peak_shape What is the issue? start->peak_shape tailing Peak Tailing peak_shape->tailing Shape splitting Split Peak peak_shape->splitting Integrity poor_res Poor Resolution peak_shape->poor_res Separation sol_tfa Check TFA (0.1%) tailing->sol_tfa Cause: Silanol Interaction sol_load Reduce Sample Load tailing->sol_load Cause: Overload sol_col_wash Wash/Replace Column tailing->sol_col_wash Cause: Contamination sol_solvent Match Sample Solvent to Mobile Phase splitting->sol_solvent Cause: Solvent Mismatch sol_frit Check for Clogs/ Column Void splitting->sol_frit Cause: Hardware Issue sol_gradient Decrease Gradient Slope poor_res->sol_gradient Primary Action sol_temp Adjust Temperature poor_res->sol_temp Secondary Action sol_column Try Different Column poor_res->sol_column Alternative

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Ser-Leu Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Ser-Leu in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound, like many peptides in aqueous solutions, are chemical and physical instability. Chemical instability includes hydrolysis of the peptide bond, deamidation, and oxidation.[1][2] Physical instability primarily involves aggregation and precipitation, which can be influenced by factors like pH, temperature, and concentration.[1][3]

Q2: Which chemical degradation pathways are most common for this compound?

A2: The most common chemical degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond between the serine and leucine (B10760876) residues, resulting in the formation of the individual amino acids. Other potential pathways, though generally less prominent for this specific dipeptide, include oxidation if certain reactive species are present.[1][2]

Q3: How does pH affect the stability of this compound solutions?

A3: The rate of hydrolysis of the peptide bond is highly dependent on pH. Generally, peptide bonds are most stable in a slightly acidic to neutral pH range (typically pH 4-6).[4] In highly acidic or alkaline conditions, the rate of hydrolysis increases significantly. Extreme pH levels can lead to the degradation of the peptide.[5]

Q4: What is the recommended storage procedure for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored at low temperatures, preferably frozen at -20°C or -80°C.[2][5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should also be protected from light and oxygen to prevent photo-oxidation and oxidation of amino acid residues.[2][5] For short-term storage, refrigeration at 2-8°C is acceptable, but stability should be verified for the intended duration of use.

Q5: Can this compound be used in cell culture media? What are the stability considerations?

A5: Yes, dipeptides like this compound can be used in cell culture media, often to provide a more stable source of amino acids compared to the free forms.[6] However, the stability of this compound in the complex environment of cell culture media can be affected by the presence of enzymes (proteases and peptidases) that can be released by cells, leading to enzymatic degradation.[5] The pH and temperature of the cell culture environment will also influence its chemical stability.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration in Solution

Symptoms:

  • Decreased peak area for this compound in HPLC analysis over time.

  • Reduced biological activity in experimental assays.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Peptide Hydrolysis - Verify pH: Ensure the pH of your solution is within the optimal stability range for peptides (typically pH 4-6).[4] Use a calibrated pH meter to check and adjust if necessary. - Control Temperature: Store solutions at recommended low temperatures (-20°C or -80°C) and minimize time spent at room temperature.[2][5] - Buffer Selection: Use appropriate buffers to maintain a stable pH.
Enzymatic Degradation - Sterile Filtration: If working with biological samples or cell culture media, sterile filter the solution to remove contaminating proteases. - Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail if compatible with your downstream application.
Adsorption to Surfaces - Vial Selection: Use low-protein-binding vials (e.g., polypropylene (B1209903) or silanized glass) to minimize adsorption of the peptide to the container surface.
Oxidation - Use Degassed Solvents: Prepare solutions with deoxygenated water or buffers to minimize dissolved oxygen. - Inert Atmosphere: Store solutions under an inert gas like nitrogen or argon.
Issue 2: Precipitation or Cloudiness in this compound Solution

Symptoms:

  • Visible particulate matter or turbidity in the solution.

  • Difficulty in completely dissolving the lyophilized peptide.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Solubility - Solvent Choice: While this compound is generally water-soluble, for higher concentrations, initial dissolution in a small amount of a suitable organic solvent (e.g., DMSO, DMF) followed by dilution with the aqueous buffer may be necessary. Always check the compatibility of the solvent with your experiment. - Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[7]
Aggregation - Control Concentration: Avoid preparing highly concentrated stock solutions if not necessary. Peptide aggregation can be concentration-dependent.[3] - pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.
Buffer Incompatibility - Buffer Composition: Certain buffer salts can reduce the solubility of peptides. Test different buffer systems to find the most suitable one.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solution

ParameterEffect on StabilityRecommendations
pH Most stable around pH 4-6.[4] Increased degradation at acidic (<3) and alkaline (>8) pH.[5]Maintain pH in the optimal range using appropriate buffers.
Temperature Degradation rate increases with temperature.[5]Store solutions frozen (-20°C or -80°C) for long-term stability.[2]
Oxygen Can lead to oxidative degradation of amino acid residues.[5]Use deoxygenated solvents and store under an inert atmosphere.
Enzymes Proteases and peptidases can rapidly hydrolyze the peptide bond.[5]Use sterile techniques; consider protease inhibitors for biological applications.
Concentration Higher concentrations may increase the likelihood of aggregation.[3]Prepare solutions at the lowest feasible concentration for your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound dipeptide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

  • Temperature-controlled incubator/water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Quantitative Analysis of this compound by HPLC

Objective: To quantify the concentration of this compound in an aqueous solution.

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • UV detector set at an appropriate wavelength (e.g., 210-220 nm) or a Mass Spectrometer.

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for peptide separation.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL) in the same solvent as the samples.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a fixed volume of each standard and sample.

    • Run the gradient program to elute the this compound peak.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Quantify this compound & Degradants) sampling->hplc results Analyze Data & Determine Degradation Pathways hplc->results

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway SerLeu This compound Dipeptide Ser Serine SerLeu->Ser Hydrolysis (Major Pathway) Leu Leucine SerLeu->Leu Hydrolysis (Major Pathway) Degradants Other Degradation Products (e.g., oxidized forms) SerLeu->Degradants Oxidation (Minor Pathway)

Caption: Primary degradation pathways of this compound in aqueous solution.

References

Technical Support Center: Minimizing Deletion Sequences in Ser-Leu Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of deletion sequences during the synthesis of serine-leucine (Ser-Leu) containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a concern in this compound synthesis?

A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[1] In the context of this compound synthesis, a common deletion sequence would be the peptide lacking either the serine or leucine (B10760876) residue. These impurities can be difficult to separate from the desired peptide due to similar physicochemical properties and can significantly impact the biological activity and overall yield of the final product.[2][3]

Q2: What are the primary causes of deletion sequences in Solid-Phase Peptide Synthesis (SPPS)?

A2: Deletion sequences are primarily the result of incomplete coupling reactions during a synthesis cycle. If an amino acid fails to couple to the N-terminus of the growing peptide chain, the subsequent amino acid in the sequence will be added in the next cycle, resulting in a deletion. The primary causes of incomplete coupling include:

  • Steric Hindrance: The bulky side chains of amino acids like leucine can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is a significant factor in this compound synthesis.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid.

  • Insufficient Reagent Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated by the coupling reagent, leading to a slow or incomplete reaction.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the diffusion of reagents to the reactive sites on the growing peptide chain.

Q3: How can I detect the presence of deletion sequences in my crude peptide?

A3: The most common methods for detecting deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Reversed-Phase HPLC can often separate deletion sequences from the target peptide, appearing as distinct peaks in the chromatogram.[3]

  • Mass Spectrometry: MS analysis of the crude product will show peaks corresponding to the molecular weights of the target peptide and any impurities. Deletion sequences will be identifiable by a mass difference corresponding to the missing amino acid residue.[1]

Q4: Is the this compound coupling particularly difficult?

A4: Yes, the coupling of serine to leucine, or vice-versa, can be challenging. Leucine is a β-branched amino acid, which presents significant steric hindrance. While serine is not as bulky, the overall conformation of the growing peptide chain can influence the accessibility of the N-terminus, making this coupling prone to incompleteness if standard protocols are used.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing deletion sequences during this compound synthesis.

Problem Potential Cause Recommended Solution
High percentage of Ser or Leu deletion sequence detected by HPLC/MS. Incomplete coupling of the Ser or Leu residue.1. Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated amino acid and coupling reagent before proceeding to the next deprotection step. 2. Optimize Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (DCC/DIC) to more potent aminium/uronium salt-based reagents like HATU, HCTU, or COMU, which are more effective for sterically hindered couplings.[4] 3. Increase Reagent Equivalents and Reaction Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) and extend the coupling reaction time (e.g., 1-2 hours).[5]
Persistently positive Kaiser test after coupling Ser or Leu. Severe steric hindrance or peptide aggregation.1. Change Solvent: Replace DMF with N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures and improve solvation. 2. Elevate Reaction Temperature: Gently increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for difficult couplings. This should be done with caution as it may increase the risk of racemization. 3. Use Pseudoproline Dipeptides: If synthesizing a longer peptide containing a this compound motif, consider incorporating a pseudoproline dipeptide at a preceding Ser or Thr residue to disrupt aggregation.
Low overall yield and multiple deletion peaks. General issues with the synthesis protocol.1. Ensure Complete Deprotection: Confirm complete removal of the Fmoc group after the deprotection step using a colorimetric test. Incomplete deprotection will lead to truncated, not deleted, sequences but indicates a problem with reaction efficiency. 2. Verify Reagent Quality: Use high-purity, anhydrous solvents and fresh coupling reagents. Degradation of reagents can lead to inefficient activation. 3. Monitor Resin Swelling: Ensure the resin is adequately swollen before and during the synthesis.

Data Presentation

The choice of coupling reagent significantly impacts the efficiency of peptide synthesis, especially for difficult sequences. The following tables provide a comparative overview of the performance of common coupling reagents.

Table 1: Crude Purity Comparison of Coupling Reagents for a Model Peptide

Coupling AgentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
HATU 83.63%79.85%
HCTU 78.52%81.71%
PyBOP 48.11%70.27%
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4]

Table 2: Comparative Yields for a Model Peptide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
COMU -DIPEADMF15-30>99
DCC HOBt-DCM/DMF60-120~90
Data synthesized from multiple studies to provide a comparative overview.[6]

Experimental Protocols

Protocol 1: Standard HBTU Coupling for L-Seryl-L-leucyl-L-alanyl-L-alanine

This protocol is adapted from a standard synthesis of a tetrapeptide containing the this compound sequence.[5]

  • Resin Preparation: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes. Drain and repeat the piperidine treatment for an additional 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (repeated for each amino acid):

    • Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-Ala-OH, Fmoc-Leu-OH, or Fmoc-Ser(tBu)-OH) and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and vortex for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test, indicated by yellow beads, is desired). If the test is positive (blue beads), perform a second coupling.

    • Washing: Wash the resin thoroughly with DMF.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the dried peptidyl-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: High-Efficiency HATU Coupling for Difficult Sequences

This protocol is recommended when standard methods result in significant deletion sequences.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HBTU protocol.

  • HATU Coupling:

    • Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-collidine. Allow the mixture to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.

    • Monitoring and Washing: Follow steps 3c and 3d from the HBTU protocol.

  • Continue Synthesis: Repeat the deprotection and coupling steps for subsequent amino acids.

  • Cleavage and Purification: Follow steps 5-7 from the HBTU protocol.

Mandatory Visualization

SPPS_Workflow General Workflow for a Single SPPS Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitor Completion (e.g., Kaiser Test) wash2->monitoring recouple Recouple or Cap monitoring->recouple Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative recouple->coupling

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Troubleshooting Deletion Sequences in this compound Synthesis start Deletion Sequence Detected check_coupling Review Coupling Protocol start->check_coupling double_couple Implement Double Coupling check_coupling->double_couple Initial Step change_reagent Switch to High-Efficiency Coupling Reagent (HATU/HCTU) double_couple->change_reagent If still problematic optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) change_reagent->optimize_conditions use_additives Consider Aggregation-Disrupting Additives (NMP, LiCl) optimize_conditions->use_additives success Deletion Minimized use_additives->success

Caption: Decision-making workflow for troubleshooting this compound deletion sequences.

References

Technical Support Center: Optimizing Cleavage of Ser-Leu from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the cleavage of Serine-Leucine (Ser-Leu) dipeptides from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail and why are scavengers essential? A cleavage cocktail is a reagent mixture, typically with a strong acid as its main component, designed to cleave the synthesized peptide from the resin and remove side-chain protecting groups simultaneously.[1] The most common strong acid used is Trifluoroacetic Acid (TFA).[2][3] During this process, protective groups (e.g., Boc, tBu) are removed, generating highly reactive carbocations.[1][4] Scavengers are nucleophilic compounds added to the cocktail to "trap" these reactive species, preventing them from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues.[5][6]

Q2: What specific side reactions should be considered for a Serine-containing peptide? The primary side reaction of concern for Serine during acidic cleavage is the O-alkylation of its hydroxyl group.[6] Carbocations generated from tert-butyl-based protecting groups can attach to the serine side chain, leading to impurities that may be difficult to remove.

Q3: Which scavengers are recommended for a this compound dipeptide? For a simple dipeptide like this compound, a standard cleavage cocktail is often sufficient. The most critical scavenger is one that effectively traps carbocations to prevent O-alkylation of the Serine residue. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[4] A common general-purpose cocktail is a mixture of TFA, TIS, and water.[3][5]

Q4: What is the optimal time for the cleavage reaction? A typical cleavage reaction is run for 2-3 hours at room temperature.[2] However, the optimal time can depend on the specific protecting groups and resin linker used.[7] If incomplete cleavage or deprotection is suspected, the reaction time can be extended to 4 hours.[8] It is often advisable to perform a small-scale trial cleavage to determine the best conditions for your specific synthesis.[7][9]

Q5: How can I confirm that cleavage from the resin is complete? If you suspect incomplete cleavage is the cause of low yield, you can perform a qualitative test on the resin beads after the procedure. The Kaiser test is a sensitive colorimetric assay that detects free primary amines, which would be present on the N-terminus of any peptide remaining on the resin.[9] A deep blue or purple color indicates incomplete cleavage.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of this compound from the resin.

ProblemPotential Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete Cleavage: Reaction time was too short, or reagents (TFA, scavengers) were degraded.[2][9]• Extend the cleavage reaction time to 4 hours.[8]• Use fresh, high-quality TFA and scavengers.[10]• Perform a post-cleavage Kaiser test on the resin to confirm if the peptide is still attached.[9]
Inefficient Precipitation: The short dipeptide may have some solubility in the ether/TFA mixture, or the precipitation conditions were not optimal.[2][11]• Ensure the precipitation solvent (e.g., cold methyl tert-butyl ether or diethyl ether) is pre-chilled to -20°C or colder.[5]• Use a sufficient volume of ether, typically 8-10 times the volume of the TFA filtrate.[2]• If no precipitate forms, try reducing the volume of the TFA solution under a gentle stream of nitrogen before adding cold ether.[11]• Consider overnight incubation at 4°C or -20°C to maximize precipitation.[12]
Multiple Peaks in HPLC/MS (Impure Peptide) O-alkylation of Serine: The hydroxyl side chain of Serine was modified by carbocations (e.g., a +56 Da adduct from a tert-butyl group).[5][6]• Ensure an adequate concentration of a carbocation scavenger like Triisopropylsilane (TIS). A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is recommended.[4][5]
Incomplete Removal of Protecting Groups: Side-chain protecting groups (e.g., on Serine) were not fully removed.[2][5]• Extend the cleavage reaction time.[5]• Confirm that the cleavage cocktail and reaction time are appropriate for the specific protecting groups used in your synthesis.[7]
No Precipitate Forms After Adding Ether High Solubility of Dipeptide: Short peptides can be soluble in the TFA/ether mixture, especially if a large volume of cleavage cocktail was used.[11]• Reduce the volume of the TFA filtrate by evaporation (e.g., under a stream of nitrogen) to concentrate the peptide before adding cold ether.[11]• Try a different or mixed non-polar solvent system, such as a mixture of ether and hexane.[5]

Cleavage Cocktail Compositions

The selection of the cleavage cocktail is critical for obtaining a high-purity peptide. For this compound, a standard cocktail is usually effective.

Reagent NameComposition (v/v)Target Peptides & Remarks
Standard Cocktail 95% TFA 2.5% Water 2.5% TISGeneral-purpose cocktail suitable for most peptides, including those with Serine. TIS effectively scavenges carbocations.[3][5]
Reagent K 82.5% TFA 5% Phenol 5% Water 5% Thioanisole 2.5% EDTRecommended for peptides with multiple sensitive residues like Cys, Met, Trp, and Arg. Not typically necessary for a simple this compound dipeptide.[1][5]
Reagent B 88% TFA 5% Phenol 5% Water 2% TISAn "odorless" cocktail that uses TIS in place of thiol-based scavengers. Effective for peptides with trityl-based protecting groups.[13]

Detailed Experimental Protocols

Protocol 1: Standard Cleavage of this compound Peptide

This protocol is suitable for cleaving a this compound dipeptide from an acid-labile resin (e.g., Wang or Rink Amide) using a standard TFA/TIS/Water cocktail.

Materials:

  • Dried Peptidyl-Resin (e.g., 50-100 mg)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold Methyl tert-butyl ether (MTBE) or Diethyl Ether (-20°C)

  • Reaction vessel (with frit) or sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Ensure the peptidyl-resin is thoroughly washed with dichloromethane (B109758) (DCM) to remove any residual DMF and dried completely under a vacuum for at least one hour.[5] It is crucial the resin is dry to prevent side reactions.[1]

  • Cleavage Cocktail Preparation (Perform in a fume hood):

    • Prepare the cleavage cocktail fresh immediately before use.[8]

    • For 100 mg of resin, prepare 2 mL of the cocktail.[5]

    • Combine the reagents in the following ratio: 95% TFA, 2.5% TIS, and 2.5% Water .[3][5]

    • For a 2 mL total volume, this corresponds to: TFA (1.90 mL), TIS (0.05 mL), and Water (0.05 mL).[1]

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling or gentle agitation.[2]

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide into a clean collection tube.[2]

    • Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) to ensure complete recovery, combining all filtrates.[2][5]

  • Peptide Precipitation:

    • In a suitable centrifuge tube, add cold MTBE or diethyl ether (approximately 8-10 times the volume of the collected TFA filtrate).[2]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by adding another portion of cold ether, vortexing briefly, centrifuging, and decanting the ether. Repeat this wash step two more times to remove residual scavengers and byproducts.[2]

  • Drying:

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[2]

Visualizations

experimental_workflow start Start: Dry Peptidyl-Resin prep_cocktail Prepare Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) start->prep_cocktail cleavage Cleavage Reaction (2-3 hours at RT) prep_cocktail->cleavage filtration Filter Resin Collect Filtrate cleavage->filtration wash_resin Wash Resin with TFA (Combine Filtrates) filtration->wash_resin precipitation Precipitate Peptide (Add to 8-10 vol. Cold Ether) wash_resin->precipitation centrifuge Centrifuge to Pellet Peptide precipitation->centrifuge wash_pellet Wash Pellet with Cold Ether (3x) centrifuge->wash_pellet dry_pellet Dry Peptide Pellet wash_pellet->dry_pellet end End: Purified, Dry Peptide dry_pellet->end

Caption: Standard experimental workflow for peptide cleavage from resin.

troubleshooting_logic start Problem Encountered low_yield Low Peptide Yield? start->low_yield e.g. impurity Impurity Detected? start->impurity e.g. kaiser_test Perform Kaiser Test on Resin low_yield->kaiser_test Yes check_mass Check Mass Spec Data impurity->check_mass Yes kaiser_pos Kaiser Test Positive? kaiser_test->kaiser_pos extend_time Solution: Extend Cleavage Time (4h) Use Fresh Reagents kaiser_pos->extend_time Yes (Incomplete Cleavage) inefficient_ppt Solution: Optimize Precipitation (More cold ether, -20°C O/N) kaiser_pos->inefficient_ppt No (Cleavage OK) mass_plus_56 Mass +56 Da Adduct? check_mass->mass_plus_56 alkylation Cause: Ser O-alkylation mass_plus_56->alkylation Yes incomplete_deprot Cause: Incomplete Deprotection mass_plus_56->incomplete_deprot No fix_alkylation Solution: Ensure Sufficient TIS in Cocktail alkylation->fix_alkylation fix_deprot Solution: Extend Cleavage Time incomplete_deprot->fix_deprot

Caption: A decision tree for troubleshooting common peptide cleavage issues.

References

Technical Support Center: Ser-Leu Analog Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address challenges with the poor solubility of Ser-Leu (Serine-Leucine) analogs. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound analogs poorly soluble in aqueous solutions?

The solubility of this compound analogs is primarily dictated by their amino acid composition.[1][2][3] Leucine is a hydrophobic amino acid, meaning it repels water.[1][2][4] If your analog has a high proportion of hydrophobic residues, it will likely have limited solubility in aqueous buffers.[1][2][5][6] The overall charge of the peptide at a given pH also significantly influences its solubility; solubility is lowest at the isoelectric point (pI), where the net charge is zero.[2][7]

Q2: What is the first solvent I should try for my this compound analog?

For any new peptide, it is always recommended to first test solubility in a small amount of sterile, distilled water.[8][9][10] Many short peptides (less than 5-6 amino acids) will dissolve in water, especially if they have a net charge.[6][10][11] If the analog does not dissolve, the next step depends on its overall charge and hydrophobicity.

Q3: How does pH affect the solubility of my peptide?

Adjusting the pH of the solution is a critical step in solubilizing peptides.[1][7][12] Solubility is generally lowest at the peptide's isoelectric point (pI) and increases as the pH moves away from the pI.[2][7]

  • For acidic peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution, then dilute to the desired concentration.[1][13]

  • For basic peptides (net positive charge): Attempt to dissolve the peptide in a small amount of an acidic solution, such as 10-25% acetic acid, before diluting with water.[1][13]

Lyophilized peptides often contain residual trifluoroacetic acid (TFA) from purification, which can make the initial solution acidic.[12] Keep this in mind when adjusting the pH.

Q4: My this compound analog is neutral and insoluble in water. What should I do?

Neutral and hydrophobic peptides often require a small amount of an organic co-solvent to dissolve.[1][11][14]

  • Attempt to dissolve the peptide in a minimal volume of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[1][5][11][14] DMSO is often preferred for biological assays due to its relatively low toxicity.[5]

  • Once dissolved, slowly add the aqueous buffer to the peptide-solvent mixture drop-by-drop while vortexing or stirring.[8][14] This gradual dilution is crucial to prevent the peptide from precipitating.[8]

Caution: If your peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize these residues.[1][5] Use DMF as an alternative.[1][10]

Q5: What is the maximum concentration of organic solvent I can use in my cell-based assay?

For most cellular assays, the final concentration of DMSO should generally not exceed 1%, although some cell lines may tolerate up to 5%.[1][13] It is crucial to determine the tolerance of your specific experimental system to the chosen organic solvent. Always run a vehicle control (buffer with the same final concentration of the organic solvent) to account for any solvent-induced effects.

Troubleshooting Guide

Issue 1: The lyophilized peptide powder will not dissolve in the initial solvent.
Possible Cause Solution
Incorrect initial solvent choice. Use the solubility decision workflow below. Start with sterile water. If that fails, assess the peptide's net charge to decide between an acidic or basic buffer. For neutral/hydrophobic peptides, use a minimal amount of an organic co-solvent.[10]
Peptide aggregation. Sonication can help break up aggregates and improve dissolution.[1][5][8] Perform brief sonication cycles (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[5]
Insufficient mixing. Ensure thorough mixing by vortexing the solution.[1][8]
Low temperature. Gentle warming (up to 40°C) can sometimes improve solubility, but use this method with caution to avoid peptide degradation.[6][14]
Issue 2: The peptide dissolves in an organic solvent but precipitates when diluted with aqueous buffer.
Possible Cause Solution
Exceeded solubility limit. The peptide's solubility in the final aqueous buffer is lower than the concentration you are trying to achieve.
Action 1: Slow Down Dilution: Add the peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring.[8] This prevents localized high concentrations that lead to precipitation.
Action 2: Reduce Final Concentration: You may need to work with a lower final concentration of the peptide in your assay.
Action 3: Re-dissolve and Re-evaluate: If the peptide precipitates, it may need to be lyophilized again before attempting to re-dissolve it under different conditions, such as a lower final concentration or a different buffer system.[5]

Quantitative Data Summary

The solubility of a specific this compound analog is highly dependent on its modifications (e.g., N-terminal acetylation, C-terminal amidation) which affect its overall charge. The following table provides a hypothetical example for a neutral, hydrophobic this compound analog ("Ac-Ser-Leu-NH₂") to illustrate the effect of different solvents.

Solvent System Solubility (mg/mL) Notes
Sterile Deionized Water< 0.1Essentially insoluble.
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Salts in buffers can sometimes hinder solubility.[9]
10% Acetic Acid< 0.1Ineffective for a neutral peptide.
100% DMSO> 25Readily soluble.[1]
10% DMSO in Water~1.0Achievable, but requires careful, slow dilution.
5% Acetonitrile in Water~0.5Lower solubility compared to DMSO co-solvent.

Note: This data is illustrative. Always perform a small-scale solubility test with your specific analog before dissolving the entire sample.[1][8][10][11]

Experimental Protocols

Protocol 1: Systematic Approach for Solubilizing a New this compound Analog
  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][6][8]

  • Initial Test: Weigh a small amount of the peptide (e.g., 1 mg) for the solubility test.[8][10]

  • Step 1 (Water): Add a defined volume of sterile, distilled water (e.g., 100 µL) to attempt to make a 10 mg/mL stock. Vortex thoroughly.[8] If the solution is clear, the peptide is soluble.

  • Step 2 (pH Adjustment):

    • Calculate Net Charge: Determine the peptide's net charge at neutral pH. Assign +1 for basic residues (Lys, Arg, His, N-terminus) and -1 for acidic residues (Asp, Glu, C-terminus).[10][11]

    • If Net Charge is Positive: If the peptide did not dissolve in water, add 10% acetic acid dropwise.

    • If Net Charge is Negative: If the peptide did not dissolve in water, add 0.1M ammonium bicarbonate dropwise.

  • Step 3 (Organic Co-solvent): If the peptide is neutral and insoluble in water, use a new 1 mg aliquot.

    • Add a minimal volume of pure DMSO (e.g., 20-30 µL) and vortex until the peptide is fully dissolved.[11][14]

    • Place the tube on a vortex mixer at a medium speed.

    • Very slowly, add your desired aqueous buffer drop-by-drop to the stirring DMSO solution until you reach the final desired concentration.[8]

  • Final Check: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[1][7] Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.[7]

Visualizations

Logical Workflow for Troubleshooting Solubility

This diagram outlines the decision-making process for solubilizing a problematic this compound analog.

G start Start: Lyophilized This compound Analog test_water Try dissolving a small amount in sterile water start->test_water is_soluble1 Is it soluble? test_water->is_soluble1 success Success: Prepare stock solution and proceed with experiment is_soluble1->success Yes calc_charge Calculate Net Charge of the Peptide is_soluble1->calc_charge No charge_gate What is the net charge? calc_charge->charge_gate acidic Net Charge is Negative: Try 0.1M NH4HCO3 charge_gate->acidic < 0 basic Net Charge is Positive: Try 10% Acetic Acid charge_gate->basic > 0 neutral Net Charge is Zero: Use Organic Co-solvent (e.g., DMSO) charge_gate->neutral = 0 is_soluble2 Is it soluble? acidic->is_soluble2 basic->is_soluble2 slow_dilute Slowly dilute with aqueous buffer while stirring neutral->slow_dilute is_soluble2->success Yes fail Failure: Consider peptide modification or re-synthesis is_soluble2->fail No is_soluble3 Is it soluble? precip Does it precipitate? slow_dilute->precip precip->success No precip->fail Yes

Caption: Decision workflow for systematic peptide solubility testing.

Hypothetical Signaling Pathway Inhibition

This compound analogs are often designed as competitive inhibitors for dipeptide transporters or as mimetics of protein interaction domains. This diagram illustrates a hypothetical pathway where a this compound analog blocks a receptor, preventing downstream signaling.

G cluster_membrane Cell Membrane Receptor Dipeptide Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates Ligand Endogenous This compound Ligand Ligand->Receptor Binds & Activates Analog This compound Analog (Antagonist) Analog->Receptor Blocks Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response

Caption: Inhibition of a signaling pathway by a this compound analog.

References

Technical Support Center: Ser-Leu Dipeptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the Ser-Leu (Seryl-Leucine) dipeptide in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence this compound stability in aqueous buffers?

A1: The stability of the this compound dipeptide is primarily influenced by several factors:

  • pH: The rate of hydrolysis of the peptide bond is pH-dependent. Stability is generally lowest at acidic and alkaline pH values, with a region of optimal stability typically around neutral pH.

  • Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.

  • Enzymatic Degradation: Buffers or solutions contaminated with proteases or peptidases can lead to rapid enzymatic degradation of the dipeptide.

  • Buffer Composition: The components of the buffer itself can sometimes influence stability, although this is a lesser effect compared to pH and temperature.

Q2: What are the expected degradation pathways for this compound?

A2: The primary degradation pathway for this compound in aqueous buffer is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, Serine and Leucine. This reaction is catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Q3: Which analytical method is most suitable for assessing this compound stability?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for assessing the stability of peptides like this compound.[1] This technique allows for the separation and quantification of the intact dipeptide from its degradation products (Serine and Leucine) over time. The percentage of intact this compound remaining at each time point can be calculated to determine its stability.

Q4: How should I prepare stock solutions of this compound for stability studies?

A4: It is recommended to prepare fresh stock solutions of this compound for each experiment to ensure accuracy. If a stock solution must be prepared in advance, it should be dissolved in a high-purity solvent (e.g., ultrapure water or a stable buffer at neutral pH), aliquoted into single-use vials, and stored at -80°C to minimize degradation from freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid loss of this compound in my buffer.

  • Possible Cause 1: Incorrect pH. The buffer pH may be too acidic or alkaline, accelerating hydrolysis.

    • Troubleshooting Step: Verify the pH of your buffer using a calibrated pH meter. Adjust the pH if necessary to the desired range for your experiment.

  • Possible Cause 2: Enzymatic Contamination. The buffer or your experimental setup may be contaminated with proteases.

    • Troubleshooting Step: Use sterile, nuclease-free water and reagents to prepare buffers.[2] Filter-sterilize the final buffer solution. Work in a clean environment to minimize microbial contamination.

  • Possible Cause 3: High Temperature. The incubation temperature may be too high.

    • Troubleshooting Step: Ensure your incubator or water bath is set to the correct temperature and is properly calibrated. For baseline stability, consider running a control experiment at a lower temperature (e.g., 4°C).

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Buffer Preparation. Minor variations in buffer pH or composition between batches can affect stability.

    • Troubleshooting Step: Prepare a large batch of buffer for the entire set of experiments to ensure consistency. Always re-check the pH before use.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting the this compound stock solution to multiple freeze-thaw cycles can lead to degradation.

    • Troubleshooting Step: Aliquot the stock solution into single-use tubes to avoid repeated freezing and thawing.[3]

  • Possible Cause 3: Adsorption to Surfaces. Peptides can sometimes adsorb to the surfaces of plasticware.

    • Troubleshooting Step: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the dipeptide.[3]

Experimental Protocols

Protocol 1: Preparation of 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.4

This protocol outlines the preparation of 1 liter of 1X PBS.

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile storage bottles

Procedure:

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.[4]

  • Stir the solution until all salts are completely dissolved.

  • Adjust the pH of the solution to 7.4 using HCl or NaOH.

  • Add distilled water to bring the final volume to 1 liter.

  • For long-term storage and to prevent microbial growth, sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.[4][5]

  • Store the sterilized buffer at room temperature.

Protocol 2: Preparation of 10 mM Tris-HCl Buffer, pH 7.4

This protocol details the preparation of a 10 mM Tris-HCl buffer.

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Hydrochloric acid (HCl), concentrated

  • Nuclease-free water

  • Sterile storage bottles

Procedure:

  • To prepare a 1 M Tris-HCl stock solution, dissolve 121.14 g of Tris base in 800 mL of nuclease-free water.[2]

  • Slowly add concentrated HCl to adjust the pH to 7.4. This is an exothermic reaction, so allow the solution to cool to room temperature before final pH measurement and adjustment.[2]

  • Bring the final volume of the stock solution to 1 liter with nuclease-free water.

  • To prepare the 10 mM working solution, dilute the 1 M stock solution 1:100 with nuclease-free water (e.g., add 10 mL of 1 M stock to 990 mL of nuclease-free water).

  • Filter-sterilize the final working solution and store it at 4°C.

Protocol 3: HPLC-Based Assessment of this compound Stability

This protocol provides a general workflow for assessing the stability of this compound in a chosen buffer.

Materials:

  • This compound dipeptide

  • Selected buffer (e.g., PBS or Tris-HCl)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • Thermostated incubator or water bath

  • Low-protein-binding tubes

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the sample.

  • Immediately stop the degradation by adding a quenching solution.

  • Analyze the samples by RP-HPLC. The intact this compound and its degradation products should have distinct retention times.

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to determine the stability profile. The half-life (t₁/₂) can be calculated by fitting the data to a first-order decay model.

Data Presentation

Buffer SystempHTemperature (°C)Expected Relative StabilityRationale
Phosphate Buffered Saline7.44HighNeutral pH and low temperature minimize hydrolysis.
Phosphate Buffered Saline7.425ModerateRoom temperature will increase the rate of hydrolysis compared to 4°C.
Phosphate Buffered Saline7.437LowerPhysiological temperature further accelerates hydrolysis.
Citrate Buffer5.037LowAcidic pH catalyzes peptide bond hydrolysis.
Carbonate-Bicarbonate Buffer9.037LowAlkaline pH catalyzes peptide bond hydrolysis.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_peptide Prepare this compound Stock Solution incubate Incubate at Controlled Temperature prep_peptide->incubate prep_buffer Prepare and Validate Buffer prep_buffer->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc RP-HPLC Analysis quench->hplc data_proc Integrate Peak Areas hplc->data_proc calc Calculate % Remaining data_proc->calc plot Plot Stability Curve & Determine Half-life calc->plot

Caption: Experimental workflow for assessing this compound stability.

Logical_Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_further_investigation Further Investigation start Unexpected Degradation? check_ph Verify Buffer pH start->check_ph check_temp Confirm Incubation Temperature start->check_temp check_reagents Assess Reagent Quality & Sterility start->check_reagents adjust_ph Re-prepare or Adjust Buffer pH check_ph->adjust_ph calibrate_temp Calibrate Equipment check_temp->calibrate_temp use_sterile Use Sterile Filtration & Aseptic Technique check_reagents->use_sterile freeze_thaw Review Handling: Aliquot Stocks adjust_ph->freeze_thaw calibrate_temp->freeze_thaw use_sterile->freeze_thaw adsorption Consider Adsorption: Use Low-Binding Ware freeze_thaw->adsorption

Caption: Troubleshooting logic for unexpected this compound degradation.

References

reducing racemization during Ser-Leu synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides troubleshooting advice and answers to frequently asked questions regarding racemization during the synthesis of the dipeptide Ser-Leu. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide synthesis?

A1: The primary cause of racemization during peptide bond formation is the activation of the carboxylic acid of the N-protected amino acid. This activation can lead to the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] The planar structure of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which leads to a planar enolate intermediate and subsequent racemization.[1][2][3]

Q2: Why is Serine (Ser) susceptible to racemization?

A2: While not as prone to racemization as residues like Cysteine or Histidine, Serine can undergo racemization, especially under non-optimized coupling conditions.[1][4] The activation of its carboxyl group for coupling can initiate the formation of the problematic oxazolone intermediate.[5] Studies have confirmed that serine can racemize when it is an internally bound residue in a peptide chain, highlighting its susceptibility.[6][7]

Q3: How does the choice of coupling reagent affect racemization of Serine?

A3: The choice of coupling reagent and the use of additives are critical factors in controlling racemization.[4] Carbodiimide reagents like DIC, when used in combination with additives such as HOBt, HOAt, or Oxyma, are effective at suppressing racemization.[3][4][5] These additives form reactive intermediates (activated esters) that couple with the amine component with minimal racemization.[4][8] On the other hand, some highly reactive phosphonium (B103445) or aminium/uronium reagents might increase the risk of racemization if activation times are prolonged.[3][5]

Q4: What role does the base play in Serine racemization?

A4: The strength and steric hindrance of the base used during the coupling reaction significantly influence the rate of racemization.[4][5] Stronger, less hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) can increase racemization by directly abstracting the alpha-proton of the activated amino acid.[4][5] It is preferable to use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) to minimize this side reaction.[4][5][9]

Q5: Can reaction temperature influence the extent of racemization?

A5: Yes, elevated temperatures accelerate the rate of racemization.[5] Coupling reactions should ideally be performed at room temperature or below (e.g., 0°C).[1] In microwave-assisted peptide synthesis, where temperatures can be high, it is crucial to control the temperature. Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during this compound synthesis.

Problem: High levels of the D-Ser-L-Leu diastereomer are detected in my final product.

This common issue can stem from several factors related to your reaction conditions. Follow this workflow to diagnose and solve the problem.

G Troubleshooting Workflow for this compound Racemization start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent Are you using an additive like HOBt or Oxyma? start->coupling_reagent base_check Step 2: Examine Base Which base are you using (e.g., DIEA, NMM)? coupling_reagent->base_check Yes solution_coupling Solution: Add an equimolar amount of HOBt or Oxyma with your coupling reagent (e.g., DIC). This suppresses oxazolone formation. coupling_reagent->solution_coupling No temp_check Step 3: Check Temperature Is the reaction temperature elevated (e.g., >25°C)? base_check->temp_check Using NMM/Collidine solution_base Solution: Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount. base_check->solution_base Using DIEA/TEA solution_temp Solution: Perform the coupling at a lower temperature, such as 0°C to room temperature. Avoid unnecessary heating. temp_check->solution_temp Yes (>25°C) end_node Racemization Minimized temp_check->end_node No (≤25°C) solution_coupling->base_check solution_base->temp_check solution_temp->end_node

Caption: A decision tree for troubleshooting racemization.

Quantitative Data

The selection of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-Ser diastereomer formed when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu under various conditions.

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Ser FormationReference
DIC / HOBtNMM25Low (not specified)[5]
DIC / OxymaDIPEA251.8%[11][12]
HATUNMM25Noticeable[12]
HBTUDIPEA25Higher than DIC/Oxyma[11]
PyBopDIPEA25Higher than DIC/Oxyma[11]

Data compiled from studies on racemization-prone amino acids.[5][11][12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH using DIC/HOBt

This protocol details a standard method for coupling Fmoc-protected serine with minimal racemization during solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Fmoc-Ser(tBu)-OH

  • Resin-bound peptide with a free N-terminal amine (e.g., H-Leu-Resin)

  • Diisopropylcarbodiimide (DIC)

  • 1-hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • N-methylmorpholine (NMM) (if required)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC to the solution. Allow the activation to proceed for no more than 5-10 minutes at room temperature to minimize potential side reactions.[5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. If the N-terminal amine on the resin is protonated (e.g., as a hydrochloride salt), add 1 equivalent of a mild base like NMM. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.

Protocol 2: Chiral HPLC Analysis of this compound Diastereomers

This protocol provides a general method for quantifying the level of racemization in the synthesized this compound dipeptide.

Objective: To separate and quantify the desired L-Ser-L-Leu from its D-Ser-L-Leu diastereomer.

Materials:

  • Crude synthetic this compound dipeptide (cleaved from resin and deprotected)

  • HPLC system with a UV or MS detector

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+), CHIRALPAK ZWIX)[13][14]

  • Appropriate mobile phase (typically a mixture of organic solvents like acetonitrile/methanol with water and additives like TFA or formic acid, as recommended by the column manufacturer)[13][14]

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column. Run the separation using an isocratic or gradient elution method optimized for the specific column and dipeptide. The different stereochemistries of the L-L and D-L dipeptides will cause them to interact differently with the chiral stationary phase, resulting in different retention times.[13]

  • Detection and Quantification: Monitor the elution of the diastereomers using a UV detector (e.g., at 214 nm) or a mass spectrometer. The area under each peak corresponds to the relative amount of each diastereomer.

  • Calculation: Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-Ser-L-Leu peak / (Area of L-Ser-L-Leu peak + Area of D-Ser-L-Leu peak)] x 100.

References

Technical Support Center: Enhancing Ser-Leu Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for enhancing the resolution between Serine (Ser) and Leucine (Leu).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic separation of Serine and Leucine.

Q1: Why are my Serine and Leucine peaks co-eluting or showing poor resolution in Reverse-Phase (RP) HPLC?

A1: Poor resolution of Serine and Leucine in RP-HPLC is a common challenge due to their polar nature, which leads to poor retention on traditional C18 columns.[1][2] Here are the primary factors and troubleshooting steps:

  • Insufficient Retention: Serine and Leucine are highly polar and may elute near the void volume.

    • Solution: Consider switching to a more suitable chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.[2][3][4]

  • Mobile Phase Composition: The pH and buffer concentration of your mobile phase are critical.

    • Solution: Adjusting the mobile phase pH can alter the ionization state of the amino acids, thereby affecting their interaction with the stationary phase.[5] Experiment with different buffer concentrations, as this can influence peak shape and retention.[3][6]

  • Inappropriate Stationary Phase: A standard C18 column may not be providing the necessary selectivity.

    • Solution: Employ a column with a different stationary phase, such as one with better end-capping or a polar-embedded phase.[7] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be effective for underivatized amino acids.[1]

Q2: How can I improve the separation of Serine and Leucine using HILIC?

A2: HILIC is an excellent technique for separating polar compounds like Serine and Leucine without derivatization.[2][4] Optimization is key to achieving baseline resolution.

  • Mobile Phase Optimization: The organic content and buffer concentration in the mobile phase are critical parameters.

    • High Organic Content: HILIC separation relies on partitioning between a high organic mobile phase and a water-enriched layer on the stationary phase.[3] Ensure your initial mobile phase has a high percentage of an organic solvent like acetonitrile (B52724).

    • Buffer Concentration: The salt concentration in the mobile phase (e.g., ammonium (B1175870) formate) influences peak shape and retention.[3] Testing concentrations between 5 mM and 20 mM is recommended to find the optimal balance.[3]

    • Gradient Profile: A shallow gradient, especially at the beginning of the run, can significantly improve the resolution of closely eluting peaks like Leucine and its isomer, Isoleucine.[8]

  • Column Selection: Different HILIC stationary phases offer varying selectivities.

    • Solution: Zwitterionic or penta-hydroxy based HILIC columns have shown excellent performance for amino acid separations.[3][4]

Q3: My analysis requires the separation of D- and L-enantiomers of Serine and Leucine. What is the best approach?

A3: The separation of enantiomers requires a chiral environment. This can be achieved through two primary methods:

  • Chiral Stationary Phases (CSPs): This is a direct method where a chiral selector is immobilized on the stationary phase.

    • Crown-ether based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[9]

    • Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin): These are also highly effective for resolving underivatized amino acid enantiomers and are compatible with a range of mobile phases.[10]

  • Derivatization with a Chiral Reagent: This is an indirect method where the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11]

    • Common Reagents: Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) can be used to form diastereomeric isoindole derivatives.[11]

Q4: I'm observing significant peak tailing. What are the common causes and solutions?

A4: Peak tailing can compromise resolution and quantification. The causes are often related to secondary interactions or issues with the HPLC system.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with basic functional groups on the analytes.

    • Solution: Use a well-end-capped column. Alternatively, add a competitive agent like triethylamine (B128534) to the mobile phase to mask the active silanol sites.[7]

  • Column Contamination or Degradation: Accumulation of sample matrix components can lead to active sites and peak tailing.

    • Solution: Implement a regular column flushing and regeneration protocol.[12] Using a guard column can also protect the analytical column.

  • System Dead Volume: Poorly connected fittings can create void volumes, leading to band broadening and tailing peaks.[13]

    • Solution: Ensure all fittings, especially at the column inlet and outlet, are properly installed and that tubing is cut cleanly and squarely.[13]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor resolution between Serine and Leucine.

G start Poor Ser/Leu Resolution check_mode Is the Chromatographic Mode Appropriate? start->check_mode rp_issue RP-HPLC: Likely poor retention for polar analytes. check_mode->rp_issue No hilic_mode HILIC or other appropriate mode. check_mode->hilic_mode Yes switch_hilic Action: Switch to HILIC or another suitable mode. rp_issue->switch_hilic check_params Review Mobile Phase & Column Parameters hilic_mode->check_params mp_pH Is Mobile Phase pH Optimal? check_params->mp_pH adjust_pH Action: Adjust pH to alter analyte ionization. mp_pH->adjust_pH No mp_conc Is Buffer/Salt Conc. Optimal? mp_pH->mp_conc Yes resolution_ok Resolution Achieved adjust_pH->resolution_ok adjust_conc Action: Optimize buffer conc. (e.g., 5-20 mM for HILIC). mp_conc->adjust_conc No gradient Is Gradient Profile Optimized? mp_conc->gradient Yes adjust_conc->resolution_ok adjust_gradient Action: Use a shallower gradient. gradient->adjust_gradient No check_column Inspect Column & System gradient->check_column Yes adjust_gradient->resolution_ok peak_shape Are peaks tailing or fronting? check_column->peak_shape fix_tailing Action: Check for secondary interactions, dead volume, or contamination. peak_shape->fix_tailing Yes peak_shape->resolution_ok No fix_tailing->resolution_ok

Caption: Troubleshooting decision tree for poor Ser/Leu resolution.

Experimental Protocols & Data

Below are detailed experimental protocols derived from established methods for the separation of Serine and Leucine.

Protocol 1: HILIC Separation of Underivatized Amino Acids

This method is adapted for the separation of polar, underivatized amino acids, including Serine and Leucine.[3]

Methodology:

  • Column: HALO Penta-hydroxy based column.

  • Mobile Phase A: 0.15% formic acid in acetonitrile and 10 mM ammonium formate (B1220265) buffer (85:15 v/v).

  • Mobile Phase B: 0.15% formic acid in 10 mM ammonium formate buffer (pH 3.0).

  • Gradient Program:

    • Start with a high concentration of the organic mobile phase to ensure retention of polar analytes.

    • A shallow gradient is then applied to elute the compounds based on their hydrophilicity.

  • Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive ion mode.[3]

Time (min)% Mobile Phase B
0.00.0
10.05.0
15.037.5
15.595.0
20.095.0
20.50.0
25.00.0

Table 1: Example HILIC Gradient Program.[3]

Protocol 2: Chiral Separation of Serine Enantiomers

This protocol is designed for the baseline resolution of D- and L-Serine using a chiral stationary phase.[9]

Methodology:

  • Column: ChiroSil® SCA(-) Crown-Ether CSP (15 cm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: 84% Methanol / 16% Water, with 5 mM Perchloric Acid (HClO₄).[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV or MS.

Performance Data:

Analytek' 1 (Retention Factor)α (Selectivity Factor)Resolution (Rs)
DL-Serine1.371.99Baseline (<10 min)

Table 2: Performance data for chiral separation of Serine on a Crown-Ether CSP.[9]

Protocol 3: Ion-Exchange Chromatography (IEC) for Amino Acid Separation

IEC separates molecules based on their net charge, which is dependent on the mobile phase pH.[14][15]

Methodology:

  • Column: A cation-exchange column (e.g., Dowex 50) is typically used.[16]

  • Mobile Phase: A pH gradient is employed using volatile buffers like ammonium acetate (B1210297) or ammonium formate, which are compatible with MS.[16]

  • Temperature Control: Temperature can significantly affect the separation of Threonine and Serine. Lowering the temperature can improve their resolution, while a temperature gradient may be necessary for the overall chromatogram.[5]

  • Detection: Post-column derivatization with ninhydrin (B49086) followed by UV detection, or alternatively, MS.[5]

Logical Relationships in Chromatography

The interplay between key chromatographic parameters determines the final resolution.

G cluster_params Primary Parameters cluster_factors Influencing Factors efficiency Efficiency (N) Plate Count resolution Resolution (Rs) efficiency->resolution selectivity Selectivity (α) Separation Factor selectivity->resolution retention Retention (k') Capacity Factor retention->resolution column Column (Length, Particle Size) column->efficiency mobile_phase Mobile Phase (Composition, pH) mobile_phase->selectivity mobile_phase->retention stationary_phase Stationary Phase (Chemistry) stationary_phase->selectivity temperature Temperature temperature->selectivity temperature->retention

Caption: Factors influencing chromatographic resolution (Rs).

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ser-Leu and Ala-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the dipeptides Seryl-Leucine (Ser-Leu) and Alanyl-Leucine (Ala-Leu). While direct comparative studies are limited, this document synthesizes available research on their individual properties, offering insights into their potential therapeutic applications.

Overview of Biological Activities

Both this compound and Ala-Leu are dipeptides that can be derived from the hydrolysis of various protein sources. Their biological activities are influenced by their constituent amino acids: Serine (a polar, hydrophilic amino acid), Alanine (a nonpolar, hydrophobic amino acid), and Leucine (B10760876) (a nonpolar, hydrophobic branched-chain amino acid). Leucine, in particular, is a well-known activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.

The following sections detail the known antioxidant, anti-inflammatory, and antimicrobial properties of each dipeptide, along with their potential roles in cellular signaling.

Comparative Data Summary

The table below summarizes the reported biological activities and associated quantitative data for this compound and Ala-Leu based on available literature.

Biological ActivityThis compound (or related peptides)Ala-Leu (or related peptides)
Antioxidant Activity A tripeptide containing this compound (Leu-Ser-Trp) exhibited free-radical-scavenging ability.[1] Dipeptides containing Leucine have been noted for their antioxidant potential.[2]Peptides containing hydrophobic amino acids like Alanine and Leucine are associated with antioxidant activity.[3]
Anti-inflammatory Activity A tripeptide containing this compound (Leu-Ser-Trp) demonstrated anti-inflammatory effects in vascular endothelial cells.[1] A Leucine-Histidine dipeptide was found to be a potent anti-inflammatory agent by suppressing microglial activation.[4]Dipeptides with hydrophobic and cationic properties are known to have anti-inflammatory effects.[5] Specific sequences like Phe-Leu-Val have shown notable anti-inflammatory action.[5]
Antimicrobial Activity Information not widely available in reviewed literature.Peptides containing Alanine and Leucine have been investigated for antimicrobial properties.[6] For example, a Leu-Val based dipeptide showed antimicrobial activity.[7][8]
mTOR Signaling The Leucine component suggests a potential to activate the mTOR pathway, though specific studies on the this compound dipeptide are not prevalent.[9]The presence of Leucine strongly suggests a role in activating the mTOR signaling pathway, a key regulator of muscle protein synthesis.[10][11][12]

Signaling Pathways and Experimental Workflows

Leucine-Mediated mTORC1 Activation Pathway

Leucine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. The pathway is critical in understanding the potential anabolic effects of both this compound and Ala-Leu.

mTOR_Pathway Leucine Leucine (from this compound or Ala-Leu) Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity

A common in vitro model to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Workflow Start Start: Culture RAW 264.7 Macrophage Cells Treatment Treat cells with This compound or Ala-Leu Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Analysis Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA Supernatant->Analysis End End: Determine Inhibitory Effect Analysis->End

Workflow for in vitro anti-inflammatory activity assessment.

Detailed Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of the dipeptides.[2][13][14][15]

  • Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), test dipeptides (this compound, Ala-Leu), positive control (e.g., ascorbic acid), 96-well microplate, spectrophotometer.

  • Procedure :

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test dipeptides and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each dipeptide dilution to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity: Inhibition of LPS-Induced Cytokine Production

This protocol assesses the ability of the dipeptides to reduce the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS).[16]

  • Cell Line : RAW 264.7 murine macrophage cell line.

  • Materials : this compound, Ala-Leu, Lipopolysaccharide (LPS), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, ELISA kits for TNF-α and IL-6.

  • Procedure :

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Ala-Leu for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • A decrease in cytokine levels in the presence of the dipeptides indicates anti-inflammatory activity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method determines the lowest concentration of a dipeptide that inhibits the visible growth of a microorganism.[17][18][19][20]

  • Materials : Test dipeptides, bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates.

  • Procedure :

    • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

    • Prepare serial two-fold dilutions of the dipeptides in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well. Include a positive control (bacteria without dipeptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the dipeptide at which no visible bacterial growth is observed.

mTOR Pathway Activation: Western Blot for Phosphorylated p70S6K

This protocol is used to detect the phosphorylation of p70S6 kinase (p70S6K), a downstream target of mTORC1, as an indicator of pathway activation.[21][22][23][24]

  • Cell Line : C2C12 myoblasts or other relevant cell types.

  • Materials : this compound, Ala-Leu, cell lysis buffer with protease and phosphatase inhibitors, primary antibody against phosphorylated p70S6K (Thr389), primary antibody against total p70S6K, HRP-conjugated secondary antibody, ECL substrate.

  • Procedure :

    • Culture cells and treat them with this compound or Ala-Leu for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total p70S6K to normalize the results. An increase in the ratio of phosphorylated p70S6K to total p70S6K indicates mTORC1 pathway activation.

Conclusion

The available evidence suggests that both this compound and Ala-Leu possess bioactive properties of interest for therapeutic development. The presence of Leucine in both dipeptides indicates a likely role in modulating the mTOR pathway, which is significant for applications in muscle metabolism and growth. While this compound containing peptides have shown promise in antioxidant and anti-inflammatory activities, the hydrophobic nature of Ala-Leu suggests potential in similar areas, as well as in antimicrobial applications.

Further direct comparative studies are warranted to fully elucidate the differences in their biological efficacy and to determine their potential for development as functional food ingredients or therapeutic agents. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Ser-Leu and Ser-Val Dipeptide Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intestinal absorption of small peptides is a critical area of study in nutrition and drug development. The cell permeability of dipeptides, such as seryl-leucine (Ser-Leu) and seryl-valine (Ser-Val), is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), which is highly expressed in the brush border membrane of intestinal epithelial cells. Understanding the nuances of how these structurally similar dipeptides traverse the intestinal barrier is crucial for optimizing the oral delivery of peptide-based therapeutics and dietary supplements. This guide provides a comparative overview of the anticipated cell permeability of this compound and Ser-Val, supported by established experimental methodologies.

Introduction to Dipeptide Transport

Leucine (B10760876) is more hydrophobic than valine, a characteristic that can influence a peptide's interaction with the cell membrane and its affinity for the PEPT1 transporter. The larger, more flexible isobutyl side chain of leucine compared to the isopropyl side chain of valine may also play a role in the binding kinetics with the transporter.

Quantitative Data Comparison

While specific head-to-head experimental data for the apparent permeability coefficient (Papp) and PEPT1 affinity (Km or Ki) for this compound and Ser-Val are not available in the current literature, the Caco-2 cell permeability assay is the gold standard for in vitro prediction of oral absorption.[3][4][5] The Papp values obtained from such assays are categorized to predict in vivo absorption.

Table 1: General Classification of Intestinal Permeability based on Apparent Permeability Coefficient (Papp) in Caco-2 Cells

Permeability ClassificationApparent Permeability Coefficient (Papp) (cm/s)Expected In Vivo Absorption
High> 10 x 10-6Well-absorbed (>70%)[5]
Moderate1 - 10 x 10-6Moderately absorbed (20-70%)[5]
Low< 1 x 10-6Poorly absorbed (<20%)[5]

Based on the known transport of small, neutral dipeptides via PEPT1, both this compound and Ser-Val are expected to exhibit moderate to high permeability. The difference in their side chains (isobutyl for leucine, isopropyl for valine) may result in slight variations in their respective Papp values.

Experimental Protocols

The following is a detailed methodology for a Caco-2 cell permeability assay, a standard in vitro model for assessing intestinal drug absorption.[3][4][5][6]

Caco-2 Cell Permeability Assay

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • For permeability studies, cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) at a specific density.

  • The cells are maintained for 21-28 days to allow for differentiation into a polarized monolayer with well-established tight junctions, mimicking the intestinal barrier.[4][7]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]

2. Transport Experiment:

  • The differentiated Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • The transport experiment is initiated by adding the test dipeptide (this compound or Ser-Val) at a known concentration to the apical (donor) chamber, which represents the intestinal lumen.

  • Samples are collected from the basolateral (receiver) chamber, representing the blood circulation, at various time points (e.g., 30, 60, 90, and 120 minutes).[7]

  • To study active efflux, a bidirectional assay is performed by adding the compound to the basolateral side and sampling from the apical side.[8]

3. Sample Analysis:

  • The concentration of the dipeptide in the collected samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[3][9]

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:[8] Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of appearance of the substance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the substance in the donor compartment.

Visualizations

PEPT1-Mediated Dipeptide Transport Pathway

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical) cluster_membrane Apical Membrane cluster_cell Intestinal Epithelial Cell (Enterocyte) This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1:f0 Binds Ser-Val Ser-Val Ser-Val->PEPT1:f0 Binds H+ H+ H+->PEPT1:f0 Co-transport Dipeptide_in This compound / Ser-Val PEPT1:f1->Dipeptide_in H+_in H+ PEPT1:f1->H+_in

Caption: PEPT1-mediated transport of dipeptides across the apical membrane.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add this compound or Ser-Val to apical side C->D E Incubate and collect samples from basolateral side at time intervals D->E F Quantify dipeptide concentration (LC-MS/MS) E->F G Calculate Papp value F->G

Caption: Workflow of the Caco-2 cell permeability assay.

Conclusion

Both this compound and Ser-Val are anticipated to be substrates for the PEPT1 transporter and thus exhibit efficient absorption across the intestinal epithelium. The slight structural and physicochemical differences between leucine and valine may lead to subtle variations in their transport kinetics. Leucine's greater hydrophobicity could potentially result in a higher affinity for PEPT1 and consequently, a slightly higher permeability for this compound compared to Ser-Val. However, without direct comparative experimental data, this remains a hypothesis. The provided experimental protocol for the Caco-2 permeability assay offers a robust framework for researchers to directly compare the cell permeability of these and other dipeptides, thereby generating valuable data for applications in drug development and nutritional science.

References

Functional Validation of Ser-Leu In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro functional validation of the dipeptide Ser-Leu. Due to the limited availability of direct experimental data for this compound, this report leverages findings on structurally similar peptides and the known biological roles of its constituent amino acids, serine and leucine (B10760876), to project its potential bioactivities. This guide is intended to serve as a foundational resource for researchers designing in vitro studies to elucidate the functional properties of this compound.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-serine and L-leucine. While extensive research on this specific dipeptide is not yet available, the known functions of its constituent amino acids and related peptides suggest potential roles in various cellular processes. Leucine is a well-established activator of the mTOR signaling pathway, which is crucial for cell growth and proliferation. Both serine and leucine have been implicated in antioxidant and anti-inflammatory responses. Therefore, it is hypothesized that this compound may exhibit similar biological activities.

Comparative Analysis of Potential Bioactivities

While direct quantitative data for this compound is limited, we can infer its potential activities by examining related di- and tripeptides containing either serine or leucine.

Dipeptide/TripeptideBioactivityIn Vitro ModelKey FindingsReference
Leu-Ser-Trp (LSW) Anti-inflammatory, AntioxidantHuman Vascular Endothelial CellsReduced expression of inflammatory markers (VCAM-1, COX-2) and oxidative stress markers (superoxide, malondialdehyde).[1]
Leu-His (LH) Anti-inflammatoryPrimary MicrogliaSuppressed lipopolysaccharide (LPS)-induced activation of microglia.
Leu-Lys (LK) AntioxidantIn vitro chemical assaysDemonstrated scavenging activity against DPPH and superoxide (B77818) radicals.[2]
Leu-Val (LV) Antimicrobial, Anti-inflammatory, AntioxidantBacterial and Fungal StrainsShowed antimicrobial activity and potential for anti-inflammatory and antioxidant effects.[3][3]

Note: This table presents data from related peptides to provide a comparative context for the potential activities of this compound. Direct experimental validation of this compound is required to confirm these hypothesized functions.

Experimental Protocols for Functional Validation

Herein, we provide detailed methodologies for key in vitro experiments to functionally validate this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of this compound.

DPPH Radical Scavenging Assay:

  • Reaction Mixture: Mix 100 µL of this compound solution (at various concentrations) with 100 µL of 0.2 mM DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

ABTS Radical Scavenging Assay:

  • ABTS Radical Cation Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: Dilute the ABTS radical cation solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of this compound solution to 190 µL of the diluted ABTS solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the scavenging activity as described for the DPPH assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated control.

mTOR Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the activation of the mTOR signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start This compound Dipeptide Synthesis/Procurement viability Cell Viability Assay (MTT) start->viability antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory mTOR mTOR Signaling Analysis (Western Blot) start->mTOR cell_culture Cell Line Culture cell_culture->viability cell_culture->anti_inflammatory cell_culture->mTOR data_quant Quantitative Data Analysis viability->data_quant antioxidant->data_quant anti_inflammatory->data_quant mTOR->data_quant interpretation Interpretation of Results data_quant->interpretation conclusion Conclusion on Bioactivity interpretation->conclusion

General workflow for the in vitro functional validation of this compound.

mTOR_pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects This compound This compound mTORC1 mTORC1 (Active) This compound->mTORC1 Activates p70S6K p70S6K (Phosphorylated) mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 (Phosphorylated) mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Hypothesized activation of the mTOR signaling pathway by this compound.

References

Comparative Analysis of Ser-Leu and Gly-Leu Metabolic Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic stability of two dipeptides, Ser-Leu (Seryl-Leucine) and Gly-Leu (Glycyl-Leucine), aimed at researchers, scientists, and drug development professionals. While direct comparative quantitative data for these two specific dipeptides is limited in publicly available literature, this document synthesizes existing knowledge on dipeptide metabolism, the influence of N-terminal amino acids on stability, and standard experimental protocols to offer a comprehensive overview.

Executive Summary

The metabolic stability of dipeptides is a critical factor in their therapeutic potential, influencing their bioavailability and duration of action. The stability is primarily dictated by their susceptibility to hydrolysis by various peptidases. Based on current understanding, dipeptides with an N-terminal glycine (B1666218), such as Gly-Leu, are generally considered to possess greater metabolic stability compared to those with other N-terminal amino acids. This is attributed to the substrate specificity of certain peptidases. This guide will delve into the available data, relevant metabolic pathways, and the experimental methodologies required to perform a direct comparative analysis.

Data Presentation: A Qualitative Comparison

Due to the absence of direct head-to-head studies, the following table provides a qualitative comparison based on general principles of peptide metabolism and findings from related studies.

FeatureThis compound (Seryl-Leucine)Gly-Leu (Glycyl-Leucine)Supporting Evidence
Predicted Metabolic Stability LowerHigherStudies suggest that dipeptidyl peptidases can have a strong preference for N-terminal glycine, potentially leading to a slower cleavage rate for Gly-Leu.[1] Peptides with small N-terminal amino acids like serine are often cleaved, though less readily than those with N-terminal glycine.[1]
Primary Metabolic Pathway Hydrolysis by peptidases into constituent amino acids (Serine and Leucine).Hydrolysis by peptidases into constituent amino acids (Glycine and Leucine).The primary metabolic route for dipeptides is enzymatic cleavage of the peptide bond.
Key Metabolizing Enzymes Likely susceptible to various aminopeptidases and dipeptidyl peptidases.Substrate for various aminopeptidases and dipeptidyl peptidases, with some showing a preference for N-terminal glycine.[1]Dipeptidyl peptidases are a major class of enzymes involved in the degradation of dipeptides.[2]
Organ Clearance Expected to be cleared by the liver, kidneys, gut, and muscle.Studies in canines have shown that the liver, kidneys, gut, and muscle are all involved in the clearance of Gly-Leu from plasma.[3]The clearance of dipeptides is a multi-organ process.[3]

Metabolic Pathways and Experimental Workflow

Dipeptide Metabolic Pathway

The metabolic fate of dipeptides like this compound and Gly-Leu in the body is primarily governed by two processes: transport across the intestinal epithelium and subsequent hydrolysis by peptidases. Intact dipeptides are absorbed from the intestinal lumen into the enterocytes, primarily via the Peptide Transporter 1 (PepT1). Once inside the enterocytes, they are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids. These amino acids are then transported into the bloodstream. Any intact dipeptide that enters circulation is subject to hydrolysis by peptidases in the plasma and various organs.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dipeptide Dipeptide PepT1 PepT1 Dipeptide->PepT1 Transport Intact Dipeptide Intact Dipeptide PepT1->Intact Dipeptide Cytosolic Peptidases Cytosolic Peptidases Intact Dipeptide->Cytosolic Peptidases Hydrolysis Amino Acids Amino Acids Cytosolic Peptidases->Amino Acids Circulating Amino Acids Circulating Amino Acids Amino Acids->Circulating Amino Acids Transport

Figure 1. General metabolic pathway of a dipeptide from the intestinal lumen to the bloodstream.

Experimental Workflow for Comparative Metabolic Stability

To definitively compare the metabolic stability of this compound and Gly-Leu, a standardized in vitro experimental workflow is necessary. This typically involves incubating the dipeptides with a biological matrix (e.g., plasma, liver microsomes, or hepatocytes) and monitoring the disappearance of the parent compound over time.

Start Start Prepare Dipeptide Stock Solutions (this compound & Gly-Leu) Prepare Dipeptide Stock Solutions (this compound & Gly-Leu) Start->Prepare Dipeptide Stock Solutions (this compound & Gly-Leu) Prepare Biological Matrix (e.g., Plasma, Hepatocytes) Prepare Biological Matrix (e.g., Plasma, Hepatocytes) Start->Prepare Biological Matrix (e.g., Plasma, Hepatocytes) Incubate Dipeptides with Matrix at 37°C Incubate Dipeptides with Matrix at 37°C Prepare Dipeptide Stock Solutions (this compound & Gly-Leu)->Incubate Dipeptides with Matrix at 37°C Prepare Biological Matrix (e.g., Plasma, Hepatocytes)->Incubate Dipeptides with Matrix at 37°C Collect Aliquots at Multiple Time Points Collect Aliquots at Multiple Time Points Incubate Dipeptides with Matrix at 37°C->Collect Aliquots at Multiple Time Points Quench Reaction (e.g., with Acetonitrile) Quench Reaction (e.g., with Acetonitrile) Collect Aliquots at Multiple Time Points->Quench Reaction (e.g., with Acetonitrile) Analyze Samples by LC-MS/MS Analyze Samples by LC-MS/MS Quench Reaction (e.g., with Acetonitrile)->Analyze Samples by LC-MS/MS Quantify Parent Dipeptide Concentration Quantify Parent Dipeptide Concentration Analyze Samples by LC-MS/MS->Quantify Parent Dipeptide Concentration Calculate Half-life (t½) and Intrinsic Clearance (CLint) Calculate Half-life (t½) and Intrinsic Clearance (CLint) Quantify Parent Dipeptide Concentration->Calculate Half-life (t½) and Intrinsic Clearance (CLint) Compare Stability Profiles Compare Stability Profiles Calculate Half-life (t½) and Intrinsic Clearance (CLint)->Compare Stability Profiles End End Compare Stability Profiles->End

Figure 2. Experimental workflow for comparing the in vitro metabolic stability of dipeptides.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolic stability assay using cryopreserved hepatocytes. This can be adapted for other biological matrices such as plasma or liver microsomes.

Objective:

To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and Gly-Leu.

Materials:
  • This compound and Gly-Leu (high purity)

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compound (a compound with known metabolic fate)

  • 12-well non-coated plates

  • Orbital shaker incubator

  • Quenching solvent (e.g., acetonitrile (B52724) containing an internal standard)

  • LC-MS/MS system

Methodology:
  • Preparation of Reagents:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and concentration.

    • Prepare stock solutions of this compound, Gly-Leu, and the positive control in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should not exceed 0.1%.

    • Prepare working solutions of the test compounds and positive control in warm incubation medium to the desired starting concentration (e.g., 2 µM for a final concentration of 1 µM).

  • Incubation:

    • Pipette 0.5 mL of the incubation medium containing the respective test compound or positive control into the wells of a 12-well plate.

    • Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension to each well to achieve a final cell density of 0.5 x 10^6 viable cells/mL.

    • Place the plate on an orbital shaker in an incubator at 37°C with 5% CO2.

  • Sampling:

    • Collect 50 µL aliquots from each well at designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solvent.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound and Gly-Leu at each time point.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percentage of parent compound remaining versus time.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density).[4]

Conclusion

References

Validating the Binding Affinity of Ser-Leu: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potential binding affinity of the dipeptide Ser-Leu with alternative peptides, supported by experimental data and detailed methodologies. The focus is on the inhibition of Angiotensin-Converting Enzyme (ACE), a key therapeutic target in cardiovascular disease.

Comparative Analysis of ACE Inhibitory Dipeptides

The inhibitory activity of peptides against ACE is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher binding affinity and more potent inhibition. The following table summarizes the IC50 values for several dipeptides that act as ACE inhibitors.

Dipeptide SequenceIC50 (µM)Reference
Val-Trp (VW)0.58[1]
Ile-Trp (IW)0.50[1]
Leu-Trp (LW)1.11[1]
Gly-Pro (GP)252.6[2]
Pro-Leu (PL)337.3[2]

Note: The IC50 value for this compound is not available in the reviewed literature, but its potential can be evaluated in the context of these related dipeptides.

Experimental Protocol: In Vitro ACE Inhibition Assay

This section details a common spectrophotometric method for determining the ACE inhibitory activity of synthetic peptides like this compound.

Principle:

This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm after extraction. The presence of an ACE inhibitor will reduce the amount of HA formed.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Bovine Serum Albumin (BSA)

  • Sodium borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Test peptide (e.g., this compound)

  • Positive control (e.g., Captopril)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare various concentrations of the test peptide and the positive control in the appropriate buffer.

  • Assay Protocol:

    • In a microcentrifuge tube or a well of a microplate, add the following in order:

      • Test peptide solution (or buffer for control)

      • ACE solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid formed with ethyl acetate by vigorous mixing.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube or well.

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation of ACE Inhibition:

    The percentage of ACE inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the reaction without any inhibitor.

    • A_sample is the absorbance of the reaction with the test peptide.

  • Determination of IC50:

    The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test peptide. The concentration that results in 50% inhibition is the IC50 value.

Visualizing the Molecular Interactions and Experimental Process

To better understand the context of this compound's potential binding affinity, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

RAAS_pathway cluster_renin Renin cluster_ace ACE Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Receptors AT1 Receptors Angiotensin_II->Receptors Vasoconstriction Vasoconstriction (Increased Blood Pressure) Aldosterone Aldosterone Secretion Receptors->Vasoconstriction Receptors->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) SerLeu This compound (Potential Inhibitor) SerLeu->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory role of this compound.

ACE_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Extraction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Peptide (this compound) - Buffers Preincubation Pre-incubate ACE with Test Peptide (37°C) Reagents->Preincubation Reaction Add HHL Substrate and Incubate (37°C) Preincubation->Reaction Stop Stop Reaction (e.g., with HCl) Reaction->Stop Extraction Extract Hippuric Acid with Ethyl Acetate Stop->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Measurement Reconstitute and Measure Absorbance at 228 nm Evaporation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for the in vitro ACE inhibition assay.

References

Ser-Leu Dipeptide vs. Parent Amino Acids: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell culture, the precise composition of media is paramount to achieving robust and reproducible results. While individual amino acids are the fundamental building blocks of proteins and key signaling molecules, the use of dipeptides is emerging as a strategic approach to enhance cellular processes. This guide provides an objective comparison of the dipeptide Ser-Leu against its constituent parent amino acids, L-serine and L-leucine, in the context of cell culture applications. We will delve into their distinct roles in cellular signaling, proliferation, and viability, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Overview of Serine, Leucine (B10760876), and this compound

L-Serine is a non-essential amino acid crucial for the synthesis of proteins, nucleotides, and other amino acids like glycine (B1666218) and cysteine. It plays a significant role in various cellular processes, including cell proliferation and specialized cell function.

L-Leucine , an essential branched-chain amino acid (BCAA), is a well-established activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] Its availability is a critical determinant of cellular anabolic processes.

This compound is a dipeptide composed of L-serine and L-leucine. The presentation of these amino acids in a bonded form can influence their uptake, stability, and subsequent intracellular activity, potentially offering advantages over the administration of free amino acids.

Comparative Analysis of Cellular Effects

While direct comparative studies on this compound versus its parent amino acids are limited, insights can be drawn from studies on analogous dipeptides and the known functions of serine and leucine. Evidence suggests that dipeptides can be more effective than their single amino acid counterparts in promoting cellular processes. For instance, a study on chicken intestinal epithelial cells demonstrated that the dipeptide Gly-Leu was more effective at promoting cell proliferation and protein synthesis via the mTOR pathway than glycine alone.[2] This suggests that the form in which amino acids are delivered to cells can significantly impact their biological activity.

Quantitative Data Summary

The following table summarizes hypothetical comparative data based on the expected effects extrapolated from existing literature. Direct experimental validation is recommended.

ParameterThis compoundL-SerineL-LeucineRationale
Cell Proliferation Rate Potentially HigherModerateModerate to HighDipeptide uptake can be more efficient, and the combined signaling of serine and leucine may have a synergistic effect on proliferation. Leucine is a known promoter of cell cycle progression through mTOR activation.
Cell Viability (at optimal concentration) HighHighHighAll three are essential for cell survival and are not expected to be cytotoxic at physiological concentrations.
mTORC1 Activation Potentially HigherLow/IndirectHighLeucine is a primary activator of mTORC1.[1] The efficient delivery of leucine via the this compound dipeptide could lead to more sustained mTORC1 signaling. Serine's role is less direct but it contributes to the metabolic pathways that support mTORC1 activity.
Protein Synthesis Potentially HigherModerateHighAs a direct consequence of mTORC1 activation, leucine strongly promotes protein synthesis. The enhanced uptake and signaling from this compound could further augment this effect.

Signaling Pathways

The differential effects of this compound and its parent amino acids on cell behavior can be attributed to their influence on key signaling pathways.

Leucine and the mTOR Pathway

Leucine is a potent activator of the mTORC1 complex, a master regulator of cell growth and proliferation.[1] Leucine signals to mTORC1 through a complex mechanism involving the Rag GTPases, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell cycle progression.[1]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 SerLeu This compound SerLeu->mTORC1 Potentially Enhanced Activation S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Leucine-mediated activation of the mTORC1 signaling pathway.

Serine Metabolism and its Influence

Serine contributes to a variety of biosynthetic pathways that are essential for cell proliferation, including the synthesis of nucleotides and other amino acids. These metabolic contributions are vital for sustaining the cellular machinery required for growth and division.

Experimental Protocols

To empirically validate the comparative effects of this compound, serine, and leucine, the following experimental protocols are proposed.

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to your research interests (e.g., CHO, HEK293, or a specific cancer cell line).

  • Culture Medium: Use a basal medium that is deficient in both serine and leucine to allow for controlled supplementation.

  • Treatment Groups:

    • Control (basal medium)

    • Basal medium + L-Serine (e.g., 0.4 mM)

    • Basal medium + L-Leucine (e.g., 0.8 mM)

    • Basal medium + this compound (e.g., 0.8 mM)

    • Note: Concentrations should be optimized for your specific cell line and experimental goals.

  • Incubation: Culture cells for a predetermined period (e.g., 24, 48, 72 hours) before performing assays.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with the different treatment media.

  • Incubation: Incubate for the desired time points.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Workflow Seed Seed Cells (96-well plate) Treat Add Treatment Media Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read

Workflow for the MTT cell proliferation assay.

Western Blot for mTORC1 Signaling
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-mTOR, total-mTOR, phospho-S6K1, total-S6K1, phospho-4E-BP1, and total-4E-BP1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The choice between supplementing cell culture media with the dipeptide this compound or its individual parent amino acids, serine and leucine, can have significant implications for experimental outcomes. While leucine is a known potent activator of the mTOR pathway, critical for cell growth and proliferation, delivering it as part of a dipeptide like this compound may offer advantages in terms of uptake efficiency and sustained signaling. Serine provides essential building blocks for cellular proliferation. The synergistic or enhanced effects of this compound should be empirically determined for each specific cell line and application. The provided protocols offer a framework for conducting such comparative studies, which will enable researchers to optimize their cell culture conditions for enhanced performance and more reliable results.

References

Confirming the Peroxisome-Targeting Function of Ser-Lys-Leu: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the canonical peroxisomal targeting signal 1 (PTS1), Ser-Lys-Leu (SKL), with its variants and the alternative peroxisomal targeting signal 2 (PTS2). The performance of these signals in directing proteins to the peroxisome is supported by experimental data, and detailed protocols for key validation experiments are provided.

Introduction to Peroxisomal Targeting Signals

Peroxisomes are essential organelles that carry out a variety of metabolic processes. Since they do not contain their own genetic material, all peroxisomal proteins are synthesized on free ribosomes in the cytosol and subsequently imported into the organelle.[1] This import process is mediated by specific amino acid sequences within the proteins known as peroxisomal targeting signals (PTS). The two major types of these signals are the C-terminal PTS1 and the N-terminal PTS2.

The most well-characterized PTS1 is the C-terminal tripeptide Serine-Lysine-Leucine (SKL).[1] This motif is recognized by the cytosolic receptor PEX5, which then shuttles the cargo protein to the peroxisomal membrane for import.[1][2] While SKL is considered the canonical PTS1, numerous variations of this tripeptide have been identified that also function, albeit with varying efficiencies, in targeting proteins to the peroxisome. Another major pathway involves the N-terminal PTS2, a nonapeptide signal recognized by the PEX7 receptor, which often works in conjunction with a longer isoform of PEX5 in mammals.[1][3]

This guide will delve into the experimental validation of the SKL motif's function, compare its targeting efficiency with other signals, and provide the necessary protocols to perform these validation studies.

Comparison of Peroxisomal Targeting Signal Efficiency

The efficiency of a peroxisomal targeting signal is determined by its ability to be recognized by its cognate receptor and mediate the import of the cargo protein into the peroxisome. This efficiency can be quantified through various in vivo and in vitro assays. Below is a summary of the relative targeting strengths of different PTS motifs.

Targeting SignalTypeReceptorRelative Targeting EfficiencyDissociation Constant (Kᵈ) with Receptor
-SKL PTS1PEX5Very Strong~200 nM[4]
-SRL PTS1PEX5StrongData not consistently available
-AKL PTS1PEX5StrongData not consistently available
-SKI PTS1PEX5WeakLower affinity than -SKL and -SKM[4]
-SKM PTS1PEX5ModerateLower affinity than -SKL[4]
RLx₅HL PTS2PEX7/PEX5LVaries (cargo-dependent)Interaction strength increased by PEX5L[3][5]

Table 1: Comparative efficiency of various peroxisomal targeting signals. The targeting efficiency is a qualitative assessment based on multiple studies, and the dissociation constants represent the binding affinity between the signal and its primary receptor.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in peroxisome protein import and its experimental validation, the following diagrams are provided.

PTS1_Import_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Cytosol Cytosol Peroxisome Peroxisome Cargo Cargo Protein -SKL Complex Cargo-PEX5 Complex Cargo->Complex Binding PEX5 PEX5 Receptor PEX5->Complex Docking Docking Complex (PEX13/PEX14) Complex->Docking Docking Translocation Translocation Docking->Translocation Release Cargo Release Translocation->Release Recycling PEX5 Recycling Release->Recycling Recycling->PEX5 Experimental_Workflow start Start construct 1. Construct Fusion Protein (e.g., GFP-SKL) start->construct transfect 2. Transfect Mammalian Cells construct->transfect express 3. Allow Protein Expression (24-48 hours) transfect->express image 4. Image Cells via Fluorescence Microscopy express->image quantify 5. Quantify Peroxisomal Fluorescence image->quantify analyze 6. Analyze and Compare Data quantify->analyze end End analyze->end

References

A Comparative Analysis of L-Ser-Leu and D-Ser-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of bioactive peptides is paramount for effective therapeutic design. This guide provides a detailed comparison of the biological effects of L-Ser-Leu and its D-amino acid counterpart, D-Ser-Leu, drawing upon established principles of peptide chemistry and cell signaling.

While direct comparative experimental data for these specific dipeptides is limited in publicly available literature, this guide extrapolates from the known biological roles of their constituent amino acids and the general principles of stereochemistry in peptide function to provide a predictive comparison. The primary distinctions lie in their metabolic stability and their interaction with specific cellular signaling pathways.

Core Comparison: Stability and Signaling

The fundamental difference between L-Ser-Leu and D-Ser-Leu arises from the chirality of their amino acid residues. L-amino acids are the natural building blocks of proteins in mammals and are readily recognized by enzymes. In contrast, D-amino acids are not, which confers a significant resistance to enzymatic degradation. This has profound implications for the bioavailability and half-life of these peptides in vivo.

Furthermore, the cellular machinery, including receptors and signaling proteins, has evolved to be highly specific for L-isomers of amino acids and peptides. A key example is the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis, which is potently activated by the L-enantiomer of Leucine (B10760876).

Quantitative Data Summary

The following table summarizes the expected differences in the physicochemical and biological properties of L-Ser-Leu and D-Ser-Leu based on established principles.

ParameterL-Ser-LeuD-Ser-LeuRationale
Molecular Formula C₉H₁₈N₂O₄C₉H₁₈N₂O₄Stereoisomers have the same molecular formula.
Molecular Weight 218.25 g/mol 218.25 g/mol Stereoisomers have the same molecular weight.
Enzymatic Stability (Half-life in plasma) Expected to be shortExpected to be significantly longerL-peptides are susceptible to degradation by proteases, while D-peptides are resistant.
mTORC1 Pathway Activation Expected to activate (indirectly)Expected to have no or minimal activationUpon hydrolysis, L-Ser-Leu releases L-Leucine, a known activator of the mTORC1 pathway. D-Leucine is not recognized by the mTORC1 leucine sensors.
Receptor Binding Affinity Varies depending on the receptorExpected to be significantly different from L-Ser-LeuReceptors are chiral and exhibit high stereospecificity for their ligands.

Signaling Pathways

The differential effects of L-Ser-Leu and D-Ser-Leu can be visualized through their interaction with the mTORC1 signaling pathway. L-Ser-Leu, upon enzymatic cleavage, releases L-Leucine, which activates the mTORC1 pathway, leading to downstream effects on protein synthesis and cell growth. D-Ser-Leu is not expected to have this effect.

L_Ser_Leu_mTOR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Ser-Leu L-Ser-Leu Proteases Proteases L-Ser-Leu->Proteases Hydrolysis D-Ser-Leu D-Ser-Leu D-Ser-Leu->Proteases Resistant to Hydrolysis D-Leucine D-Leucine L-Leucine L-Leucine Proteases->L-Leucine mTORC1_Sensors mTORC1 Leucine Sensors (e.g., LARS, Sestrin2) L-Leucine->mTORC1_Sensors Binds and Activates D-Leucine->mTORC1_Sensors Does not bind mTORC1 mTORC1 mTORC1_Sensors->mTORC1 Activates No_Activation No Significant Activation mTORC1_Sensors->No_Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Differential activation of the mTORC1 pathway by L-Ser-Leu and D-Ser-Leu.

Experimental Protocols

To empirically validate the predicted differences between L-Ser-Leu and D-Ser-Leu, the following experimental protocols are recommended.

In Vitro Peptide Stability Assay (Plasma)

Objective: To determine and compare the half-life of L-Ser-Leu and D-Ser-Leu in human plasma.

Materials:

  • L-Ser-Leu and D-Ser-Leu peptide stock solutions (1 mg/mL in a suitable solvent).

  • Human plasma.

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile).

  • HPLC or LC-MS system.

Procedure:

  • Pre-warm an aliquot of human plasma to 37°C.

  • Spike the plasma with either L-Ser-Leu or D-Ser-Leu to a final concentration of 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze the concentration of the intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) for each peptide.

Stability_Assay_Workflow Start Start Incubate Incubate Peptide with Plasma at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with TCA to Precipitate Proteins Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life Analyze->Calculate End End Calculate->End

Workflow for the in vitro peptide stability assay.

Receptor Binding Assay (Competitive)

Objective: To compare the binding affinity of L-Ser-Leu and D-Ser-Leu to a putative target receptor.

Materials:

  • Cell membranes or purified receptor preparation.

  • Radiolabeled ligand known to bind to the target receptor.

  • L-Ser-Leu and D-Ser-Leu stock solutions of varying concentrations.

  • Assay buffer.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare assay tubes containing the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either L-Ser-Leu or D-Ser-Leu (the competitor).

  • Include control tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubate the tubes to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50 value for each peptide. The Ki (inhibition constant) can then be calculated from the IC50.

Binding_Assay_Logic cluster_components Assay Components Receptor Receptor Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand Radioligand->Incubate Competitor Competitor (L-Ser-Leu or D-Ser-Leu) Competitor->Incubate Filter Filter and Wash Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 and Ki Measure->Analyze

A Comparative Analysis of the Bioactivity of Ser-Leu and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities of the dipeptide Ser-Leu in comparison to other dipeptides, supported by available experimental data and detailed methodologies.

Introduction

Dipeptides, the smallest class of peptides consisting of two amino acids linked by a peptide bond, have garnered significant attention in biomedical research for their diverse biological activities. These activities, which include antioxidant, antihypertensive, anticancer, and antimicrobial effects, position them as promising candidates for the development of novel therapeutics and functional foods. This guide provides a comparative overview of the bioactivity of the dipeptide this compound against other well-studied dipeptides. While research on this compound's specific biological effects is nascent, this comparison aims to contextualize its potential and highlight areas for future investigation by presenting available data for other dipeptides.

Data Presentation

Antioxidant Activity

At present, there is a notable absence of published quantitative data specifically detailing the antioxidant activity of the dipeptide this compound. However, the antioxidant potential of various other dipeptides has been documented. The table below summarizes the antioxidant activities of several dipeptides, primarily focusing on their radical scavenging capabilities as measured by DPPH and ABTS assays. The antioxidant capacity is often influenced by the constituent amino acids, with those containing aromatic (e.g., Tyr, Trp) or hydrophobic residues often exhibiting stronger activity.[1][2]

DipeptideAssayIC50 ValueSource
Gly-ProDPPH radical scavenging6310 µM[1]
Gly-ProABTS radical scavenging8100 µM[1]
Multiple PeptidesABTS, DPPH, Hydroxyl RadicalVarious mg/mL[2][3][4]
SHECN (pentapeptide)DPPH inhibition70.18 ± 4.06%[5]
SHECN (pentapeptide)ABTS inhibition88.16 ± 0.76%[5]

Note: IC50 values represent the concentration of the peptide required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. The data presented is from various sources and experimental conditions may differ.

Antihypertensive Activity (ACE Inhibition)

The inhibition of Angiotensin-Converting Enzyme (ACE) is a key mechanism for controlling hypertension. While no direct ACE inhibitory data for this compound was found, the tripeptide Leu-Ser-Trp (LSW) has been identified as a potent ACE inhibitor with an IC50 of 2.7 µM.[6] This suggests that peptides containing the this compound sequence may warrant investigation for antihypertensive properties. The following table presents the ACE inhibitory activity of various dipeptides and a relevant tripeptide.

PeptideIC50 Value (µM)Source
Leu-Ser-Trp (LSW) 2.7 [6]
Leu-Gly-Pro0.72[7]
Gly-Leu-Pro1.62[7]
Gly-Pro-Leu2.65[7]
Pro-Leu-Gly4.74[7]
Leu-Pro-Gly5.73[7]
Pro-Gly-Leu13.93[7]
Gly-Pro252.6[7]
Pro-Leu337.3[7]
Trp-Val307.61[8]
Val-Trp0.58[8]
Ile-Trp0.50[8]
Leu-Trp1.11[8]

Note: A lower IC50 value indicates a stronger inhibitory effect on the ACE enzyme.

Anticancer Activity

The potential of peptides as anticancer agents is an active area of research.[9] Currently, there is no available data on the anticancer activity of this compound. The table below provides a summary of the anticancer activities of various other peptides against different cancer cell lines, highlighting the diversity of peptide sequences with cytotoxic effects.

Peptide/CompoundCell Line(s)IC50 ValueSource
Nal-P-113, Bip-P-113, Dip-P-113Various cancer cell linesSignificant activity[10]
Mechercharmycin AA549 (Lung), Jurkat (Leukemia)4.0 x 10⁻⁸ M, 4.6 x 10⁻⁸ M[11]
NisinMCF-7 (Breast), HepG2 (Liver)105.46 µM, 112.25 µM[11]
Ranatuerin-2LbA549 (Lung)15.32 µM[12]
Brevinin-2DYdA549 (Lung)2.975 µM[12]
(sC18)2A2058 (Melanoma)<4 µM[13]
U3 and U7 peptidesMCF-7, T47D (Breast)Low IC50 values[14]

Note: IC50 values represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Peptides with antimicrobial properties are being explored as alternatives to conventional antibiotics.[15] Specific data on the antimicrobial activity of this compound is not currently available. The table below showcases the Minimum Inhibitory Concentration (MIC) of various dipeptides and other peptides against different microbial strains.

Peptide/CompoundMicrobial Strain(s)MIC ValueSource
Leu-Val based dipeptides (8a, 8b)S. aureus1.2 x 10⁻³ M, 1.1 x 10⁻³ M[16]
Leu-Val based dipeptide (8b)E. coli9.5 x 10⁻⁴ M[16]
WRW-OBzlS. aureus5 µg/mL[17]
RW-OBzlS. aureus25 µg/mL[17]
D-Bac8c2,5 LeuS. aureus8 µg/mL[18]
RP557S. aureus16 µg/mL[18]
SQQ30E. coli, P. aeruginosa, S. aureus1.5–7 µM[19]
LENART01E. coli R2, R3, R4 strains0.782–1.070 μg/mL[20]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical.

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the peptide solution are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

  • The IC50 value is determined by plotting the scavenging activity against the peptide concentration.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+).

  • ABTS is dissolved in water, and ABTS•+ is produced by reacting the ABTS stock solution with potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Different concentrations of the peptide solution are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[5][21]

ACE Inhibitory Activity Assay

This assay measures the ability of a peptide to inhibit the activity of the Angiotensin-Converting Enzyme (ACE).

  • The substrate for ACE, typically Hippuryl-His-Leu (HHL), is dissolved in a buffer solution.

  • ACE enzyme solution is prepared in the same buffer.

  • The peptide inhibitor (at various concentrations) is pre-incubated with the ACE solution for a short period.

  • The reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture.

  • The reaction is carried out at 37°C for a defined time (e.g., 30-60 minutes).

  • The reaction is stopped by adding an acid, such as HCl.

  • The amount of hippuric acid (HA) produced is quantified, often by high-performance liquid chromatography (HPLC).

  • The percentage of ACE inhibition is calculated, and the IC50 value is determined.[8][22]

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the peptide for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[10][14]

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • A two-fold serial dilution of the peptide is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.[23][24]

Mandatory Visualization

Bioactivity_Screening_Workflow cluster_0 Peptide Source & Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Identification ProteinSource Protein Source (e.g., Plant, Animal) Hydrolysis Enzymatic Hydrolysis ProteinSource->Hydrolysis Purification Purification & Fractionation (e.g., Chromatography) Hydrolysis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Antihypertensive ACE Inhibition Assay Purification->Antihypertensive Anticancer Cytotoxicity Assays (e.g., MTT) Purification->Anticancer Antimicrobial MIC Determination Purification->Antimicrobial IC50_MIC IC50 / MIC Determination Antioxidant->IC50_MIC Antihypertensive->IC50_MIC Anticancer->IC50_MIC Antimicrobial->IC50_MIC Sequencing Peptide Sequencing (Mass Spectrometry) IC50_MIC->Sequencing StructureActivity Structure-Activity Relationship (SAR) Sequencing->StructureActivity

Caption: Workflow for Bioactive Peptide Screening.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides   ACE Renin Renin ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor ACE Inhibitory Peptides ACE_Inhibitor->ACE

References

A Comparative Guide to the Cellular Signaling Effects of Ser-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide Ser-Leu and its potential effects on key cellular signaling pathways. Due to a lack of direct experimental data on this compound, this document extrapolates its probable activities based on the well-documented roles of its constituent amino acids, L-Serine and L-Leucine. For comparative purposes, we examine its hypothetical effects alongside the established signaling impacts of L-Leucine and the dipeptide Leucyl-Glycine (Leu-Gly).

Introduction

Dipeptides, composed of two amino acids, are increasingly recognized for their bioactive potential in modulating cellular functions. The dipeptide this compound is of interest due to the significant signaling roles of both L-Serine and L-Leucine. Leucine (B10760876), a branched-chain amino acid, is a potent activator of the mTOR pathway, a central regulator of cell growth and metabolism. Serine is a crucial precursor for the synthesis of proteins and other biomolecules and has its own roles in cellular signaling. Understanding the combined effects of these amino acids in a dipeptide form is crucial for developing novel therapeutics.

Comparative Analysis of Signaling Pathway Activation

The following tables summarize the known and hypothesized effects of L-Leucine, this compound (hypothetical), and Leu-Gly on the mTOR, PI3K/Akt, and MAPK signaling pathways.

mTOR Pathway

The mTOR (mechanistic target of rapamycin) pathway is a critical regulator of cell growth, proliferation, and metabolism. Leucine is a well-established activator of mTORC1.[1][2]

CompoundEffect on mTORC1 ActivityKey Downstream Targets (Phosphorylation)Mechanism of Action
L-Leucine Stimulatory p70S6K, 4E-BP1Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[1]
This compound (Hypothetical) Likely Stimulatory p70S6K, 4E-BP1Potentially through intracellular hydrolysis to L-Leucine and L-Serine, with L-Leucine activating mTORC1. The intact dipeptide may also have direct effects.
Leu-Gly Stimulatory p-mTOR, p-S6K1Studies in chicken intestinal epithelial cells show that Gly-Leu promotes the expression of mTOR and its downstream signaling molecules.[3]
PI3K/Akt Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. It often acts upstream of the mTOR pathway.

CompoundEffect on Akt PhosphorylationKey Downstream TargetsInteraction with mTOR Pathway
L-Leucine Stimulatory GSK3β, FOXOProlonged deprivation of leucine can induce PI3K/Akt-dependent reactivation of mTORC1.[4][5] Leucine has also been shown to increase the phosphorylation of PI3K and Akt.[6]
This compound (Hypothetical) Potentially Stimulatory GSK3β, FOXOSimilar to L-Leucine, it may influence this pathway following hydrolysis or as an intact molecule, potentially leading to mTORC1 activation.
Leu-Gly Protective/Modulatory Akt-2In a mouse model of diabetes, Leu-Gly helped maintain the natural balance of intracellular Akt-2.[7]
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

CompoundEffect on ERK/JNK/p38 ActivationCellular OutcomeNotes
L-Leucine Stimulatory (ERK) Liver regenerationStudies have shown that leucine can have a significant role in increasing liver regeneration through the MAPK/ERK pathway.[8]
This compound (Hypothetical) Potentially Modulatory Proliferation, Stress ResponseThe effect is uncertain and would depend on the cellular context and whether the dipeptide has unique signaling properties.
Leu-Gly No direct evidence found --

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways discussed and a hypothetical experimental workflow for their validation.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Leucine L-Leucine Amino Acid Transporter Amino Acid Transporter L-Leucine->Amino Acid Transporter This compound This compound This compound->Amino Acid Transporter Leu-Gly Leu-Gly Leu-Gly->Amino Acid Transporter Rag GTPases Rag GTPases Amino Acid Transporter->Rag GTPases Activates mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits to Lysosome Rheb Rheb Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The mTOR Signaling Pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3β GSK3β Akt->GSK3β Inhibits FOXO FOXO Akt->FOXO Inhibits Proliferation Proliferation mTORC1->Proliferation Cell Survival Cell Survival GSK3β->Cell Survival Promotes (when inhibited) FOXO->Cell Survival Promotes (when inhibited)

Caption: The PI3K/Akt Signaling Pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens / Stress Mitogens / Stress Receptor Receptor Mitogens / Stress->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates and Activates Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK Signaling Pathway.

Experimental Protocols

Validation of the effects of this compound and its comparators on these signaling pathways would typically involve the following experimental workflow, with Western blotting being a key technique.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with: - this compound - L-Leucine - Leu-Gly - Control Cell Culture->Treatment 1 Cell Lysis Cell Lysis Treatment->Cell Lysis 2 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 3 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 4 Western Blot Western Blot SDS-PAGE->Western Blot 5 Immunodetection Primary Antibodies: - p-mTOR, mTOR - p-Akt, Akt - p-ERK, ERK - Loading Control Western Blot->Immunodetection 6 Data Analysis Data Analysis Immunodetection->Data Analysis 7

Caption: Experimental Workflow for Pathway Analysis.

Key Experimental Method: Western Blotting

Objective: To determine the phosphorylation status of key proteins in the mTOR, PI3K/Akt, and MAPK pathways following treatment with this compound, L-Leucine, or Leu-Gly.

1. Cell Culture and Treatment:

  • Plate cells (e.g., C2C12 myotubes, HEK293T cells) and grow to 70-80% confluency.

  • Serum-starve cells for 4-6 hours to reduce basal signaling activity.

  • Treat cells with desired concentrations of this compound, L-Leucine, Leu-Gly, or a vehicle control for a specified time course (e.g., 15, 30, 60 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, collect lysate, and clarify by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

  • Separate proteins by size on an SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[9][10][11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9][10][11]

6. Detection and Analysis:

  • Detect chemiluminescence using an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal to determine the relative activation of the pathway.

Conclusion and Future Directions

While the precise signaling effects of the this compound dipeptide remain to be experimentally validated, the well-established roles of L-Leucine strongly suggest a potential stimulatory effect on the mTOR and PI3K/Akt pathways. This comparative guide provides a framework for researchers to investigate these hypotheses. Future studies should focus on direct experimental validation of this compound's effects on these key signaling cascades to elucidate its potential as a novel therapeutic agent. It will be crucial to determine if the intact dipeptide has unique signaling properties or if its effects are solely due to its hydrolysis into its constituent amino acids.

References

A Comparative Analysis of Ser-Leu and its Phosphorylated Counterpart, pSer-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative overview of the dipeptide Ser-Leu and its phosphorylated form, pthis compound. While direct comparative studies on the free dipeptide and its phosphorylated form are limited in publicly available literature, this document extrapolates from established principles of peptide phosphorylation, biophysical chemistry, and cell biology to present a predictive comparison. The experimental protocols and data herein are based on standard methodologies for peptide synthesis, analysis, and characterization.

Introduction to this compound and the Significance of its Phosphorylation

The dipeptide seryl-leucine (this compound) is a simple biomolecule composed of the amino acids serine and leucine[1]. While the biological roles of the free dipeptide are not extensively characterized, the this compound motif is found within numerous proteins and can be a target for post-translational modification, specifically phosphorylation[2][3].

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a fundamental mechanism in regulating cellular processes[4]. The phosphorylation of serine to phosphoserine (pSer) introduces a bulky, negatively charged group, which can dramatically alter a peptide's physicochemical properties and biological activity. This modification can induce conformational changes, create new binding sites for protein-protein interactions, and ultimately switch cellular signaling pathways "on" or "off"[2]. Therefore, a comparative study of this compound and pthis compound is crucial for understanding the potential functional consequences of this modification on a minimal peptide backbone.

Predicted Physicochemical and Biological Properties

The addition of a phosphate group is expected to significantly alter the properties of this compound. The table below summarizes the predicted differences based on the fundamental principles of peptide chemistry and phosphorylation.

PropertyThis compoundpthis compoundRationale for Difference
Molecular Weight 218.25 g/mol [5]~298.22 g/mol Addition of a phosphate group (PO3) increases the molecular mass.
Charge at pH 7.4 Neutral (zwitterionic)-2The phosphate group is doubly ionized at physiological pH, imparting a strong negative charge.
Isoelectric Point (pI) ~5.6< 3.0The acidic phosphate group significantly lowers the pI.
Solubility in Aqueous Solutions ModerateHighThe highly polar and charged phosphate group is expected to increase water solubility.
Hydrophobicity Moderately hydrophobic (due to Leucine)Significantly more hydrophilicThe strong polarity of the phosphate group overcomes the hydrophobicity of the leucine (B10760876) side chain.
Conformational Flexibility Relatively flexiblePotentially more constrainedThe bulky and charged phosphate group can restrict bond rotation and favor specific conformations.
Cellular Uptake Likely via peptide transporters (if at all)Potentially limited due to high negative charge, may require specific transporters[6]The high negative charge can hinder passive diffusion across the cell membrane.
Interaction with Kinases Potential substrate for serine kinasesNot a substrate for kinasesKinases recognize and phosphorylate the hydroxyl group of serine.
Interaction with Phosphatases Not a substrate for phosphatasesPotential substrate for protein phosphatasesPhosphatases recognize and dephosphorylate phosphoserine residues.
Potential Biological Role Metabolite, potential signaling moleculePotential signaling molecule, competitive inhibitor of phosphatases or protein-protein interactionsPhosphorylation is a key event in signal transduction.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and comparative analysis of this compound and pthis compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound and pthis compound

Objective: To synthesize the dipeptides this compound and pthis compound using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-Ser(tBu)-OH (for this compound synthesis)

  • Fmoc-Ser(PO(OBzl)OH)-OH (for pthis compound synthesis)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For this compound: Dissolve Fmoc-Ser(tBu)-OH, DIC, and HOBt in DMF. Add the solution to the deprotected resin and agitate for 2 hours.

    • For pthis compound: Dissolve Fmoc-Ser(PO(OBzl)OH)-OH, DIC, and HOBt in DMF. Add the solution to the deprotected resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the final Fmoc group. Wash thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Bzl).

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[7].

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.

Comparative Analysis of Biophysical Properties

Objective: To compare the solubility and conformational properties of this compound and pthis compound.

1. Solubility Assay:

  • Prepare saturated solutions of both peptides in a standard buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the solutions at a constant temperature with agitation.

  • Centrifuge the samples to pellet any undissolved peptide.

  • Determine the concentration of the dissolved peptide in the supernatant using a quantitative amino acid analysis or a colorimetric assay (e.g., bicinchoninic acid assay).

2. Circular Dichroism (CD) Spectroscopy:

  • Prepare solutions of both peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Record the CD spectra in the far-UV region (190-250 nm) at a controlled temperature.

  • Analyze the spectra to predict the secondary structure content (e.g., random coil, β-turn). A change in the CD spectrum between this compound and pthis compound would indicate a phosphorylation-induced conformational change.

In Vitro Kinase and Phosphatase Assays

Objective: To determine if this compound is a substrate for a representative serine kinase and if pthis compound is a substrate for a representative phosphatase.

1. Kinase Assay:

  • Enzyme: A commercially available serine/threonine kinase (e.g., Protein Kinase A).

  • Substrate: this compound dipeptide.

  • Reaction: Incubate the kinase with this compound in a kinase buffer containing ATP and MgCl2.

  • Detection: Monitor the consumption of ATP or the formation of ADP using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Alternatively, analyze the reaction mixture by LC-MS to detect the formation of pthis compound.

2. Phosphatase Assay:

  • Enzyme: A commercially available protein serine/threonine phosphatase (e.g., Lambda Protein Phosphatase).

  • Substrate: pthis compound dipeptide.

  • Reaction: Incubate the phosphatase with pthis compound in a phosphatase buffer.

  • Detection: Measure the release of inorganic phosphate using a colorimetric assay (e.g., Malachite Green Phosphate Assay). Alternatively, analyze the reaction mixture by LC-MS to detect the formation of this compound.

Visualizing the Impact of Phosphorylation

The following diagrams illustrate the key concepts discussed in this guide.

G This compound This compound (Neutral Charge) pthis compound pthis compound (Negative Charge) This compound->pthis compound Phosphorylation pthis compound->this compound Dephosphorylation Kinase Kinase Phosphatase Phosphatase ATP ATP ADP ADP

Caption: Reversible phosphorylation of this compound by kinases and phosphatases.

G cluster_synthesis Peptide Synthesis and Purification cluster_analysis Comparative Analysis Resin Fmoc-Leu-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple Fmoc-Ser(tBu)-OH or Fmoc-Ser(PO(OBzl)OH)-OH Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Solubility Solubility Assay Characterization->Solubility CD_Spec Circular Dichroism Characterization->CD_Spec Kinase_Assay Kinase Assay (on this compound) Characterization->Kinase_Assay Phosphatase_Assay Phosphatase Assay (on pthis compound) Characterization->Phosphatase_Assay

Caption: Experimental workflow for synthesis and comparative analysis.

G Hypothetical Signaling Role of pthis compound cluster_protein Protein with pSer-Binding Domain cluster_downstream Downstream Signaling pSerLeu pthis compound BindingPocket Binding Pocket (e.g., SH2, 14-3-3) pSerLeu->BindingPocket Specific Recognition (Electrostatic & H-bonds) Activation Signal Activation BindingPocket->Activation Inhibition Signal Inhibition BindingPocket->Inhibition

Caption: Hypothetical signaling role of pthis compound via protein interaction.

Conclusion

The phosphorylation of the this compound dipeptide to pthis compound is predicted to induce profound changes in its physicochemical and biological properties. These alterations, primarily driven by the introduction of a negative charge and increased steric bulk, can modulate its conformation, solubility, and interactions with cellular machinery. While the specific biological roles of free this compound and pthis compound remain to be elucidated, the principles of protein phosphorylation suggest that pthis compound could act as a signaling molecule or a modulator of enzyme activity. The experimental protocols provided in this guide offer a framework for the synthesis and comparative analysis of these two molecules, which will be instrumental in uncovering their potential functions in biological systems and their utility in drug development.

References

Assessing the Functional Significance of Ser-Leu Motifs in Protein Sequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional role of specific amino acid motifs is paramount for elucidating protein mechanisms and developing targeted therapeutics. This guide provides a comparative framework for assessing the significance of the Serine-Leucine (Ser-Leu) dipeptide in a protein sequence, supported by experimental data and detailed methodologies.

The this compound motif, combining a polar, hydrophilic amino acid (Serine) with a nonpolar, hydrophobic amino acid (Leucine), can play diverse and critical roles in protein structure, function, and interaction. Serine's hydroxyl group can participate in hydrogen bonding and is a common site for post-translational modifications like phosphorylation, while Leucine's bulky, hydrophobic side chain contributes to the hydrophobic core, crucial for protein folding and stability. Their juxtaposition in a this compound motif can create unique microenvironments that are essential for a protein's biological activity.

Comparative Analysis of this compound Motif Function

To illustrate the functional importance of the this compound motif, we present a hypothetical case study on a fictional enzyme, "Kinase X," where a this compound dyad at positions 155-156 (Ser155-Leu156) is investigated. The following table summarizes the quantitative data from site-directed mutagenesis studies, comparing the wild-type (WT) enzyme to mutants where the this compound motif is altered.

Construct Mutation Kinetic Activity (kcat/KM, M⁻¹s⁻¹) Thermal Stability (Tm, °C) Binding Affinity to Substrate P (KD, µM)
Wild-Type (WT)None1.5 x 10⁵62.515
Mutant 1Ser155Ala7.2 x 10⁴63.832
Mutant 2Leu156Ala2.1 x 10⁴58.185
Mutant 3Ser155Ala, Leu156Ala5.5 x 10³57.5150
Mutant 4Ser155Thr1.1 x 10⁵61.920
Mutant 5Leu156Ile9.8 x 10⁴62.118

Data Interpretation:

  • Wild-Type: The native enzyme exhibits robust catalytic activity, high thermal stability, and strong substrate binding.

  • Ser155Ala: Replacing Serine with Alanine (B10760859) removes the hydroxyl group. This moderately reduces catalytic efficiency and substrate binding, suggesting the hydroxyl group is involved in substrate interaction, possibly through hydrogen bonding. The slight increase in thermal stability could be due to the removal of a more flexible serine residue.

  • Leu156Ala: The substitution of Leucine with the smaller Alanine residue leads to a significant drop in catalytic activity and a pronounced decrease in thermal stability and substrate binding. This indicates that the bulky hydrophobic side chain of Leucine is critical for maintaining the structural integrity of the active site and for hydrophobic interactions with the substrate.

  • Double Mutant (Ser155Ala, Leu156Ala): The combined mutation has a synergistic negative effect, drastically reducing all measured parameters. This underscores the cooperative importance of both residues in the this compound motif for the enzyme's function and stability.

  • Conservative Mutations (Ser155Thr, Leu156Ile): Replacing Serine with Threonine (another hydroxyl-containing amino acid) and Leucine with Isoleucine (another bulky hydrophobic amino acid) results in only minor changes to the enzyme's properties. This suggests that the key features for function are the presence of a hydroxyl group at position 155 and a bulky hydrophobic residue at position 156.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the functional significance of the this compound motif.

Site-Directed Mutagenesis (Alanine Scanning)

This technique is used to systematically replace specific amino acids with alanine to determine the contribution of their side chains to protein function.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a Serine codon to an Alanine codon) in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the wild-type gene, and the designed mutagenic primers. The PCR protocol typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • Template Digestion: The PCR product contains both the original methylated template DNA and the newly synthesized unmethylated mutant DNA. Digest the template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the DpnI-treated, nicked circular DNA into highly competent E. coli cells. The host cells will repair the nicks in the mutant plasmid.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

Protein-Protein Interaction Assays

The Y2H system is a genetic method to detect binary protein-protein interactions.

  • Vector Construction: Clone the gene for the "bait" protein (containing the this compound motif) into a vector that fuses it to a DNA-binding domain (DBD). Clone the gene for the potential "prey" protein into a separate vector that fuses it to a transcriptional activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection and Reporter Assay: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This transcription factor then activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or produce a colorimetric signal (e.g., blue colonies on X-gal plates).

Co-IP is used to identify and confirm protein-protein interactions from cell lysates.

  • Cell Lysis: Lyse cells expressing the "bait" protein (with the this compound motif) and its potential interacting partners using a gentle lysis buffer that preserves protein-protein interactions.

  • Antibody Incubation: Add an antibody specific to the bait protein to the cell lysate and incubate to allow the formation of antibody-antigen complexes.

  • Immunoprecipitation: Add protein A/G-coupled agarose (B213101) or magnetic beads to the lysate. These beads bind to the Fc region of the antibody, allowing the entire complex (beads, antibody, bait protein, and any interacting proteins) to be precipitated.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the proteins from the beads. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the bait protein and the suspected interacting partners.

Functional and Stability Assays

This assay measures the catalytic efficiency of an enzyme.

  • Reaction Setup: Prepare a reaction mixture containing a specific concentration of the purified enzyme (wild-type or mutant), a suitable buffer, and varying concentrations of the substrate.

  • Data Collection: Initiate the reaction and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or other appropriate detection method.

  • Kinetic Parameter Determination: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and KM (Michaelis constant). The catalytic efficiency is calculated as kcat/KM.

TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).

  • Sample Preparation: In a 96-well PCR plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the sample.

  • Fluorescence Monitoring: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. Monitor the fluorescence intensity at each temperature increment.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and potential biological context, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Assessing this compound Function

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_analysis Functional Analysis WT_Plasmid Wild-Type Plasmid Mutagenesis PCR with Mutagenic Primers WT_Plasmid->Mutagenesis DpnI_Digest DpnI Digestion Mutagenesis->DpnI_Digest Transformation E. coli Transformation DpnI_Digest->Transformation Mutant_Plasmid Mutant Plasmid (e.g., this compound -> Ala-Ala) Transformation->Mutant_Plasmid Protein_Expression Protein Expression & Purification Mutant_Plasmid->Protein_Expression Enzyme_Assay Enzyme Kinetic Assay Protein_Expression->Enzyme_Assay Stability_Assay Thermal Shift Assay Protein_Expression->Stability_Assay Interaction_Assay Protein-Protein Interaction Assay Protein_Expression->Interaction_Assay

A flowchart of the experimental process for evaluating the functional significance of the this compound motif.

Hypothetical Signaling Pathway Involving a this compound Motif

Signaling_Pathway Ligand External Signal (Ligand) Receptor Receptor Tyrosine Kinase Ligand->Receptor binds KinaseX Kinase X (contains critical this compound motif) Receptor->KinaseX activates Substrate Substrate Protein KinaseX->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Gene Expression) Phospho_Substrate->Cellular_Response triggers

A diagram of a hypothetical signaling cascade where Kinase X, containing a crucial this compound motif, plays a central role.

A Comparative Guide to Ser-Leu Analogs: Enhancing Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Serine-Leucine (Ser-Leu) and its isomer Leucine-Serine (Leu-Ser) are naturally occurring molecules that primarily function as metabolites or building blocks for larger proteins.[1][2] While the biological activities of the standalone this compound dipeptide are not extensively characterized, the well-established role of its constituent amino acid, Leucine, in critical signaling pathways, particularly the mTOR pathway which governs cell growth and protein synthesis, suggests a latent potential for this compound and its analogs as therapeutic agents. A significant hurdle in harnessing this potential is the inherent instability of small peptides in biological systems. This guide provides a comparative overview of a novel this compound analog, detailing its structure and outlining the experimental framework required to evaluate its stability and function against the native dipeptide.

Addressing the Stability Challenge of Dipeptides

Short-chain peptides like this compound are susceptible to rapid degradation by peptidases in the body, limiting their bioavailability and therapeutic efficacy. To overcome this, researchers are exploring chemical modifications to create more robust analogs. One such modification is the introduction of pseudoproline dipeptides.

A Novel this compound Analog: The Pseudoproline Modification

Recent advancements in peptide synthesis have led to the creation of a modified this compound dipeptide, Picoc-l-Leu-l-Ser(ΨMe,MePro)-OH .[3] In this analog, a proline-like structure is formed by cyclizing the serine residue, a modification known to introduce conformational rigidity. This rigidity can shield the peptide bond from enzymatic cleavage, thus enhancing stability.

Comparative Data: Stability and Functional Analysis

To date, direct comparative studies on the stability and biological function of Picoc-l-Leu-l-Ser(ΨMe,MePro)-OH versus the unmodified this compound dipeptide have not been published. However, based on the known principles of peptide stability, a significant increase in the half-life of the analog in biological fluids is anticipated. The functional consequences of this modification, particularly on mTOR pathway activation, remain a key area for future investigation.

The following table outlines the key parameters for a comparative analysis of the native this compound dipeptide and its pseudoproline analog.

ParameterNative this compound DipeptidePicoc-l-Leu-l-Ser(ΨMe,MePro)-OHRationale for Comparison
Structure Linear dipeptideCyclized serine residue (pseudoproline)To assess the impact of conformational constraint.
In Vitro Stability (Plasma Half-life) Expected to be shortHypothesized to be significantly longerTo quantify the improvement in resistance to enzymatic degradation.
In Vivo Stability (Pharmacokinetics) Expected rapid clearanceHypothesized to have a longer circulating half-lifeTo determine the bioavailability and potential for systemic therapeutic use.
mTORC1 Activation Baseline activity (if any) to be determinedTo be determinedTo evaluate if the modification alters the interaction with and activation of the mTOR signaling pathway.
Cell Proliferation Assay Baseline effect to be determinedTo be determinedTo assess the functional consequence of any changes in mTORC1 signaling.

Experimental Protocols

Detailed methodologies for the key experiments required to generate the comparative data are provided below.

In Vitro Peptide Stability Assay in Plasma

This protocol assesses the stability of the peptides in a biological fluid.

Materials:

  • Test peptides (Native this compound and Picoc-l-Leu-l-Ser(ΨMe,MePro)-OH)

  • Human plasma

  • Trichloroacetic acid (TCA) solution

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubate a known concentration of the test peptide with human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.

  • Stop the enzymatic degradation by adding TCA solution to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant using HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t½) of the peptide in plasma.

Western Blot for mTORC1 Signaling Pathway Activation

This experiment measures the activation of key proteins in the mTOR signaling cascade.

Materials:

  • Cell line (e.g., HEK293T or a relevant cancer cell line)

  • Test peptides

  • Antibodies against phosphorylated and total forms of key mTORC1 pathway proteins (e.g., p-p70S6K, p-4E-BP1)

  • Standard Western blot reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test peptides at various concentrations for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow for assessing peptide stability.

mTOR_Signaling_Pathway Leucine Leucine / this compound Analog mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: The mTORC1 signaling pathway activated by Leucine.

Peptide_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Plasma Peptide incubated with Plasma at 37°C Aliquots Aliquots taken at various time points Peptide_Plasma->Aliquots TCA_Addition TCA added to precipitate proteins Aliquots->TCA_Addition Centrifugation Centrifugation TCA_Addition->Centrifugation HPLC HPLC Analysis of Supernatant Centrifugation->HPLC Half_life Half-life Calculation HPLC->Half_life

Caption: Experimental workflow for in vitro peptide stability assay.

References

In Vivo Validation of Leucine-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the dipeptide Ser-Leu: Extensive research into the in vivo effects of the specific dipeptide this compound is limited in currently available scientific literature. The majority of research focuses on the individual amino acid components, particularly Leucine (B10760876), which is a well-known activator of key metabolic signaling pathways. This guide will therefore focus on the in vivo validation of Leucine-mediated effects, providing a framework for understanding its physiological impact and offering comparative data.

Leucine, a branched-chain amino acid (BCAA), plays a crucial role in regulating the growth and development of animals by stimulating protein synthesis in muscle and other tissues.[1] Its anabolic effects are primarily mediated through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] This guide provides an objective comparison of Leucine's performance with other alternatives, supported by experimental data from in vivo studies.

Data Presentation: Quantitative Effects of Leucine Supplementation

The following tables summarize the quantitative data from various in vivo studies investigating the effect of Leucine supplementation on muscle protein synthesis.

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis in Rodent Models
Animal Model Administration Route Effective Dose Range Key Findings
RatsOral Gavage0.135 - 1.35 g/kg body weightSignificantly increased muscle protein synthesis within 30 minutes of administration.
RatsDiet1.5% - 2% of dietIncreased expression of genes involved in energy and lipid metabolism in skeletal muscle.[1]
Rats (post-exercise)Diet0.135 - 0.675 g/kg body weightIn combination with exercise, enhanced satellite cell activation and muscle hypertrophy.
Table 2: Leucine vs. Control/Other Amino Acids on Muscle Protein Synthesis in Humans
Study Population Intervention Muscle Protein Synthesis Rate (%/h) Reference
Elderly MenControl Diet0.053 ± 0.009[3]
Elderly MenLeucine-supplemented Meals0.083 ± 0.008[3]
Older Adults (pre-supplementation)Post-absorptive0.063 ± 0.004[4]
Older Adults (pre-supplementation)Post-prandial0.075 ± 0.006[4]
Older Adults (post 2-week Leucine supplementation)Post-absorptive0.074 ± 0.007[4]
Older Adults (post 2-week Leucine supplementation)Post-prandial0.10 ± 0.007[4]
Young MenLeucine (2g)Baseline for comparison
Young MenDileucine (2g)42% greater synthesis than Leucine

Experimental Protocols

Detailed methodologies for key experiments involving Leucine administration in animal models are crucial for reproducibility and comparison.

Preparation of Leucine Solution
  • For Injection (Intravenous, Intraperitoneal, Subcutaneous):

    • Weigh the desired amount of L-Leucine powder in a sterile container.

    • Add the required volume of a sterile vehicle, such as sterile water or phosphate-buffered saline (PBS), to achieve the target concentration.

    • Gently vortex or sonicate the mixture until the Leucine is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile container.

    • Store the prepared solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. It is important to avoid repeated freeze-thaw cycles.

  • For Oral Gavage:

    • The preparation steps are similar to those for injection.

    • Sterile filtration may not be necessary depending on the experimental context and duration, but is recommended to ensure consistency.

  • For Dietary Supplementation:

    • Calculate the amount of L-Leucine required to achieve the desired percentage in the diet or drinking water.

    • For dietary supplementation, thoroughly mix the powdered Leucine with the powdered rodent chow before pelleting.

    • For supplementation in drinking water, dissolve the L-Leucine in the water. Ensure the solution remains stable and free from microbial growth by changing the water bottles frequently.[5]

Administration Protocols in Mice
  • Oral Gavage:

    • To minimize stress, habituate the mice to handling and sham gavage (with the vehicle only) for several days before the experiment.

    • Use a proper-sized, ball-tipped gavage needle.

    • The volume administered should typically not exceed 10 mL/kg of body weight.

    • Administer the Leucine solution slowly to prevent aspiration.[5]

  • Intravenous (IV) Injection:

    • This is commonly administered via the tail vein and requires proper restraint of the mouse.

    • The injection volume should be kept low, typically around 5 mL/kg of body weight.

    • Administer the solution slowly.[5]

  • Dietary Supplementation:

    • Provide the specially prepared diet or drinking water ad libitum.

    • Monitor food and water intake to ensure the desired dose is being consumed. This method is suitable for chronic administration studies.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by Leucine and a general workflow for in vivo studies.

Leucine_mTORC1_Signaling_Pathway cluster_lysosome Lysosomal Surface Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 inhibits binding GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases activates GAP (GTP to GDP) mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits to lysosome Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis stimulates Rheb Rheb Rheb->mTORC1 activates

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

In_Vivo_Leucine_Study_Workflow Animal_Acclimation Animal Acclimation (e.g., Mice) Baseline_Measurements Baseline Measurements (Body Weight, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Groups (Control vs. Leucine) Baseline_Measurements->Randomization Leucine_Admin Leucine Administration (Gavage, Diet, or Injection) Randomization->Leucine_Admin Monitoring Monitoring (Food/Water Intake, Health) Leucine_Admin->Monitoring Data_Collection Data Collection (Tissue Biopsy, Blood Samples) Monitoring->Data_Collection Analysis Analysis (e.g., Muscle Protein Synthesis Rate) Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General experimental workflow for an in vivo Leucine study.

References

The Amino Acid Dilemma: Leucine vs. Valine in Peptide Design for Enhanced Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of Leucine-rich and Valine-rich peptides reveals a critical trade-off between antimicrobial potency and cellular toxicity. This guide provides researchers, scientists, and drug development professionals with an objective comparison, supported by experimental data, to inform the rational design of therapeutic peptides with an improved therapeutic window.

The strategic substitution of amino acids is a cornerstone of modern peptide-based drug design. Among the hydrophobic residues, the choice between leucine (B10760876) (Leu) and valine (Val) can dramatically alter a peptide's interaction with cell membranes, thereby dictating its efficacy and safety profile. While both are aliphatic amino acids, the subtle difference in their side-chain structure—Leucine's γ-branched isobutyl group versus Valine's β-branched isopropyl group—leads to significant disparities in their biological activity.

Key Differences and Impact on Cell Selectivity

The fundamental distinction between Leucine-rich and Valine-rich peptides lies in their hydrophobicity. Leucine, with its larger side chain, imparts a greater degree of hydrophobicity to a peptide sequence compared to valine. This heightened hydrophobicity in Leucine-rich peptides often translates to potent, broad-spectrum antimicrobial activity due to significant disruption of microbial cell membranes. However, this aggressive mechanism frequently comes at the cost of increased toxicity to mammalian cells, as evidenced by higher hemolytic activity and general cytotoxicity.

Conversely, Valine-rich peptides, with their more moderate hydrophobicity, exhibit a greater degree of cell selectivity. They tend to be less damaging to mammalian cell membranes, resulting in lower hemolytic and cytotoxic activity. This enhanced selectivity is attributed to a more nuanced mechanism of action, potentially involving the formation of smaller, transient channels in bacterial membranes rather than wholesale disruption. This preferential interaction with the negatively charged phospholipids (B1166683) characteristic of bacterial membranes, and weaker interaction with the zwitterionic phospholipids of mammalian cells, underpins their improved safety profile.

Quantitative Data Comparison

The following tables summarize quantitative data from a comparative study of α-helical model peptides, highlighting the differential effects of Leucine-rich (LR) and Valine-rich (VR) sequences.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

PeptideE. coliS. aureusP. aeruginosa
Leucine-rich (LR)4816
Valine-rich (VR)64>128>128
Data sourced from a study on α-helical model peptides.

Table 2: Cytotoxicity and Hemolytic Activity

PeptideHemolysis (%) at 100 µMCytotoxicity (IC₅₀ in µM) against Vero cells
Leucine-rich (LR)>60~50
Valine-rich (VR)<5>100
Data sourced from a study on α-helical model peptides.

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

Antimicrobial Activity Assay (MIC Determination)

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

Protocol:

  • Bacterial strains (E. coli, S. aureus, P. aeruginosa) are cultured to the mid-logarithmic phase in a suitable broth medium.

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • The peptides are serially diluted in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

Principle: This assay quantifies the lytic activity of a peptide against red blood cells (erythrocytes), serving as an indicator of its cytotoxicity towards mammalian cells.

Protocol:

  • Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).

  • The peptides are serially diluted in PBS in a 96-well plate.

  • An equal volume of the red blood cell suspension is added to each well.

  • The plate is incubated at 37°C for 1 hour.

  • Following incubation, the plate is centrifuged to pellet intact red blood cells.

  • The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

  • The absorbance of the supernatant is measured at 450 nm.

  • The percentage of hemolysis is calculated relative to a positive control (1% Triton X-100, causing 100% hemolysis) and a negative control (PBS, 0% hemolysis).

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Vero cells (a lineage of kidney epithelial cells from an African green monkey) are seeded in a 96-well plate and cultured until they reach approximately 80% confluency.

  • The culture medium is replaced with fresh medium containing serial dilutions of the peptides.

  • The cells are incubated with the peptides for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours.

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the formazan solution is measured at 570 nm.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated as the peptide concentration that reduces cell viability by 50% compared to untreated control cells.

Mechanisms of Action and Experimental Workflow

The differential interactions of Leucine-rich and Valine-rich peptides with cell membranes are a key determinant of their selectivity.

cluster_0 Leucine-Rich Peptide Interaction Leu_Peptide Leucine-Rich Peptide Bacterial_Membrane_Leu Bacterial Membrane Leu_Peptide->Bacterial_Membrane_Leu Strong Hydrophobic Interaction Mammalian_Membrane_Leu Mammalian Membrane Leu_Peptide->Mammalian_Membrane_Leu Non-specific Interaction Disruption Significant Membrane Disruption Bacterial_Membrane_Leu->Disruption Cell_Lysis_Leu Bacterial Cell Lysis Disruption->Cell_Lysis_Leu Toxicity_Leu High Cytotoxicity (Hemolysis) Mammalian_Membrane_Leu->Toxicity_Leu

Caption: Action of Leu-rich peptides on cell membranes.

cluster_1 Valine-Rich Peptide Interaction Val_Peptide Valine-Rich Peptide Bacterial_Membrane_Val Bacterial Membrane (Negatively Charged) Val_Peptide->Bacterial_Membrane_Val Preferential Electrostatic & Moderate Hydrophobic Interaction Mammalian_Membrane_Val Mammalian Membrane (Zwitterionic) Val_Peptide->Mammalian_Membrane_Val Weak Interaction Channel Formation of Small Transient Channels Bacterial_Membrane_Val->Channel Cell_Death_Val Bacterial Cell Death Channel->Cell_Death_Val Toxicity_Val Low Cytotoxicity (Minimal Hemolysis) Mammalian_Membrane_Val->Toxicity_Val

Caption: Action of Val-rich peptides on cell membranes.

cluster_2 Experimental Workflow for Peptide Evaluation Start Peptide Synthesis (Leu-rich & Val-rich analogs) MIC_Assay Antimicrobial Activity Assay (Determine MIC) Start->MIC_Assay Hemolysis_Assay Hemolysis Assay (Assess Hemolytic Activity) Start->Hemolysis_Assay MTT_Assay Cytotoxicity Assay (Determine IC50) Start->MTT_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis MTT_Assay->Data_Analysis Conclusion Conclusion on Cell Selectivity Data_Analysis->Conclusion

Caption: Workflow for evaluating peptide cell selectivity.

Conclusion

The choice between Leucine and Valine in peptide design is a critical determinant of the resulting therapeutic index. Leucine's higher hydrophobicity can drive potent, broad-spectrum antimicrobial activity through significant membrane disruption, but this often comes at the cost of increased toxicity to mammalian cells. Valine, with its more moderate hydrophobicity, offers a path to enhanced cell selectivity, favoring interactions with bacterial membranes and resulting in lower hemolytic and cytotoxic activity. Researchers and drug developers should carefully consider these trade-offs in

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ser-Leu for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic dipeptides like Ser-Leu (Seryl-leucine) is a critical component of laboratory safety and environmental responsibility. Due to the potential for unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

At the core of proper disposal lies a thorough risk assessment of the waste generated. The appropriate disposal route depends on whether the peptide, in its solid form or in solution, is considered non-hazardous, chemically hazardous, or biohazardous.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat.[1][2] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]

In Case of Accidental Release:

  • Spill: For liquid spills, absorb the material with sand or vermiculite.[1] For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[1] Place all cleanup materials in a closed container for disposal.[1][3]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[4]

  • Inhalation: Move to an area with fresh air.[4]

Key Safety and Handling Data Summary

Hazard ClassificationRating/PrecautionSystem/Source
GHS Classification Not Classified (Assumed, but treat as potentially hazardous)General Peptide Guidance[3]
Health Hazard 0 (Assumed based on similar peptides)NFPA (Example)[3]
Fire Hazard 0 (Assumed based on similar peptides)NFPA (Example)[3]
Reactivity Hazard 0 (Assumed based on similar peptides)NFPA (Example)[3]
Personal Protective Equipment Chemical safety glasses, gloves, lab coatStandard Laboratory Practice[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires careful attention to detail, from initial classification to final documentation. Most research peptides are classified as chemical waste.[2]

Experimental Protocol: Waste Segregation and Collection

  • Waste Characterization: All waste streams must be accurately classified.[2] For peptide waste, this typically falls under the category of chemical waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification and disposal pathways.[2][3]

  • Waste Segregation: Proper segregation of waste at the point of generation is critical.[1] Establish three primary waste streams for this compound disposal:

    • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1] Collect all solid waste in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • Liquid Waste: This includes unused or expired this compound solutions and contaminated buffers.[1] Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[1] Ensure the container is compatible with any solvents used.[1]

    • Sharps Waste: All sharps contaminated with this compound, such as needles and syringes, must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[1][2]

  • Containerization and Labeling:

    • Use containers that are chemically compatible with the waste and can be securely sealed to prevent leakage or breakage.[2]

    • Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), the hazard class, and the date when waste accumulation began.[2]

Final Disposal:

The disposal of this compound waste should be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4] Never dispose of peptide waste down the drain or in the regular trash. [1][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

SerLeu_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A This compound Experimentation B Characterize Waste (Solid, Liquid, Sharps) A->B C Solid Waste (Gloves, Tubes, etc.) B->C Solid D Liquid Waste (Solutions, Buffers) B->D Liquid E Sharps Waste (Needles, Syringes) B->E Sharps F Labeled, Leak-Proof Solid Waste Container C->F G Labeled, Leak-Proof Liquid Waste Container D->G H Puncture-Resistant Sharps Container E->H I Consult Institutional EHS Office F->I G->I H->I J Arrange for Hazardous Waste Pickup I->J K Document Disposal J->K

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Ser-Leu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory compounds is paramount. This document provides immediate, essential safety and logistical information for the dipeptide Ser-Leu (Seryl-leucine), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment and ensure the integrity of your research.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Proper selection and use of PPE are the first line of defense against potential exposure and contamination.[2][3][4]

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Latex GlovesProvide splash protection against a variety of chemicals.[4][5] Should be powder-free to prevent potential allergies and sample contamination.[5] Always inspect for punctures or tears before use.[5]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work to protect from splashes or sprays.[5][6] Should be ANSI-approved.[5]
Laboratory GogglesRecommended when there is a higher potential for splashes of hazardous chemicals.[6]
Face ShieldShould be used in conjunction with safety glasses or goggles for maximum protection against significant chemical splashes.[6]
Body Protection Laboratory Coat or Disposable GownProtects skin and personal clothing from contamination.[2][4]
Respiratory Protection Face MaskRecommended when working with fine powders to prevent inhalation.[4] For general handling of solutions, not typically required unless aerosols are generated.

Experimental Protocols: Handling and Disposal

Handling Lyophilized this compound:

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for approximately 15-30 minutes to prevent condensation, which can compromise the peptide's stability.[4]

  • Environment: Conduct all handling within a clean, controlled, and well-ventilated laboratory environment, such as a fume hood, especially when working with the powdered form.[2][4]

  • Aseptic Technique: Wipe the exterior of the vial with 70% isopropanol (B130326) to decontaminate the surface.[4] Use sterile equipment and employ aseptic techniques to prevent microbial and cross-contamination.[2]

  • Personal Protection: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.[2][4] When weighing or otherwise handling the powder, a face mask is recommended to avoid inhalation.[4]

Reconstituting and Handling this compound Solutions:

  • Solubilization: Dissolve the peptide in a minimal amount of sterile distilled water. If solubility is an issue, sonication may be necessary.[7] For difficult-to-dissolve peptides, a small amount of 0.1N ammonium (B1175870) bicarbonate solution can be used, which is volatile and can be removed by lyophilization if needed.[7]

  • Storage of Solutions: Peptide solutions are significantly less stable than their lyophilized form.[8] For immediate use, solutions can be stored at 4°C for a short period. For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.[2][8]

  • Labeling: Clearly label all vials with the compound name, concentration, and date of preparation to ensure traceability.[2]

Disposal Plan:

  • Waste Classification: Unused or expired this compound, as well as contaminated consumables (e.g., pipette tips, vials), should be disposed of as chemical waste.[4] Do not dispose of these materials down the drain.[2]

  • Waste Collection: Collect all this compound waste in a designated and clearly labeled chemical waste container.[4]

  • Institutional Guidelines: Adhere to your institution's specific Environmental Health & Safety (EHS) guidelines for chemical waste disposal.[4]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Equilibrate Vial to Room Temp B Don Appropriate PPE A->B C Prepare Clean Workspace B->C D Weigh Lyophilized Powder F Use in Experiment C->D E Reconstitute with Sterile Solvent D->E E->F G Aliquot for Storage E->G J Collect Waste in Labeled Container F->J I Store Aliquots at -20°C or -80°C G->I H Store Lyophilized at -20°C K Dispose via Institutional EHS J->K

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ser-Leu
Reactant of Route 2
Reactant of Route 2
Ser-Leu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.